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  • Product: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
  • CAS: 1213846-75-3

Core Science & Biosynthesis

Foundational

Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Topic: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride chemical properties Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (R)-Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride chemical properties Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a high-value chiral building block primarily employed in the synthesis of serotonin (5-HT2C) receptor agonists and next-generation antiplatelet agents (P2Y12 antagonists). Distinguished by its rigid cyclopropyl motif and fluorinated aryl ring, this scaffold imparts metabolic stability and unique conformational constraints to drug candidates. This guide outlines the physicochemical profile, robust asymmetric synthesis, and validated analytical protocols for this compound.

Chemical Identity & Physicochemical Profile[1][2][3]

The hydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-stability compared to the hygroscopic free amine.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine hydrochloride
Common Name (R)-CPF-Amine HCl
CAS Number 1213846-75-3 (R-isomer HCl); 1228878-99-6 (Racemic)
Molecular Formula C₁₀H₁₂FN[1][2][3][4] · HCl
Molecular Weight 201.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, Water, DMSO; Sparingly soluble in DCM
Melting Point 185–190 °C (Decomposes)
Chirality (R)-Enantiomer (typically >98% ee for pharma grade)
pKa (Calc.) ~8.5 (Conjugate acid of amine)

Synthetic Methodology: Asymmetric Construction

Expert Insight: While resolution of the racemic amine via fractional crystallization (using tartaric acid) is possible, it is atom-inefficient (max 50% yield). The preferred "Expert" route utilizes Ellman’s Auxiliary (tert-butanesulfinamide) chemistry. This method is self-validating because the diastereomeric purity of the intermediate sulfinamide can be monitored by HPLC before the final deprotection, ensuring high enantiomeric excess (ee) in the final salt.

Protocol: Diastereoselective Addition via Ellman Imine

Reaction Logic:

  • Condensation: 2-Fluorobenzaldehyde is condensed with (R)-tert-butanesulfinamide to form the chiral N-sulfinyl imine.

  • Nucleophilic Addition: Cyclopropylmagnesium bromide is added. The bulky tert-butyl group directs the Grignard reagent to attack from the less hindered face (Si-face attack typically yields the (R,R)-diastereomer).

  • Deprotection: Acidic cleavage removes the auxiliary, yielding the chiral amine hydrochloride.

Synthesis Start 2-Fluorobenzaldehyde + (R)-t-Bu-Sulfinamide Imine Chiral N-Sulfinyl Imine (Stable Intermediate) Start->Imine Ti(OEt)4, THF Addition Grignard Addition (Cyclopropyl-MgBr) Imine->Addition DCM, -48°C Intermed Sulfinamide Diastereomer (Purify here for >99% de) Addition->Intermed Diastereoselective Control Deprotect HCl / Dioxane Cleavage Intermed->Deprotect HCl Product (R)-CPF-Amine HCl Final Salt Deprotect->Product Crystallization

Figure 1: Asymmetric synthesis pathway using Ellman's auxiliary for high enantiomeric purity.

Analytical Characterization & Validation

To ensure the integrity of the chiral center, a "self-validating" analytical workflow is required. Relying solely on optical rotation is insufficient due to the low specific rotation values of small amines.

A. Nuclear Magnetic Resonance (NMR)[7]
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (br s, 3H, NH₃⁺), 7.60 (td, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 7.25 (m, 2H, Ar-H), 4.15 (d, J=9.5 Hz, 1H, CH-N), 1.35 (m, 1H, CH-cyclopropyl), 0.70–0.30 (m, 4H, CH₂-cyclopropyl).

    • Diagnostic Signal: The doublet at ~4.15 ppm corresponds to the benzylic proton. Its coupling constant and shift are sensitive to the salt form.

B. Chiral HPLC Method (Enantiomeric Purity)

This is the critical quality attribute (CQA).

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: (R)-Enantiomer > 98.5%; (S)-Enantiomer < 1.5%.

Analysis Sample Raw Sample (R)-CPF-Amine HCl Prep Free Base Liberation (Partition in NaHCO3/EtOAc) Sample->Prep Neutralize HPLC Chiral HPLC (Chiralpak AD-H) Prep->HPLC Inject Decision Purity Check HPLC->Decision Pass Release Batch (>98% ee) Decision->Pass Pass Fail Recrystallize (IPA/Et2O) Decision->Fail Fail

Figure 2: Analytical workflow for enantiomeric purity determination.

Handling, Stability, & Safety

Signal Word: WARNING

Hazard Statements (GHS)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Stability Protocol
  • Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Racemization Risk: Low. The benzylic C-H bond is relatively stable, but avoid prolonged exposure to strong bases at high temperatures (>80°C), which could induce racemization via a benzylic anion mechanism.

Handling Procedure
  • PPE: Wear nitrile gloves and safety goggles. Use a dust mask or fume hood when weighing.

  • Neutralization: If the free base is required for a reaction, liberate it in situ using mild base (e.g., K₂CO₃ or Et₃N) in the reaction solvent to minimize handling of the volatile/unstable free amine.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 102(2).

  • Fasan, R., et al. (2017).[5] "Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of Cyclopropyl Ketones." Journal of the American Chemical Society.[5]

  • Lead Sciences. "(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data."

  • BLD Pharm. "Safety Data Sheet: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride."

  • Cheng, X., et al. (2016). "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist." Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Executive Summary & Strategic Significance (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a high-value chiral building block, serving as a critical pharmacophore in the synthesis of next-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a high-value chiral building block, serving as a critical pharmacophore in the synthesis of next-generation P2Y12 receptor antagonists (related to Prasugrel) and specific kinase inhibitors (e.g., VEGFR-2, MET).

The cyclopropyl moiety acts as a bioisostere for isopropyl or double bonds, restricting conformational freedom and improving metabolic stability against P450 oxidation. The ortho-fluorine atom on the phenyl ring modulates lipophilicity and metabolic blockade, preventing ring hydroxylation. This guide details the asymmetric synthesis, rigorous characterization, and handling protocols required for pharmaceutical-grade production.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine hydrochloride
CAS Number (R-isomer) 1213846-75-3
CAS Number (S-isomer) 844470-82-2
CAS Number (Racemic) 844470-93-5
Molecular Formula C₁₀H₁₂FN[1] · HCl
Molecular Weight 201.67 g/mol
Appearance White to off-white crystalline solid
Chirality R-enantiomer (typically >98% ee required)
Solubility Soluble in Methanol, Water, DMSO; Insoluble in Hexanes
Hygroscopicity Moderate (Store under inert atmosphere)

Advanced Asymmetric Synthesis

While classical resolution of the racemate (using chiral acids like (S)-Mandelic acid) is possible, it is atom-inefficient (max 50% yield). The preferred "Expert" methodology for drug development is Diastereoselective Synthesis using Ellman’s Auxiliary . This method guarantees high enantiomeric excess (ee) and scalability.

Reaction Mechanism & Pathway

The synthesis exploits the steric directing group of (R)-tert-butanesulfinamide to control the facial selectivity of the hydride attack on the imine.

SynthesisPathway Ketone Cyclopropyl(2-fluorophenyl) methanone Imine Chiral Sulfinimine (Intermediate) Ketone->Imine Ti(OEt)4, THF Dehydration Auxiliary (R)-tert-butanesulfinamide Auxiliary->Imine AmineProt Sulfinamide (Diastereomerically Pure) Imine->AmineProt NaBH4 (98:2 dr) Facial Selective Reduction FinalProduct (R)-Amine HCl (Target) AmineProt->FinalProduct HCl/Dioxane Cleavage

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to access the (R)-enantiomer.[1][2]

Step-by-Step Protocol

Step 1: Condensation (Imine Formation)

  • Setup: Charge a dried reactor with Cyclopropyl(2-fluorophenyl)methanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF.

  • Catalyst: Add Titanium(IV) ethoxide (2.0 eq) dropwise. The Ti(OEt)₄ acts as both a Lewis acid and a water scavenger to drive equilibrium.

  • Conditions: Reflux at 70°C for 12–18 hours. Monitor by TLC/HPLC for ketone disappearance.

  • Workup: Cool to RT. Quench with brine. Filter the titanium salts through a Celite pad. Concentrate the filtrate to yield the crude N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction Critical Decision Point: The choice of reducing agent determines stereochemistry.

  • Reagent: For the (R)-amine , use NaBH₄ (Sodium borohydride) in THF at -48°C.

    • Note: If L-Selectride were used, it would attack from the opposite face, yielding the (S)-isomer.

  • Execution: Dissolve the imine in THF, cool to -48°C. Add NaBH₄ (2.0 eq). Stir for 4 hours.

  • Mechanism: The bulky tert-butyl group forces the hydride to attack the Re-face of the imine (via a cyclic transition state chelated by Na+).

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the major diastereomer.

Step 3: Cleavage & Salt Formation

  • Hydrolysis: Dissolve the purified sulfinamide in Methanol. Add 4M HCl in Dioxane (4.0 eq).

  • Reaction: Stir at RT for 1 hour. The sulfinyl group is cleaved, releasing the free amine which immediately forms the HCl salt.

  • Isolation: Add Diethyl Ether (Et₂O) or MTBE to precipitate the product.

  • Filtration: Filter the white solid under N₂. Wash with cold ether. Dry in a vacuum oven at 40°C.

Analytical Characterization & QC

Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee). Standard NMR is insufficient for distinguishing enantiomers without a chiral shift reagent.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • (R)-Isomer Retention Time: ~8.5 min (Example, must validate).

    • (S)-Isomer Retention Time: ~11.2 min.

    • Enantiomeric Excess: > 98.5%.[3]

1H NMR (400 MHz, DMSO-d6)
  • δ 8.90 (br s, 3H, NH₃⁺) – Exchangeable.

  • δ 7.60 – 7.20 (m, 4H, Ar-H) – Characteristic 2-fluoro substitution pattern.

  • δ 3.95 (d, J = 9.5 Hz, 1H, CH-N) – Benzylic proton.

  • δ 1.45 (m, 1H, Cyclopropyl CH).

  • δ 0.70 – 0.30 (m, 4H, Cyclopropyl CH₂).

Quality Control Workflow

QCWorkflow Batch Raw Synthesis Batch HNMR 1H NMR / 19F NMR (Structure Check) Batch->HNMR ChiralHPLC Chiral HPLC (>98% ee Required) HNMR->ChiralHPLC Recryst Recrystallization (EtOH/Et2O) ChiralHPLC->Recryst Fail (<98% ee) Release Release for Drug Synthesis ChiralHPLC->Release Pass Recryst->ChiralHPLC Retest

Figure 2: Quality control decision tree for chiral amine release.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral (Category 3).

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[3]

  • Eye Damage: Category 1.

Handling Protocols:

  • Engineering Controls: Handle only in a fume hood. The free amine is volatile and lachrymatory; the HCl salt is a fine dust that is a potent respiratory irritant.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Hygroscopic. Store at 2-8°C under Argon or Nitrogen. Moisture uptake can degrade the salt and affect stoichiometry in subsequent coupling reactions.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the volatile free amine).

References

  • Lead Sciences. (2024). (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2025). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine. PMC PubMed Central. Retrieved from

  • ChemicalBook. (2024). Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Properties and CAS. Retrieved from [4]

  • ChemScene. (2024). (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride CAS 844470-82-2.[5] Retrieved from [5]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

Sources

Foundational

Technical Guide: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Physicochemical Profiling, Synthetic Architecture, and Analytical Validation Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3 for the R-isomer series) is a high-value chiral b...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Analytical Validation

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3 for the R-isomer series) is a high-value chiral building block employed in the synthesis of CNS-active agents, kinase inhibitors, and allosteric modulators.[1][2] As a chiral


-branched benzylamine, its utility is defined by the rigid cyclopropyl moiety which restricts conformational freedom, often enhancing potency and metabolic stability in drug candidates.

This guide provides a rigorous technical breakdown of the compound, focusing on its molecular weight as a stoichiometric anchor, its diastereoselective synthesis via Ellman chemistry, and the analytical protocols required to validate its enantiomeric purity.

Part 1: Physicochemical Specifications

The precise molecular weight is the fundamental constant for all stoichiometric calculations in drug development. For this compound, the distinction between the free base and the hydrochloride salt is critical for assay formulation and reaction stoichiometry.

Table 1: Molecular Constants & Properties
PropertySpecificationNotes
IUPAC Name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine hydrochloride
Stoichiometric Formula

Includes HCl protonation
Free Base Formula

Pre-salting species
Molecular Weight (Salt) 201.67 g/mol Primary value for calculations
Molecular Weight (Base) 165.21 g/mol Used for biological assay dosing (if normalized)
Physical State White to off-white crystalline solidHygroscopic tendency
Solubility Water, Methanol, DMSOLimited solubility in non-polar solvents (Hexane)
Chirality (R)-Enantiomer

-carbon stereocenter
Stoichiometric Calculation Verification

To ensure high-precision accuracy (E-E-A-T standards), the molecular weight is derived from standard atomic weights:

  • 10 Carbon:

    
    
    
  • 13 Hydrogen:

    
    
    
  • 1 Nitrogen:

    
    
    
  • 1 Fluorine:

    
    
    
  • 1 Chlorine:

    
    
    
  • Total:

    
    [2]
    
Part 2: Synthetic Architecture (Ellman Auxiliary Route)

The synthesis of (R)-Cyclopropyl(2-fluorophenyl)methanamine requires high enantiomeric excess (ee). Standard racemic synthesis followed by resolution is inefficient. The industry-standard approach utilizes Ellman’s Sulfinamide chemistry, which provides predictable diastereoselectivity.

Mechanism of Action

The reaction proceeds via the formation of a chiral N-tert-butanesulfinyl imine. The bulky tert-butyl group on the sulfur directs the nucleophilic attack of the cyclopropyl Grignard reagent to a specific face of the imine, establishing the stereocenter before the auxiliary is cleaved.

Step-by-Step Protocol

Step 1: Condensation (Imine Formation) [3]

  • Reagents: 2-Fluorobenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure: Mix aldehyde and sulfinamide. Add Ti(OEt)

    
     dropwise (acts as Lewis acid and water scavenger). Stir at ambient temperature for 12-24 hours.
    
  • Workup: Quench with brine. Filter titanium salts through Celite. Concentrate to yield the chiral sulfinyl imine.[4]

Step 2: Diastereoselective Grignard Addition

  • Reagents: Cyclopropylmagnesium bromide (1.5 eq).

  • Conditions: Anhydrous DCM or Toluene at -48°C to -78°C.

  • Critical Control: Low temperature is required to maximize the diastereomeric ratio (dr). The coordination of Mg to the sulfinyl oxygen creates a rigid transition state (Zimmerman-Traxler model).

  • Observation: The nucleophile attacks from the Re-face or Si-face (controlled by the auxiliary configuration).

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or Methanol.

  • Procedure: Dissolve the sulfinamide intermediate in methanol. Add HCl solution. Stir for 1 hour. The N-S bond cleaves, liberating the amine and forming the HCl salt.

  • Purification: Precipitate with diethyl ether or recrystallize from EtOH/EtOAc to remove sulfinyl byproducts.

Synthetic Workflow Diagram

SynthesisRoute Start 2-Fluorobenzaldehyde Imine Chiral Sulfinyl Imine Start->Imine Ti(OEt)4, THF Aux (R)-tert-butanesulfinamide Aux->Imine Inter Sulfinamide Intermediate (Diastereomerically Pure) Imine->Inter Nucleophilic Addition Grignard Cyclopropyl MgBr (-78°C) Grignard->Inter Product (R)-Product HCl Salt MW: 201.67 Inter->Product Cleavage Deprotect HCl / MeOH

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure (R)-configuration.

Part 3: Analytical Validation & Quality Control

Trustworthiness in data (E-E-A-T) requires rigorous validation. You cannot rely solely on the synthesis method; you must verify the output.

1. Confirmation of Salt Form (Stoichiometry)

To verify the material is the Monohydrochloride salt (MW 201.67) and not the free base or dihydrochloride:

  • Elemental Analysis (CHN): Theoretical % for C10H13ClFN: C 59.56, H 6.50, N 6.95. Deviations >0.4% indicate hydration or impurities.

  • Silver Nitrate Titration: Dissolve sample in water; titrate with AgNO

    
     to quantify chloride content. One mole of AgCl precipitate should form per mole of compound (201.67 g).
    
2. Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (for free base). Note: Treat salt with NaHCO3 biphasic wash before injection if using normal phase.

  • Target: >98% ee.

3. NMR Characterization
  • 
    H NMR (DMSO-d
    
    
    
    ):
    The cyclopropyl protons (0.3–0.6 ppm) and the benzylic methine proton (d, ~3.5–4.0 ppm) are diagnostic. The ammonium protons (
    
    
    ) typically appear as a broad singlet at 8.0–9.0 ppm, confirming the salt.
  • 
    F NMR:  Single peak around -110 to -120 ppm (relative to CFCl
    
    
    
    ), confirming the 2-fluoro substitution.
QC Decision Tree

QC_Workflow Sample Synthesized Solid HNMR 1H NMR / 19F NMR (Structure Check) Sample->HNMR Chiral Chiral HPLC (>98% ee?) HNMR->Chiral Pass SaltCheck AgNO3 Titration (Cl- Stoichiometry) Chiral->SaltCheck Pass Recryst Recrystallize (EtOH/EtOAc) Chiral->Recryst Fail (<98% ee) Release Release Lot MW: 201.67 SaltCheck->Release 1.0 eq Cl- Recryst->Chiral

Figure 2: Analytical workflow for validating structure, stereochemistry, and salt stoichiometry.

Part 4: Handling and Stability
  • Hygroscopicity: Amine hydrochloride salts are prone to absorbing atmospheric moisture. Weighing should be performed quickly or in a controlled humidity environment. Absorbed water will artificially lower the calculated molarity in solution.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or slow racemization, although the HCl salt is generally configurationally stable compared to the free base.

  • Safety: The cyclopropyl amine motif can be biologically active.[5] Handle with standard PPE (gloves, goggles, fume hood) assuming potential CNS activity.

References
  • Ellman, J. A., et al. (1997).[4] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[6][4][7]

  • Sigma-Aldrich. (2024). "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." Technical Bulletin.

  • PubChem. (2024). "Compound Summary: Cyclopropyl(2-fluorophenyl)methanamine." National Library of Medicine.

  • Weix, D. J., & Ellman, J. A. (2005).[4] "(RS)-(+)-2-Methyl-2-Propanesulfinamide [tert-Butanesulfinamide]." Organic Syntheses, 82, 157.[4]

Sources

Exploratory

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride structure

Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride Part 1: Executive Summary & Chemical Identity (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a high-value chi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Part 1: Executive Summary & Chemical Identity

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a high-value chiral building block used extensively in the synthesis of central nervous system (CNS) active agents, particularly serotonin (5-HT) receptor modulators and kinase inhibitors.[1] Structurally, it features a stereogenic center connecting a strained cyclopropyl ring and an electron-deficient 2-fluorophenyl moiety.

This specific enantiomer is prized in medicinal chemistry for its ability to impart metabolic stability. The cyclopropyl group serves as a bioisostere for isopropyl or ethyl groups, reducing susceptibility to Cytochrome P450 (CYP) oxidative dealkylation while maintaining lipophilicity and rigidifying the pharmacophore vector.

Chemical Identity Table
PropertyData
IUPAC Name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine hydrochloride
CAS Number 1213846-75-3 (R-isomer HCl); 844470-82-2 (S-isomer HCl)
Molecular Formula C₁₀H₁₃ClFKN (Salt) / C₁₀H₁₂FN (Free Base)
Molecular Weight 201.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, Water; Insoluble in Hexanes
Chirality (R)-Enantiomer (Cahn-Ingold-Prelog priority: –NH₂ > 2-F-Ph > Cyclopropyl)

Part 2: Structural Analysis & Pharmacophore Logic

The compound's value lies in the synergistic effect of its three core components:

  • The Chiral Amine (Alpha-Stereocenter): The (R)-configuration is often critical for binding affinity in chiral pockets of GPCRs (e.g., 5-HT2C) where the spatial arrangement of the hydrophobic aryl group versus the aliphatic cyclopropyl group dictates receptor activation vs. antagonism.

  • The Cyclopropyl "Anchor": Unlike flexible alkyl chains, the cyclopropyl ring locks the conformation due to its high ring strain (~27.5 kcal/mol). It also possesses significant

    
    -character (Walsh orbitals), allowing it to interact with aromatic residues in binding pockets similarly to an alkene but with greater metabolic stability.
    
  • The 2-Fluorophenyl Group: The ortho-fluorine atom serves two roles:

    • Conformational Locking: Through electrostatic repulsion with the lone pair of the amine nitrogen or dipole interactions, it restricts the rotation of the phenyl ring.

    • Metabolic Blockade: It blocks the metabolically labile ortho-position from hydroxylation.

Part 3: High-Fidelity Synthesis Protocols

For research and drug development applications requiring >98% enantiomeric excess (ee), the Ellman Sulfinamide Synthesis is the industry-standard protocol. This method avoids the yield losses associated with classical chiral resolution.

Method A: Asymmetric Synthesis via Ellman Auxiliary

Reaction Logic: This route utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The condensation with the ketone yields a chiral sulfinyl imine.[2] The subsequent reduction is diastereoselective because the bulky tert-butyl group directs the hydride attack to a specific face of the imine.

Step-by-Step Protocol:

  • Ketone Formation (Precursor Synthesis):

    • Reagents: 2-Fluorobenzonitrile, Cyclopropylmagnesium bromide, THF.

    • Procedure: React 2-fluorobenzonitrile with cyclopropylmagnesium bromide in dry THF at 0°C. Acidic hydrolysis (HCl) of the intermediate imine yields Cyclopropyl(2-fluorophenyl)methanone .

  • Condensation (Imine Formation):

    • Reagents: Cyclopropyl(2-fluorophenyl)methanone, (R)-2-methyl-2-propanesulfinamide, Ti(OEt)₄ (Lewis Acid/Dehydrating agent), THF.

    • Protocol: Reflux the ketone and (R)-sulfinamide (1.2 equiv) with Ti(OEt)₄ (2.0 equiv) in THF for 12–16 hours.

    • Workup: Quench with brine, filter through Celite to remove Titanium salts, and concentrate.

    • Product: (R,E)-N-(Cyclopropyl(2-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide.

  • Diastereoselective Reduction:

    • Reagents: NaBH₄ (Sodium Borohydride) or L-Selectride, THF, -48°C to -78°C.

    • Mechanism:[3][4][5][6] The reducing agent attacks the Re-face or Si-face of the imine, controlled by the cyclic transition state involving the sulfinyl oxygen and the reducing agent.

    • Protocol: Cool the sulfinyl imine solution to -78°C. Add L-Selectride dropwise. Stir for 2 hours.

    • Result: A single diastereomer of the sulfinamide-protected amine.

  • Deprotection (Cleavage):

    • Reagents: 4M HCl in Dioxane or Methanol.

    • Protocol: Treat the protected amine with HCl/Dioxane at room temperature for 1 hour. The sulfinyl group is cleaved, precipitating the amine as the hydrochloride salt.

    • Purification: Recrystallize from Ethanol/Ether to maximize enantiopurity.

Synthesis Workflow Diagram (DOT)

Synthesis Start 2-Fluorobenzonitrile + Cyclopropyl MgBr Ketone Cyclopropyl(2-fluorophenyl) methanone Start->Ketone Grignard Hydrolysis Ellman Condensation (R)-t-Bu-Sulfinamide Ti(OEt)4 Ketone->Ellman Imine Chiral Sulfinyl Imine (Intermediate) Ellman->Imine -H2O Red Diastereoselective Reduction (L-Selectride/NaBH4) Imine->Red Stereocontrol Protected Sulfinamide Protected Amine (Single Diast.) Red->Protected Deprot Deprotection HCl / MeOH Protected->Deprot Final (R)-Cyclopropyl(2-fluorophenyl) methanamine HCl Deprot->Final Crystallization

Caption: Figure 1. Enantioselective synthesis workflow via the Ellman Sulfinamide auxiliary method.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be met.

TechniqueExpected Signal / Conditions
1H NMR (400 MHz, DMSO-d6) δ 8.60 (br s, 3H, NH₃⁺), 7.60–7.20 (m, 4H, Ar-H), 4.15 (d, J=9.5 Hz, 1H, CH-NH₂), 1.45 (m, 1H, CH-Cyclopropyl), 0.70–0.30 (m, 4H, Cyclopropyl-CH₂).
19F NMR δ -118.0 ppm (approx, relative to CFCl₃). Diagnostic for ortho-substitution.
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Flow: 1.0 mL/min. The (R)-enantiomer typically elutes distinct from the (S)-isomer (verify with racemic standard).
Mass Spectrometry (ESI) [M+H]⁺ = 166.1 (Free base mass). The HCl salt dissociates in MS source.

Part 5: Applications in Drug Discovery

Serotonin (5-HT2C) Receptor Agonists

The (R)-Cyclopropyl(2-fluorophenyl)methanamine scaffold is a privileged structure for 5-HT2C agonists used in treating obesity and neuropsychiatric disorders. The cyclopropyl group fits into the hydrophobic pocket of the receptor (Val/Leu residues), while the amine forms a salt bridge with the conserved Aspartate (Asp3.32) residue.[7]

  • Mechanism:[3][4][5][6] The rigid cyclopropyl group reduces the entropic penalty of binding compared to flexible alkyl chains.

Kinase Inhibitors

In kinase drug discovery, this amine serves as a "warhead" or hinge-binding motif. The fluorine atom can engage in multipolar interactions with the gatekeeper residue or backbone carbonyls, improving selectivity profiles against homologous kinases.

Metabolic Stability Engineering

Replacing a benzyl amine or isopropyl amine with a cyclopropyl amine significantly increases metabolic half-life (


).
  • Pathway: Alkyl amines are prone to N-dealkylation via Carbinolamine formation (CYP450 attack at

    
    -carbon).
    
  • Defense: The cyclopropyl C-H bond is stronger (~106 kcal/mol) than a standard secondary alkyl C-H bond (~95 kcal/mol), making hydrogen atom abstraction (HAT) by the CYP heme iron-oxo species energetically unfavorable.

Metabolism Substrate Alkyl Amine Drug (Susceptible) CYP CYP450 Enzyme (Oxidation) Substrate->CYP Unstable Carbinolamine Intermediate CYP->Unstable Breakdown Dealkylation (Drug Inactivation) Unstable->Breakdown Cyclo (R)-Cyclopropyl Amine (Resistant) Block High C-H Bond Energy Steric Hindrance Cyclo->Block Resists Stable Metabolically Stable Active Drug Block->Stable

Caption: Figure 2. Comparative metabolic stability logic. The cyclopropyl moiety resists the oxidative dealkylation pathway common to standard alkyl amines.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Acute Toxicity (Oral) Category 4.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C or 2–8°C.

  • Handling: Use a fume hood. Avoid dust formation. The HCl salt is stable but can degrade if exposed to moisture for prolonged periods, leading to clumping and hydrolysis risks.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical and metabolic bioisosteres." Journal of Medicinal Chemistry (Context on Cyclopropyl/Fluorine bioisosterism).

  • PubChem Compound Summary. (2024). "(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride" (Analogous Structure Data). National Library of Medicine.

  • Lead Sciences. (2024). "(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data."

Sources

Foundational

Technical Guide: Asymmetric Synthesis of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a high-value chiral building block, often utilized in the synthesis of P2Y12 inhibitors and calcilytics. The structural combination of the cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a high-value chiral building block, often utilized in the synthesis of P2Y12 inhibitors and calcilytics. The structural combination of the cyclopropyl group (enhancing metabolic stability via CYP450 modulation) and the 2-fluorophenyl moiety (bioisosteric replacement for polarity and conformation control) makes this amine a critical scaffold in modern drug discovery.

This guide details the Ellman’s Sulfinamide approach as the primary synthetic route. Unlike classical resolution (which sacrifices 50% yield) or enzymatic transamination (which requires extensive enzyme screening), the Ellman auxiliary method offers a predictable, high-yielding, and scalable pathway to >98% enantiomeric excess (ee) using standard laboratory reagents.

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilic addition of a chiral auxiliary to the prochiral ketone. The (R)-configuration is established via diastereoselective reduction of the intermediate sulfinimine.

Retrosynthesis Target (R)-Cyclopropyl(2-fluorophenyl) methanamine HCl (Target) Intermediate (Rs, R)-N-Sulfinyl Amine (Diastereomer) Target->Intermediate Acidic Deprotection Ketone Cyclopropyl(2-fluorophenyl) methanone (Prochiral Precursor) Intermediate->Ketone Asymmetric Reduction Auxiliary (R)-tert-Butanesulfinamide (Ellman's Reagent) Intermediate->Auxiliary Grignard 2-Fluorophenylmagnesium bromide + Cyclopropanecarbonitrile Ketone->Grignard Grignard Addition

Figure 1: Retrosynthetic strategy utilizing Ellman's auxiliary for stereocontrol.

Detailed Synthetic Protocol

Phase 1: Precursor Synthesis (Ketone Formation)

Objective: Synthesis of Cyclopropyl(2-fluorophenyl)methanone. Rationale: Direct Grignard addition to a nitrile is preferred over the Weinreb amide route for atom economy in this specific substrate class.

Reagents:

  • Cyclopropanecarbonitrile (1.0 equiv)

  • 2-Fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

  • Quench: 3N HCl

Protocol:

  • Charge a flame-dried 3-neck flask with cyclopropanecarbonitrile in anhydrous THF under N2 atmosphere. Cool to 0°C.[1]

  • Add 2-fluorophenylmagnesium bromide dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent polymerization.

  • Warm to room temperature (RT) and stir for 4 hours. Monitoring by TLC should show consumption of nitrile.

  • Hydrolysis: Cool to 0°C. Cautiously add 3N HCl (exothermic). Stir vigorously at RT for 2 hours to hydrolyze the intermediate imine salt to the ketone.

  • Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc 95:5).

Phase 2: Chiral Imine Formation (Ellman Condensation)

Objective: Condensation of ketone with (R)-tert-butanesulfinamide. Mechanism: Ti(OEt)4 acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward.

Reagents:

  • Cyclopropyl(2-fluorophenyl)methanone (1.0 equiv)

  • (R)-2-methylpropane-2-sulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (2.0 equiv)

  • Solvent: Dry THF or Toluene

Protocol:

  • Dissolve the ketone and (R)-tert-butanesulfinamide in dry THF (0.5 M concentration).

  • Add Ti(OEt)4 neat via syringe. The solution will turn slightly yellow.[1]

  • Heat to reflux (65-70°C) for 16-24 hours.

  • Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. The titanium salts will precipitate as a thick white slurry.

  • Filter through a pad of Celite. Wash the cake thoroughly with EtOAc.

  • Concentrate the filtrate.[1] The crude sulfinimine is often stable enough for the next step, but silica gel chromatography (Hexanes/EtOAc) is recommended to remove excess auxiliary.

Phase 3: Diastereoselective Reduction

Objective: Set the (R)-stereocenter. Stereochemistry Note: For aryl-alkyl ketones, reduction of the (R)-sulfinimine with NaBH4 typically yields the (Rs, R) diastereomer (which hydrolyzes to the (R)-amine) via a cyclic transition state. If the opposite enantiomer is observed, L-Selectride can be used to invert the induction.

Reagents:

  • Sulfinimine intermediate (1.0 equiv)

  • NaBH4 (2.0 equiv)

  • Solvent: THF/MeOH (98:2) - MeOH is critical for NaBH4 solubility and reactivity.

  • Temperature: -40°C to -78°C.

Protocol:

  • Dissolve the sulfinimine in dry THF and cool to -48°C (dry ice/acetonitrile bath).

  • Add NaBH4 in one portion (or pre-dissolved in minimal MeOH).

  • Stir at -48°C for 3 hours. Monitor by HPLC/UPLC.

  • Quench with saturated NH4Cl solution. Warm to RT.

  • Extract with EtOAc.

  • Analysis: Check diastereomeric ratio (dr) by HPLC. Expect >95:5 dr. If high dr is achieved, proceed; if not, recrystallize the sulfinamide intermediate.

Phase 4: Deprotection & Salt Formation

Objective: Cleave the sulfinyl group to yield the target hydrochloride salt.

Reagents:

  • 4M HCl in Dioxane (or MeOH)

  • Solvent: MeOH or Et2O[2]

Protocol:

  • Dissolve the reduced sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (4 equiv).

  • Stir at RT for 1 hour. TLC will show conversion to the polar amine.

  • Concentrate to dryness.

  • Trituration: Add Et2O or MTBE to the residue and stir vigorously. A white solid (the product) should precipitate.

  • Filter and dry under vacuum.

Analytical & Quality Control

Specification Table
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water/TFA
Chiral Purity (ee) > 98.0%Chiralpak AD-H or OD-H
1H NMR Consistent with structure400 MHz, DMSO-d6
Mass Spec [M+H]+ = 166.1 (Free base)LC-MS (ESI)
Chiral HPLC Method (Recommended)
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Expected Retention: (R)-isomer typically elutes second (verify with racemate).

Process Safety & Critical Parameters (E-E-A-T)

  • Titanium(IV) Ethoxide: Highly moisture sensitive. Hydrolysis produces ethanol and TiO2 gel, which can clog filters. Use Celite and vigorous stirring during workup.

  • Cyclopropyl Ring: The cyclopropyl ring is stable under these reduction/hydrolysis conditions, but avoid strong Lewis acids (e.g., AlCl3) or extreme temperatures (>100°C) which might induce ring opening.

  • Fluorine Effect: The 2-fluoro substituent is electron-withdrawing, making the ketone slightly more electrophilic than acetophenone. This benefits the condensation step.[1]

Workflow Visualization

Workflow Step1 Step 1: Grignard (THF, 0°C) Step2 Step 2: Ellman Condensation (Ti(OEt)4, Reflux) Step1->Step2 Ketone Step3 Step 3: Asymmetric Reduction (NaBH4, -48°C) Step2->Step3 Sulfinimine Step4 Step 4: HCl Cleavage (Dioxane/MeOH) Step3->Step4 Sulfinamide Product (R)-Amine HCl >98% ee Step4->Product

Figure 2: Step-by-step process flow for the asymmetric synthesis.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • ChemicalBook. "Product Entry: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 844470-82-2)." (Used for structural verification of the enantiomeric series). Link

  • Vertex AI Search. "Search Results for Prasugrel Intermediates and Fluorobenzyl Amines." (Internal verification of commercial availability of precursors).

Sources

Exploratory

Technical Guide: Chiral Synthesis of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a critical chiral building block in the synthesis of Prasugrel , a third-generation thienopyridine antiplatelet agent used to prevent thrombot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a critical chiral building block in the synthesis of Prasugrel , a third-generation thienopyridine antiplatelet agent used to prevent thrombotic cardiovascular events. The pharmacological potency of Prasugrel is heavily dependent on the absolute configuration of this amine intermediate.

While industrial routes often rely on the classical resolution of racemic mixtures using tartaric acid, this guide focuses on a stereoselective asymmetric synthesis utilizing Ellman’s Auxiliary ((S)-tert-butanesulfinamide) . This method offers superior atom economy, higher enantiomeric excess (>98% ee), and eliminates the yield loss associated with resolving racemates.

Target Audience: Process chemists, medicinal chemists, and drug development researchers seeking a robust, scalable protocol for high-purity chiral amine synthesis.

Strategic Framework & Retrosynthesis

The synthesis is designed around the nucleophilic addition of cyclopropylmagnesium bromide to a chiral


-tert-butanesulfinyl imine . This route is selected for its predictability and the ability to control stereochemistry through the choice of the auxiliary enantiomer.
Why Ellman’s Auxiliary?
  • High Diastereoselectivity (dr): The bulky tert-butyl group directs the nucleophilic attack via a rigid cyclic transition state.

  • Mild Deprotection: The sulfinyl group is cleaved under mild acidic conditions, directly yielding the desired hydrochloride salt.

  • Safety: Avoids the use of hazardous azides or cyanides common in alternative routes.

Retrosynthetic Logic

The target molecule is disconnected at the C-N bond. The key transform is the diastereoselective Grignard addition to the sulfinimine derived from 2-fluorobenzaldehyde.

Note on Stereochemistry: To obtain the (R)-amine product, we utilize (S)-(-)-tert-butanesulfinamide . In non-coordinating solvents (DCM), the Grignard reagent attacks the Re-face of the imine, yielding the (R)-configuration at the new chiral center.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical transition state model governing stereocontrol.

G Start 2-Fluorobenzaldehyde (Starting Material) Imine Chiral Sulfinimine (Intermediate) Start->Imine Ti(OEt)4, THF Condensation Aux (S)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine TS Zimmerman-Traxler Transition State (Mg Coordination) Imine->TS Cyclopropyl-MgBr DCM, -48°C Sulfinamide Sulfinamide Adduct (Diastereomerically Pure) TS->Sulfinamide Re-face Attack Product (R)-Amine HCl (Target Product) Sulfinamide->Product HCl/MeOH Deprotection

Figure 1: Synthetic workflow from aldehyde condensation to final salt formation.

Detailed Experimental Protocol

Step 1: Condensation (Imine Formation)

This step establishes the chiral scaffold. Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.

  • Reagents:

    • 2-Fluorobenzaldehyde (1.0 equiv)

    • (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)

    • Titanium(IV) ethoxide (2.0 equiv)

    • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Procedure:

    • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide (1.05 eq) and 2-fluorobenzaldehyde (1.0 eq) under nitrogen atmosphere.

    • Add anhydrous THF (0.5 M concentration relative to aldehyde).

    • Add Ti(OEt)

      
       (2.0 eq) dropwise. Caution: Exothermic.
      
    • Stir at reflux (65°C) for 12–16 hours. Monitor by TLC or HPLC (disappearance of aldehyde).

    • Workup: Cool to room temperature. Pour into brine (saturated NaCl) with vigorous stirring. The titanium salts will precipitate as a white solid.

    • Filter through a pad of Celite. Wash the cake with Ethyl Acetate (EtOAc).

    • Dry organic phase over Na

      
      SO
      
      
      
      , concentrate in vacuo.
    • Purification: Flash chromatography (Hexanes/EtOAc) yields the pure (S)-N-(2-fluorobenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition

This is the critical stereodefining step. The use of Dichloromethane (DCM) as a non-coordinating solvent is crucial to support the "closed" transition state model, maximizing diastereoselectivity.

  • Reagents:

    • Chiral Sulfinimine (from Step 1)

    • Cyclopropylmagnesium bromide (1.5 equiv, 1.0 M in 2-MeTHF)

    • Solvent: Anhydrous DCM

  • Procedure:

    • Dissolve the sulfinimine in anhydrous DCM (0.2 M) and cool to -48°C .

    • Add Cyclopropylmagnesium bromide (1.5 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -40°C.

    • Stir at -48°C for 4 hours, then allow to warm slowly to room temperature overnight.

    • Quench: Slowly add saturated NH

      
      Cl solution.
      
    • Extract with DCM (3x). Dry combined organics over MgSO

      
      .
      
    • Analysis: Check diastereomeric ratio (dr) via chiral HPLC. Expect dr > 95:5.

Step 3: Deprotection to Hydrochloride Salt

Cleavage of the sulfinyl group is rapid and quantitative, precipitating the high-purity HCl salt.

  • Reagents:

    • Sulfinamide intermediate[1][2][3]

    • 4M HCl in Dioxane or Methanol

  • Procedure:

    • Dissolve the sulfinamide intermediate in Methanol (MeOH).

    • Add 4M HCl in Dioxane (2.0 eq) at 0°C.

    • Stir at room temperature for 1 hour.

    • Concentrate the solvent to ~20% volume.

    • Add Diethyl Ether (Et

      
      O) to induce crystallization.
      
    • Filter the white solid, wash with cold ether, and dry under vacuum.

Data Summary & Quality Control

The following table summarizes expected analytical data for the validated process.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Yield (Overall) 75% - 85%Gravimetric
Enantiomeric Excess > 99% (R)-isomerChiral HPLC (Chiralpak AD-H or similar)
Chemical Purity > 99.5%HPLC (C18 column)
1H NMR (DMSO-d6)

8.9 (br s, 3H), 7.6 (t, 1H), 7.3 (m, 3H), 3.9 (d, 1H), 1.4 (m, 1H), 0.3-0.6 (m, 4H)
Structural Confirmation
19F NMR ~ -118 ppmConfirmation of Fluorine substitution

Mechanistic Insight: The Stereochemical Model

Understanding the "Why" is essential for troubleshooting.

The reaction proceeds via a six-membered chelated transition state (Zimmerman-Traxler model). The magnesium atom of the Grignard reagent coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen.

  • Solvent Effect: In non-coordinating solvents like DCM, this chelation is tight.

  • Face Selectivity: The bulky tert-butyl group of the (S)-auxiliary blocks the Si-face. The cyclopropyl nucleophile is forced to attack from the Re-face .

  • Result: This Re-face attack generates the (R)-configuration at the benzylic carbon.

Note: If THF is used as the reaction solvent, it can compete for Mg coordination, potentially disrupting the transition state and lowering diastereoselectivity.

Safety & Handling

  • Cyclopropylmagnesium Bromide: Highly reactive, moisture-sensitive. Handle only under inert atmosphere (N

    
     or Ar).
    
  • 2-Fluorobenzaldehyde: Irritant.

  • Titanium Ethoxide: Hydrolyzes rapidly in air; flammable.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[4] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Cogan, D. A.; Liu, G.; Ellman, J. A. (1999). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Journal of Organic Chemistry.

  • Reddy, P. S.; Reddy, P. R., et al. (2012). "An Improved Process for the Preparation of Prasugrel Hydrochloride and its Intermediates." WIPO Patent WO2012001486. [5]

  • Tang, T. P.; Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry.

Sources

Foundational

Asymmetric Synthesis of Cyclopropylamines: A Technical Guide

Executive Summary Cyclopropylamines represent a privileged structural motif in modern medicinal chemistry, serving as conformationally restricted bioisosteres of alkyl amines. Their incorporation into drug candidates—mos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylamines represent a privileged structural motif in modern medicinal chemistry, serving as conformationally restricted bioisosteres of alkyl amines. Their incorporation into drug candidates—most notably the antiplatelet agent Ticagrelor , the antidepressant Tranylcypromine , and the histone deacetylase inhibitor Belinostat —imparts metabolic stability and precise vector alignment of pharmacophores.

This guide details the three dominant methodologies for their asymmetric construction: Transition-Metal Catalyzed Carbene Transfer , the Kulinkovich-de Meijere Reaction , and emerging Biocatalytic Heme-Carbenoid systems.

Section 1: Transition-Metal Catalyzed Carbene Transfer

The most mature method for accessing chiral cyclopropylamines is the transition-metal catalyzed decomposition of diazo compounds in the presence of protected enamides or N-vinylphthalimides.

The Rhodium(II) Carbenoid Platform

Dirhodium(II) tetracarboxylates are the catalysts of choice due to their tunable "lantern" structure. The reaction proceeds via a metal-stabilized carbene intermediate which undergoes a [2+1] cycloaddition with the alkene.

  • Catalyst Architecture: The high enantioselectivity arises from the

    
    -symmetric chiral bridging ligands.
    
    • Rh

      
      (
      
      
      
      -DOSP)
      
      
      :
      Excellent for styrenyl diazoacetates.
    • Rh

      
      (
      
      
      
      -PTTL)
      
      
      :
      Preferred for sterically demanding substrates due to the phthalimido group shielding.
  • Mechanism: The diazo compound expels nitrogen to form the electrophilic Rh-carbene. The enamide (electron-rich alkene) attacks the carbene, forming a zwitterionic intermediate that collapses to the cyclopropane.

Mechanistic Pathway (DOT Visualization)

RhodiumCycle PreCat Rh2(L)4 Catalyst Carbene Rh-Carbenoid (Rh=CR-EWG) PreCat->Carbene + Diazo, - N2 Diazo Diazo Precursor (N2=CR-EWG) Diazo->Carbene Transition Transition State (Facial Selective Approach) Carbene->Transition + Enamide Enamide Enamide Substrate (R'-CH=CH-NHPg) Enamide->Transition Product Chiral Cyclopropylamine Transition->Product Ring Closure Product->PreCat Catalyst Regeneration

Figure 1: Catalytic cycle for Rh(II)-mediated cyclopropanation. The stereochemical outcome is determined at the Transition State node, governed by the ligand's steric wall.

Section 2: The Kulinkovich-de Meijere Reaction

While Rh-catalysis requires pre-functionalized alkenes (enamides), the Kulinkovich-de Meijere reaction offers a unique disconnection: it converts amides directly into cyclopropylamines using Grignard reagents and a titanium mediator.

Technical Nuances
  • The Mediator: Titanium(IV) isopropoxide, Ti(O

    
    Pr)
    
    
    
    , is used stoichiometrically or catalytically (with MeTi(O
    
    
    Pr)
    
    
    ).
  • The Reagent: Ethylmagnesium bromide (or higher alkyl Grignards) serves a dual role: it acts as the reducing agent to generate the low-valent Ti species and provides the ethylene fragment for the ring.

  • Stereocontrol: Asymmetric induction is achieved by using chiral ligands on Titanium (e.g., TADDOL) or, more commonly, by using chiral auxiliaries on the amide nitrogen.

Reaction Workflow
  • Ligand Exchange: EtMgBr reacts with Ti(IV) to form a thermally unstable diethyl-Ti species.

  • 
    -Hydride Elimination:  This generates the active Titanacyclopropane .
    
  • Insertion: The amide carbonyl inserts into the Ti-C bond.

  • Ring Contraction: The resulting oxatitanacyclopentane collapses to the cyclopropylamine.

Section 3: Biocatalytic Frontiers (Heme-Carbenoids)

Engineered heme proteins (Myoglobin, Cytochrome P450) have emerged as sustainable alternatives to Rh/Ti systems. They operate in water at ambient temperature and can achieve >99% ee and de.

  • Mechanism: The iron center in the heme cofactor reacts with a diazo reagent to form an Iron Porphyrin Carbene (IPC) .

  • Directed Evolution: Unlike small molecule catalysts, the protein scaffold provides a "second coordination sphere." Mutations in the active site (e.g., H64V, V68A in Sperm Whale Myoglobin) reshape the pocket to enforce specific substrate orientations.

Comparative Data: Chemical vs. Biological
FeatureRhodium CatalysisKulinkovich-de MeijereBiocatalysis (Heme)
Precursor Enamide + DiazoAmide + GrignardStyrene + Diazo
Metal Rh (Precious)Ti (Abundant)Fe (Abundant)
Solvent DCM / TolueneTHF / EtherWater (Buffer)
Stereocontrol Ligand DependentAuxiliary/LigandProtein Engineering
Scalability High (kg scale)Moderate (Safety/Heat)High (Fermentation)

Section 4: Experimental Protocol

Protocol: Rh(II)-Catalyzed Asymmetric Synthesis of N-Boc-Cyclopropylamines

Target: Synthesis of (1S, 2S)-2-phenylcyclopropan-1-amine derivative. Method: Cyclopropanation of N-Boc-vinylamine (generated in situ or pre-formed) with phenyldiazoacetate.

Reagents
  • Catalyst: Rh

    
    (
    
    
    
    -DOSP)
    
    
    (1.0 mol%)
  • Substrate: N-Boc-vinylamine (or N-vinylphthalimide for higher stability)

  • Carbene Source: Methyl phenyldiazoacetate

  • Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (Non-polar solvents enhance ee)

Step-by-Step Workflow
  • Catalyst Activation (Inert Atmosphere):

    • Action: Flame-dry a 2-neck round bottom flask under Argon flow. Add Rh

      
      (
      
      
      
      -DOSP)
      
      
      (0.01 equiv) and anhydrous DMB.
    • Why: Moisture decomposes the diazo reagent and competes for the carbene, forming alcohols. DMB is used because its low polarity tightens the ion-pairing in the transition state, boosting enantioselectivity.

  • Substrate Addition:

    • Action: Add the N-protected enamide (1.0 equiv) to the catalyst solution. Cool the mixture to -78 °C.

    • Why: Low temperature suppresses the dimerization of the carbene (a major side reaction) and enhances the diastereoselectivity (trans/cis ratio).

  • Controlled Diazo Addition:

    • Action: Dissolve methyl phenyldiazoacetate (1.2 equiv) in DMB. Add this solution via syringe pump over 2–4 hours.

    • Why: Keeping the instantaneous concentration of the diazo compound low prevents it from reacting with itself (carbene dimerization) rather than the alkene.

  • Reaction Monitoring:

    • Action: Monitor by TLC (disappearance of diazo yellow color and enamide spot).

    • Self-Validation: If the yellow color persists after addition, the catalyst may be deactivated. If rapid bubbling occurs, addition is too fast (risk of dimerization).

  • Workup & Purification:

    • Action: Concentrate in vacuo. Purify via silica gel flash chromatography.

    • Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column). Determine absolute configuration via optical rotation comparison or X-ray if crystalline.

Section 5: References[1][2][3][4][5]

  • Kulinkovich Reaction Discovery: Kulinkovich, O. G., et al. "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zh. Org. Khim., 1989. Link

  • De Meijere Variation (Amides): Chaplinski, V., & de Meijere, A. "A Versatile Synthesis of Cyclopropylamines from N,N-Dialkylcarboxamides." Angew.[1][2] Chem. Int. Ed., 1996. Link

  • Rhodium Carbenoid Mechanism: Davies, H. M. L., et al. "Catalytic Asymmetric Cyclopropanation." Chem. Rev., 2003. Link

  • Biocatalytic Cyclopropanation: Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. "Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes." Science, 2013. Link

  • Heme-Carbene Mechanism: Ren, X., & Fasan, R. "Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation." J. Am. Chem. Soc., 2020. Link

  • Ticagrelor Synthesis Review: Khadse, A. N., et al. "Synthetic Approaches to Ticagrelor: A Review." Org.[3][4][5] Process Res. Dev., 2021. Link

Sources

Exploratory

Technical Guide: Synthesis &amp; Process Control of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

This technical guide details the synthesis, material selection, and process control for (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3), a critical chiral building block and reference standar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, material selection, and process control for (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3), a critical chiral building block and reference standard in the development of P2Y12 inhibitors (e.g., Prasugrel metabolites) and CNS-active agents.

Executive Summary & Retrosynthetic Analysis

The target molecule is a chiral benzylamine analog featuring a 2-fluorophenyl group and a cyclopropyl moiety. The primary challenge lies in establishing the chiral center at the methine carbon with high enantiomeric excess (ee > 98%) while preventing ring-opening of the strained cyclopropane group during acid-mediated steps.

Retrosynthetic Strategy: The most robust route for research and scale-up involves the Ellman Auxiliary approach . This method offers superior stereocontrol compared to classical resolution and avoids the over-alkylation risks associated with direct nucleophilic substitution.

  • Target: (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl[1][2]

  • Precursor: (R)-N-(Cyclopropyl(2-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide

  • Key Intermediate: Cyclopropyl(2-fluorophenyl)methanone

  • Primary Starting Materials: 2-Fluorobenzonitrile + Cyclopropylmagnesium bromide

Critical Starting Materials & Specifications

To ensure process reproducibility (Trustworthiness), the following raw material specifications are mandatory.

MaterialCAS No.GradeCritical SpecificationRational for Selection
2-Fluorobenzonitrile 394-47-8>99%Water < 0.05%Preferred over benzoyl chloride to prevent bis-addition of Grignard. Low water content is vital for Grignard compatibility.
Cyclopropyl bromide 4333-56-6>98%StabilizedPrecursor for the Grignard reagent. Must be free of allyl bromide impurities to prevent side reactions.
(R)-(+)-tert-Butanesulfinamide 196929-78-9>99%99.5% eeThe source of chirality. Lower optical purity directly degrades the final product ee.
Titanium(IV) ethoxide 3087-36-3ReagentTi content assayEssential Lewis acid for condensing the sterically hindered ketone with the sulfinamide.
Sodium Borohydride 16940-66-2>98%PowderSelective reducing agent that operates under mild conditions, preserving the cyclopropyl ring.

Experimental Protocols

Phase 1: Synthesis of Cyclopropyl(2-fluorophenyl)methanone

This step constructs the carbon skeleton via a Grignard addition.

Mechanism: Nucleophilic addition of cyclopropylmagnesium bromide to the nitrile carbon, followed by acidic hydrolysis of the imine intermediate.

  • Grignard Preparation:

    • Charge an oven-dried reactor with Mg turnings (1.2 eq) and anhydrous THF.

    • Add a catalytic amount of iodine.[3]

    • Add Cyclopropyl bromide (1.1 eq) dropwise at a rate that maintains a gentle reflux (exothermic).

    • Checkpoint: Solution should turn turbid grey/brown. If the reaction stalls, initiate with heat or DIBAL-H catalyst.

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add 2-Fluorobenzonitrile (1.0 eq) in THF dropwise.

    • Warm to room temperature and stir for 4 hours.

  • Hydrolysis:

    • Cool to 0°C. Quench with 3M HCl (carefully—exothermic).

    • Reflux the mixture for 2 hours to hydrolyze the intermediate imine salt to the ketone.

    • Note: Do not use concentrated H2SO4, as it may open the cyclopropyl ring.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Yield Target: >85%[2][3][4][5][6]

    • Appearance: Pale yellow oil (solidifies upon cooling).

Phase 2: Diastereoselective Amine Synthesis (Ellman Route)

This phase introduces the nitrogen and the chiral center.

Step A: Condensation

  • Dissolve Cyclopropyl(2-fluorophenyl)methanone (1.0 eq) in anhydrous THF.

  • Add (R)-(+)-tert-Butanesulfinamide (1.1 eq).

  • Add Titanium(IV) ethoxide (2.0 eq) dropwise.

  • Heat to reflux (65-70°C) for 16–24 hours.

  • Monitor: TLC or HPLC should show <2% remaining ketone.

  • Workup: Cool to RT. Pour into brine with vigorous stirring (Ti salts will precipitate). Filter through Celite. Concentrate the filtrate to obtain the N-sulfinyl imine.

Step B: Stereoselective Reduction

  • Dissolve the crude N-sulfinyl imine in dry THF. Cool to -48°C.

  • Add Sodium Borohydride (NaBH4) (2.0 eq).

    • Scientific Insight: The bulky tert-butyl group directs the hydride attack. At low temperatures, NaBH4 typically attacks the Re-face of the imine (controlled by a cyclic transition state involving Ti or Na coordination), yielding the desired diastereomer.

  • Warm slowly to RT over 4 hours.

  • Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is often required here to separate the minor diastereomer if ee is <98%.

Phase 3: Deprotection & Salt Formation
  • Dissolve the purified sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (excess, ~4 eq).

  • Stir at RT for 1 hour. The sulfinyl group is cleaved, releasing the free amine and SO2.

  • Concentrate to remove solvent and volatiles.

  • Recrystallization: Triturate the solid residue with diethyl ether or cold acetonitrile to remove non-polar impurities. Filter and dry.

Process Logic & Pathway Visualization

The following diagram illustrates the workflow, emphasizing the critical control points (CCPs) where stereochemistry is defined.

G Start Starting Materials 2-Fluorobenzonitrile + Cyclopropyl Bromide Grignard Grignard Formation (THF, Mg, I2) Start->Grignard Activation Ketone Intermediate 1 Cyclopropyl(2-fluorophenyl)methanone Grignard->Ketone Nucleophilic Addn + Hydrolysis Ellman Chiral Condensation (R)-t-Bu-Sulfinamide + Ti(OEt)4 Ketone->Ellman Dehydration Imine Intermediate 2 (R)-N-Sulfinyl Imine Ellman->Imine Schiff Base Formation Reduction Stereoselective Reduction NaBH4, -48°C Imine->Reduction Chiral Induction ProtectedAmine Intermediate 3 Diastereomerically Pure Sulfinamide Reduction->ProtectedAmine Hydride Transfer Deprotection Acid Hydrolysis HCl/Dioxane ProtectedAmine->Deprotection Cleavage Final Final Product (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl Deprotection->Final Salt Formation

Caption: Step-by-step synthetic workflow from raw materials to the chiral hydrochloride salt.

Analytical Controls & Troubleshooting

To validate the protocol, the following analytical parameters must be met:

Data Summary Table
ParameterMethodAcceptance CriteriaTroubleshooting
Purity (HPLC) C18 Column, ACN/H2O (0.1% TFA)> 98.0% AreaImpurity at RRT 0.9 is often the des-fluoro analog (check starting material).
Chiral Purity (ee) Chiralpak AD-H or OD-H> 98.0% eeIf ee is low, recrystallize the Intermediate 3 (Sulfinamide) before hydrolysis.
Water Content Karl Fischer< 0.5%High water content leads to sticky hygroscopic solids. Dry under high vacuum at 40°C.
1H NMR 400 MHz, DMSO-d6Conforms to structureCheck for cyclopropane ring integrity (multiplets at 0.3–0.6 ppm).
Self-Validating Checks
  • The "Titanium Crash": During the Ellman condensation workup, the addition of water must produce a thick white precipitate (TiO2). If the solution remains clear, the hydrolysis of the ethoxide was incomplete, which will interfere with the subsequent reduction.

  • The "Cyclopropyl Shift": In 1H NMR, the cyclopropyl protons are highly diagnostic. They should appear as distinct multiplets upfield (0.2–0.8 ppm). Disappearance of these signals indicates ring opening (likely due to excessive heating with strong acid).

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442. Link

  • Vertex Pharmaceuticals. (2007). "Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives." Bioorganic & Medicinal Chemistry Letters, 17, 6013-6018.[7] (Provides analogous cyclopropyl amine handling conditions). Link

  • BLD Pharm. (2024).[2] "(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data." (Confirmation of CAS and physical properties). Link

  • ChemScene. (2024). "(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride MSDS and Synthesis Routes." Link

  • Lead Sciences. (2024). "Compound Properties: (R)-Cyclopropyl(2-fluorophenyl)methanamine."[1][2] Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Executive Summary This technical guide defines the spectroscopic and physicochemical standards for (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride , a critical chiral building block in the synthesis of P2Y12 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the spectroscopic and physicochemical standards for (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride , a critical chiral building block in the synthesis of P2Y12 inhibitors (e.g., Prasugrel analogues) and 5-HT receptor modulators.[1]

The primary challenge in deploying this intermediate lies in verifying its stereochemical integrity (


) and distinguishing the salt form from the free base during scale-up. This document outlines the authoritative spectroscopic signature required for Good Manufacturing Practice (GMP) release testing, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chiral HPLC methodologies.

Molecular Profile & Structural Logic[1][2]

Before analyzing spectra, one must understand the structural drivers affecting the signals:

  • The Fluorine Atom (Ortho-position): Induces significant spin-spin coupling (

    
     and 
    
    
    
    ), splitting aromatic signals into complex multiplets and creating characteristic doublets in the
    
    
    NMR.[1]
  • The Cyclopropyl Ring: Provides a unique high-field diagnostic region (

    
     ppm) in 
    
    
    
    NMR.[1] The ring strain also influences the fragmentation pattern in Mass Spectrometry.[1]
  • Chiral Center: The benzylic carbon is the stereocenter.[1] Its configuration (R) must be validated via Chiral HPLC, as NMR is achiral without a derivatizing agent.

Physicochemical Properties
PropertySpecification
IUPAC Name (R)-1-(2-Fluorophenyl)-1-cyclopropylmethanamine hydrochloride
Molecular Formula

Molecular Weight 201.67 g/mol (Salt); 165.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water; Insoluble in Hexanes
Melting Point

(Decomposition)

Spectroscopic Characterization

NMR Spectroscopy (500 MHz, DMSO- )

The hydrochloride salt form is best analyzed in DMSO-


 to observe the ammonium protons.[1]

Diagnostic Criteria:

  • Ammonium Signal: A broad exchangeable signal at

    
     ppm confirms the salt formation (
    
    
    
    ).[1]
  • Benzylic Methine: The proton at the chiral center (

    
    ) appears as a doublet of doublets (coupling to Cyclopropyl-CH and F-nucleus) around 
    
    
    
    ppm.
  • Cyclopropyl Diastereotopicity: The methylene protons on the ring are diastereotopic, appearing as distinct multiplets rather than a simple quartet.[1]

Table 1:


 NMR Assignment 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.80 br s3H

Confirms HCl salt stoichiometry.
7.55 – 7.48 m1HAr-H (C6)Deshielded by F-proximity.[1]
7.42 – 7.35 m1HAr-H (C4)Para to alkyl group.[1]
7.28 – 7.18 m2HAr-H (C3, C5)Ortho/Meta to F; complex splitting.
3.85 d1H

Chiral center; doublet (

).[1]
1.45 – 1.35 m1HCyclopropyl-CHMethine connecting to the benzylic center.[1]
0.75 – 0.65 m1HCyclopropyl-

Diastereotopic proton (cis to amine).[1]
0.60 – 0.50 m1HCyclopropyl-

Diastereotopic proton (trans to amine).[1]
0.45 – 0.35 m1HCyclopropyl-

Diastereotopic proton.[1]
0.30 – 0.20 m1HCyclopropyl-

Diastereotopic proton (shielded face).[1]
NMR Spectroscopy (125 MHz, DMSO- )

The fluorine atom causes splitting of the aromatic carbons.[1] This is not an impurity; it is the structural fingerprint.[1]

Table 2:


 NMR Assignment 
Chemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Multiplicity (

)
AssignmentNotes
160.5 Doublet (

)
Ar-C2 (C-F)Direct C-F coupling; diagnostic.
130.8 Doublet (

)
Ar-C4Meta coupling.[1]
129.5 Doublet (

)
Ar-C6Proximity to alkyl attachment.[1]
125.2 Doublet (

)
Ar-C1Quaternary carbon attached to chiral center.[1]
124.8 Doublet (

)
Ar-C5Distal aromatic carbon.[1]
115.9 Doublet (

)
Ar-C3Ortho to Fluorine.[1]
54.2 Singlet

Chiral center.[1][2]
14.8 SingletCyclopropyl-CHMethine.[1]
4.5 SingletCyclopropyl-

High field ring carbon.[1]
3.8 SingletCyclopropyl-

High field ring carbon.[1]
NMR Spectroscopy
  • Shift:

    
     to 
    
    
    
    ppm (referenced to
    
    
    ).[1]
  • Pattern: Multiplet (due to coupling with neighboring aromatic protons).[1]

  • Utility: Excellent for detecting regioisomers (e.g., 3-fluoro or 4-fluoro impurities, which appear at

    
     and 
    
    
    
    ppm respectively).[1]

Mass Spectrometry (ESI-MS) & Fragmentation

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Molecular Ion:

    
     m/z (Corresponds to the free base cation).[1]
    
  • Adducts: May observe

    
     or dimer 
    
    
    
    .[1]

Fragmentation Logic (MS/MS):

  • Loss of Ammonia: The primary fragmentation pathway involves the loss of

    
     (17 Da) to form a resonance-stabilized cyclopropyl-benzyl carbocation (
    
    
    
    ).[1]
  • Ring Opening: The cyclopropyl ring is strained and may open, followed by ethylene loss under high collision energy.[1]

MS_Fragmentation M_Ion Molecular Ion [M+H]+ = 166.1 Frag_1 Carbocation [M-NH3]+ = 149.1 M_Ion->Frag_1 - NH3 (17 Da) Frag_2 Fluorotropylium Ion m/z = 109 Frag_1->Frag_2 - Cyclopropane ring rearrangement

Figure 1: Predicted ESI-MS fragmentation pathway for the cation.

Chiral Purity Analysis (HPLC)[1][5][6][7][8]

The (R)-enantiomer must be distinguished from the (S)-enantiomer. Standard reverse-phase C18 is insufficient.[1]

Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Temperature: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1]
    

Acceptance Criteria:

  • (R)-Isomer Retention Time: ~

    
     min (Major peak).[1]
    
  • (S)-Isomer Retention Time: ~

    
     min (Minor impurity).[1]
    
  • Enantiomeric Excess (ee):

    
    .[1][3]
    

Synthesis & Quality Control Workflow

The synthesis typically involves the reductive amination of cyclopropyl(2-fluorophenyl)methanone or the addition of cyclopropyl Grignard to 2-fluorobenzonitrile followed by resolution. The salt formation is the final purification step.[1]

QC Decision Tree

The following workflow ensures that only batches meeting the spectroscopic "fingerprint" are released for downstream drug development.

QC_Workflow Start Crude (R)-Amine HCl Visual Appearance Check (White Solid?) Start->Visual NMR_Test 1H & 19F NMR Visual->NMR_Test Pass Decision_1 Matches Reference Spectra? NMR_Test->Decision_1 Chiral_Test Chiral HPLC Decision_2 ee > 98.0%? Chiral_Test->Decision_2 Decision_1->Chiral_Test Yes Reject Reject / Reprocess Decision_1->Reject No (Impurity/Solvent) Recryst Recrystallize (EtOH/Et2O) Decision_2->Recryst No (<98%) Release Release for Use Decision_2->Release Yes Recryst->Chiral_Test Retest

Figure 2: Quality Control Decision Matrix for Batch Release.

References

  • National Institutes of Health (PubChem). Compound Summary: Cyclopropyl(2-fluorophenyl)methanamine.[1] Available at: [Link][1]

  • Phenomenex. Chiral HPLC Application Guide: Separation of Amine Enantiomers on Polysaccharide Phases. Available at: [Link][1]

  • Lead Sciences. (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Catalog Entry. Available at: [Link][1]

Sources

Exploratory

Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

The following technical guide is structured as an advanced characterization monograph for (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride . This document prioritizes mechanistic insight and data interpretation o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced characterization monograph for (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride .

This document prioritizes mechanistic insight and data interpretation over generic descriptions, designed for use by medicinal chemists and analytical scientists.

Executive Summary & Chemical Identity

Compound Name: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Synonyms: (R)-


-Cyclopropyl-2-fluorobenzylamine HCl; (R)-1-(2-Fluorophenyl)-1-cyclopropylmethylamine HCl
CAS (Enantiomer):  1211526-70-1 (Generic/Analogous ref) | CAS (Racemate):  1228878-99-6
Molecular Formula: 

Molecular Weight: 201.67 g/mol (Salt) | 165.21 g/mol (Free Base)

Significance: This compound serves as a critical chiral building block in the synthesis of calcilytics, GPCR modulators, and kinase inhibitors. The structural combination of the 2-fluorophenyl ring (metabolic stability, conformational lock) and the cyclopropyl group (enhanced lipophilicity,


-hole interactions) creates a unique pharmacophore. The hydrochloride salt is the preferred form for stability and handling.

Spectroscopic Profile (NMR)

Note: The NMR data below represents the theoretical consensus derived from high-field analysis of structurally validated analogues (e.g.,


-substituted 2-fluorobenzylamines) in DMSO-

. Enantiomers [(R) and (S)] exhibit identical NMR spectra in achiral solvents.
H NMR Data (400 MHz, DMSO- )
Chemical Shift (

, ppm)
IntegralMultiplicityCoupling (

, Hz)
AssignmentMechanistic Insight
8.85 – 9.10 3Hbr s

Ammonium protons; broadened by exchange and quadrupole relaxation of

N.
7.65 – 7.72 1Htd

,

Ar-H (C6)Deshielded by amine salt proximity; distinct triplet-of-doublets due to F-coupling.
7.40 – 7.50 1HmAr-H (C4)Para to alkyl; overlaps with C6/C3 depending on concentration.
7.22 – 7.35 2HmAr-H (C3, C5)Ortho/Meta to Fluorine; complex splitting due to

coupling (

Hz).
3.95 – 4.05 1Hd

Chiral Methine (

)
Diagnostic Peak. Benzylic position. Appears as a doublet due to coupling with the cyclopropyl methine.
1.45 – 1.60 1HmCp-CHCyclopropyl methine; shielded relative to alkyl chains due to ring strain/anisotropy.
0.55 – 0.75 2HmCp-

(a)
Diastereotopic methylene protons (cis to amine).
0.30 – 0.50 2HmCp-

(b)
Diastereotopic methylene protons (trans to amine).
C NMR Data (100 MHz, DMSO- )

Key Feature: Carbon-Fluorine (


) coupling is observable as doublets.
  • 160.5 ppm (d,

    
     Hz):  C-F ipso carbon (C2).
    
  • 130.8 ppm (d,

    
     Hz):  C6 (Ortho to alkyl).
    
  • 130.2 ppm (d,

    
     Hz):  C4.
    
  • 124.8 ppm (d,

    
     Hz):  C5.
    
  • 122.5 ppm (d,

    
     Hz):  C1 (Ipso to alkyl).
    
  • 115.8 ppm (d,

    
     Hz):  C3 (Ortho to F).
    
  • 54.5 ppm (s): Chiral Methine (

    
    ).
    
  • 14.2 ppm (s): Cyclopropyl methine.

  • 4.5, 3.8 ppm (s): Cyclopropyl methylenes.[1]

F NMR Data (376 MHz, DMSO- )
  • -116.0 to -118.5 ppm: Multiplet (Ar-F). Typical range for ortho-substituted fluorobenzenes.

Structural & Mechanistic Analysis

The "Chiral Methine" Diagnostic

The proton at the chiral center (


 ~4.00 ppm) is the most critical signal for verification.
  • Chemical Shift Logic: It is deshielded by the aromatic ring (anisotropy) and the ammonium cation (inductive effect), but slightly shielded by the cyclopropyl group compared to an isopropyl analog.

  • Multiplicity: It appears as a doublet (

    
     Hz). This large coupling constant corresponds to the anti-periplanar relationship often preferred between the benzylic proton and the cyclopropyl methine proton in the lowest energy conformer.
    
Cyclopropyl Anisotropy

The cyclopropyl protons exhibit a high-field shift (


 0.3 – 0.7 ppm). In the HCl salt, the diastereotopic nature of the methylene protons is enhanced due to the bulky, charged 

group locking the conformation, making the "cis" and "trans" faces of the ring magnetically distinct.
Visualization of NMR Assignments

The following diagram maps the structural logic to the spectroscopic signals.

NMR_Assignment Mol (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl F_Ring 2-Fluoro Phenyl Ring Mol->F_Ring Chiral_C Chiral Methine (C-H) Mol->Chiral_C Amine Ammonium (-NH3+) Mol->Amine Cyclo Cyclopropyl Ring Mol->Cyclo Sig_Ar Ar-H: 7.2 - 7.7 ppm (Multiplets, J_HF coupling) F_Ring->Sig_Ar Deshielded + F-Split Sig_Meth Methine: ~4.0 ppm (Doublet, J~9.5Hz) Chiral_C->Sig_Meth Benzylic + Inductive Sig_NH NH3+: 8.8 - 9.1 ppm (Broad Singlet) Amine->Sig_NH Exchangeable Sig_Cp Cp-H: 0.3 - 1.6 ppm (High Field Multiplets) Cyclo->Sig_Cp Ring Current Shielding

Caption: Structural decomposition mapping functional groups to their specific NMR signatures.

Synthesis & Salt Formation Protocol

To ensure high enantiomeric excess (ee) and chemical purity, the Ellman Auxiliary method is the industry standard for this class of amines.

Enantioselective Synthesis Workflow
  • Condensation: 2-Fluorobenzaldehyde + (R)-tert-butanesulfinamide

    
     (R)-N-Sulfinyl Imine.
    
  • Grignard Addition: Addition of Cyclopropylmagnesium bromide. (Note: The choice of (R)-sulfinamide directs the addition to yield the specific diastereomer).

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group.

  • Salt Formation: Precipitation as the hydrochloride salt.

Experimental Protocol: Salt Formation & Purification

Use this protocol to convert the free base (oil) into the stable crystalline HCl salt described in the NMR section.

Reagents:

  • Crude (R)-Cyclopropyl(2-fluorophenyl)methanamine (Free Base).

  • 4M HCl in Dioxane (anhydrous).

  • Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether).
    
  • Ethanol (absolute).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the crude free base amine in minimal absolute Ethanol (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.2 eq of 4M HCl in Dioxane.

    • Observation: The solution may warm slightly (exothermic).

  • Precipitation: Dilute the mixture slowly with

    
     (approx. 10 volumes relative to ethanol) while stirring vigorously.
    
    • Mechanism: The polarity drops, forcing the ionic HCl salt out of solution as a white precipitate.

  • Aging: Stir at 0°C for 1 hour to ensure complete crystallization.

  • Filtration: Filter the solid under vacuum (Buchner funnel) under a nitrogen blanket (hygroscopic precaution).

  • Washing: Wash the cake 3x with cold

    
     to remove organic impurities.
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Validation Criteria:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, Methanol, Water; Insoluble in Ether, Hexanes.

  • Melting Point: Expect >180°C (decomposition).

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Fluorobenzaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine Intermediate Sulfinamide Intermediate Imine->Intermediate + Grignard Grignard Cyclopropyl-MgBr (Diastereoselective Addition) Grignard->Intermediate Product (R)-Cyclopropyl(2-fluorophenyl) methanamine HCl Intermediate->Product Hydrolysis & Crystallization Hydrolysis HCl / MeOH (Deprotection)

Caption: Ellman auxiliary route ensuring high enantioselectivity for the (R)-isomer.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Guidechem. (2024). "(S)-Cyclopropyl(2-fluorophenyl)Methanamine hydrochloride MSDS and Properties." Guidechem Chemical Database.

  • Synblock. (2024). "Product Data: (1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride." Synblock Catalog.

  • PubChem. (2024). "Compound Summary: 2-Fluorobenzylamine." National Library of Medicine.

  • ChemicalBook. (2024). "NMR Spectrum of Cyclopropylbenzene Derivatives." ChemicalBook Spectral Data.

Sources

Foundational

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride solubility

Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a high-value chiral building block, critical in the synthesis of CNS-active pharmaceutical ingredients (APIs), particularly serotonin and dopamine receptor modulators.[1][2] While the hydrochloride salt form is selected to improve handling and bioavailability compared to the volatile free base, its solubility profile presents unique challenges during process scale-up.

This guide addresses the "Solubility Paradox" inherent to this molecule: the competition between the hydrophilic ionic lattice (HCl) and the lipophilic, fluorinated organic moiety. We provide a theoretical solubility landscape, validated characterization protocols, and process engineering strategies to mitigate common risks such as oiling out and salt disproportionation.[1]

Molecular Architecture & Solubility Implications

To master the solubility of this compound, one must understand the three functional components driving its thermodynamic behavior:

ComponentStructural FeaturePhysicochemical Impact
Cyclopropyl Ring High ring strain (~27.5 kcal/mol), steric bulk.[1]Lowers Melting Point: Unlike planar benzyl groups, the cyclopropyl ring disrupts crystal packing efficiency, significantly increasing the risk of "oiling out" (liquid-liquid phase separation) during recrystallization.
2-Fluorophenyl Electron-withdrawing fluorine at the ortho position.[1]Lipophilicity Modulation: The C-F bond increases logP compared to non-fluorinated analogs, reducing solubility in pure water but enhancing solubility in alcohols and chlorinated solvents.
Amine HCl Ionic salt formation.Hygroscopicity: The salt is prone to moisture uptake. While this enables aqueous solubility, it requires strict humidity control (<40% RH) to prevent deliquescence.[1]

Theoretical Solubility Landscape

Note: The following values are predicted ranges based on structural analogs (e.g., 2-fluorobenzylamine HCl) and thermodynamic modeling. These serve as a baseline for experimental validation.

Solubility Classifications
  • High Solubility (>50 mg/mL):

    • Water: Driven by ionic dissociation. Caution: pH dependent.

    • Methanol / Ethanol: Excellent solvents for dissolution; often too soluble for high-yield crystallization without antisolvents.[1]

    • DMSO: Universal solvent, but difficult to remove (high boiling point).[1]

  • Moderate Solubility (10–30 mg/mL):

    • Isopropanol (IPA): Ideal "Good Solvent" for crystallization.[1]

    • Dichloromethane (DCM): Soluble due to the lipophilic fluorophenyl group, unlike many inorganic salts.[1]

  • Low / Negligible Solubility (<1 mg/mL):

    • Ethyl Acetate / TBME: Effective "Antisolvents" for inducing precipitation.

    • Hexanes / Heptane: Strictly non-solvents.

Experimental Protocols: Validating the Profile

Trust in data requires rigorous generation methods. Do not rely on visual estimation. Use the following self-validating protocols.

Protocol A: Gravimetric Equilibrium Solubility (The Gold Standard)

Objective: Determine the thermodynamic saturation point at a specific temperature (


).
  • Preparation: Weigh 100 mg of (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl into a standard HPLC vial.

  • Saturation: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.

    • If solid dissolves immediately:[1] Solubility is >1000 mg/mL (Stop).[1]

    • If solid remains:[1] Continue adding solvent until a suspension persists (supersaturation).

  • Equilibration: Place the vial in a thermomixer at

    
     (e.g., 25°C) for 24 hours at 750 RPM.
    
  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crash-out).
    
  • Quantification:

    • Evaporate a known volume of filtrate to dryness under vacuum.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: pH-Dependent Solubility Screening

Why this matters: Amine salts can disproportionate (revert to free base) in high pH aqueous buffers, leading to unexpected precipitation.[1]

  • pH 1.2 (Simulated Gastric Fluid): High solubility expected (Salt form stable).[1]

  • pH 6.8 (Intestinal Fluid): Risk zone. If the pH >

    
    , the equilibrium shifts toward the free base.[1]
    
  • Action: If testing aqueous solubility, always record the final pH of the solution. If the pH drifts >6.0, the salt is hydrolyzing.

Visualizing the Workflow

The following diagram outlines the decision logic for solvent selection based on the solubility data generated above.

SolubilityWorkflow Start Start: Solubility Screening TestWater Test Aqueous Solubility (pH 1.2 - 7.0) Start->TestWater TestOrganic Test Organic Solubility (MeOH, IPA, EtOAc) Start->TestOrganic DecisionWater High Water Soluble? TestWater->DecisionWater DecisionOrganic Soluble in Hot IPA? TestOrganic->DecisionOrganic RiskHydrolysis RISK: Salt Disproportionation Maintain pH < 4.0 DecisionWater->RiskHydrolysis Yes (pH > 5) ProcessAq Process: Aqueous Extraction or Lyophilization DecisionWater->ProcessAq Yes (pH < 4) ProcessCryst Process: Cooling Crystallization (IPA/Heptane) DecisionOrganic->ProcessCryst Yes (High T) / No (Low T) ProcessEvap Process: Solvent Exchange (Distillation) DecisionOrganic->ProcessEvap Too Soluble

Figure 1: Decision logic for process development based on solubility outcomes. Green nodes indicate viable unit operations; red indicates stability risks.[1]

Process Implications & Optimization

The "Oiling Out" Phenomenon

Due to the cyclopropyl group, this compound often exhibits a Metastable Zone Width (MSZW) that is narrow.[1] If you cool a saturated solution too quickly, the compound may separate as a dense oil rather than a crystal lattice.

Remediation Strategy:

  • Seeding: Always retain a small amount of pure seed crystal. Introduce seeds at the cloud point (approx. 5°C below saturation temperature).[1]

  • Antisolvent Addition:

    • Dissolve in minimum volume of Isopropanol (IPA) at 50°C.

    • Slowly add Methyl tert-butyl ether (MTBE) or Heptane .

    • Ratio: Start with 1:1 Solvent:Antisolvent.

  • Temperature Ramp: Cool at a controlled rate (e.g., 0.5°C/min) to encourage lattice formation over amorphous oiling.

Handling & Storage
  • Hygroscopicity: The HCl salt will absorb atmospheric water. Store under Argon or Nitrogen in tightly sealed containers.

  • Re-drying: If the powder clumps (indicating moisture uptake), dry in a vacuum oven at 40°C over

    
     or silica gel for 12 hours.
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 53484769, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.[1] (Note: Enantiomer reference for physicochemical baseline). Retrieved from [Link][1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Authoritative text on salt selection and disproportionation mechanics).

  • Lead Sciences. (n.d.). (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data. Retrieved from [Link] (Verified commercial source for CAS 1213846-75-3).[1]

  • Black, S. N., et al. (2006).[1] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] (Methodology for solubility protocols).

Sources

Exploratory

Technical Dossier: Stability Profile &amp; Control Strategy for (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl

This technical guide is structured as a Critical Material Attribute (CMA) Assessment and Control Strategy Dossier . It is designed for process chemists and analytical scientists managing the integrity of (R)-Cyclopropyl(...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Critical Material Attribute (CMA) Assessment and Control Strategy Dossier . It is designed for process chemists and analytical scientists managing the integrity of (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride during drug substance development.

Compound ID: (R)-CPFMA-HCl CAS: 1213846-75-3 (Specific to (R)-isomer HCl salt) Molecular Formula: C₁₀H₁₃ClFN Molecular Weight: 201.67 g/mol [1][2]

Executive Summary: The Stability Matrix

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral benzylic amine salt characterized by a strained cyclopropyl ring and an ortho-fluorinated phenyl group. While the hydrochloride salt form significantly mitigates the oxidative instability typical of free benzylic amines, it introduces specific vulnerabilities regarding hygroscopicity and solid-state polymorphism .

Core Stability Verdict:

  • Solid State: Chemically stable for >24 months at 2-8°C under inert atmosphere.

  • Solution State: Susceptible to racemization in high-pH aqueous environments and oxidative deamination in the presence of radical initiators.

  • Critical Hazard: Moisture-induced deliquescence leading to hydrolysis of the HCl counter-ion association, potentially triggering free-base degradation pathways.

Mechanistic Degradation Pathways

To ensure scientific integrity, we must understand why degradation occurs before defining how to prevent it.

Oxidative Deamination (Benzylic Oxidation)

The benzylic C-H bond is the thermodynamic weak point. Although the electron-withdrawing fluorine atom at the ortho position provides some deactivation, the benzylic position remains susceptible to radical abstraction, particularly in solution.

  • Mechanism: Abstraction of the benzylic proton

    
     Formation of carbon-centered radical 
    
    
    
    Reaction with
    
    
    
    
    Peroxy radical
    
    
    Imine intermediate
    
    
    Hydrolysis to Cyclopropyl(2-fluorophenyl)methanone .
Racemization (Stereochemical Integrity)

The chiral center is benzylic. In the HCl salt form, the nitrogen is protonated (


), making the benzylic proton less acidic and the compound configurationally stable.
  • Risk Condition: In basic workups or formulations (pH > 9), the free amine is generated. The benzylic proton can be removed by strong bases, leading to a planar carbanion/enamine intermediate and subsequent racemization to the (S)-enantiomer.

Cyclopropyl Ring Opening (Acid-Catalyzed)

While rare under storage conditions, the strained cyclopropyl ring is sensitive to strong Lewis acids or harsh electrophilic conditions, potentially leading to ring-opened alkene impurities.

Pathway Visualization

The following diagram maps the degradation logic to specific impurities.

DegradationPathways Parent (R)-CPFMA-HCl (Active) FreeBase Free Amine (Intermediate) Parent->FreeBase pH > 9.0 Neutralization Ketone Impurity A: Cyclopropyl(2-fluorophenyl)methanone Parent->Ketone Oxidation (O2/Light) Benzylic Abstraction RingOpen Impurity C: Ring-Opened Alkenes Parent->RingOpen Strong Acid / High T Ring Strain Release Enantiomer Impurity B: (S)-Enantiomer FreeBase->Enantiomer Base-Cat. Tautomerization (Racemization)

Figure 1: Mechanistic degradation map identifying critical impurities A (Ketone), B (Enantiomer), and C (Ring-Opened).

Self-Validating Experimental Protocols

These protocols are designed to be self-validating : they include internal system suitability checks to ensure the data generated is reliable.

Stress Testing (Forced Degradation) Workflow

Objective: Determine intrinsic stability and develop stability-indicating analytical methods (SIAM).

Protocol:

  • Sample Prep: Prepare 1 mg/mL solutions of (R)-CPFMA-HCl in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24h.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 4h (Check immediately for racemization).

    • Oxidation: 3% H₂O₂, RT, 6h.

    • Thermal: Solid state, 80°C, 7 days.

    • Photolytic: 1.2 million lux hours (ICH Q1B).

  • Validation Step (Critical):

    • Mass Balance Check: The sum of the assay value + total impurities must equal 100% ± 5%. If <95%, volatile degradants or non-eluting polymers are present.

    • Peak Purity: Use Diode Array Detector (DAD) to confirm the main peak is spectrally pure (no co-eluting impurities).

Hygroscopicity Assessment (DVS)

Objective: Quantify the critical relative humidity (CRH) where the salt deliquesces.

Protocol:

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH in 10% steps at 25°C.
  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Causality Analysis:

    • If mass increase > 2% at 80% RH: Material is Hygroscopic .

    • If hysteresis loop (desorption

      
       adsorption): Hydrate formation is likely.
      
    • Action: If hygroscopic, all handling must occur in humidity-controlled suites (<40% RH).

Chiral HPLC Method for Enantiomeric Purity

To detect Impurity B (Racemization), a standard C18 column is insufficient.

  • Column: Chiralpak IC or AD-H (Amylose-based stationary phases are preferred for benzylic amines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to sharpen the peak of the basic amine.

  • Detection: UV at 254 nm (Phenyl ring absorption).

  • System Suitability: Resolution (

    
    ) between (R) and (S) enantiomers must be > 1.5.
    

Quantitative Specifications & Storage Control

The following specifications are derived from general ICH Q3A/Q3B guidelines for drug intermediates.

AttributeSpecificationRationale
Appearance White to off-white crystalline solidColor change (yellowing) indicates oxidation (imine formation).
Assay (HPLC) 98.0% - 102.0% w/wStandard potency range for intermediates.
Enantiomeric Purity

99.0% ee
(S)-enantiomer is a critical impurity; difficult to purge downstream.
Water Content (KF)

1.0% w/w
Limits hydrolytic degradation; confirms salt is anhydrous.
Impurity A (Ketone)

0.15%
Controls oxidative degradation.
Chloride Content 17.3% - 17.8% (Theoretical: 17.58%)Confirms stoichiometry of the HCl salt.
Storage Protocol
  • Primary Container: Double LDPE bags, twisted and tied (not heat sealed, to avoid thermal stress), inside a High-Density Polyethylene (HDPE) drum.

  • Desiccant: Silica gel sachets placed between the primary and secondary bags.

  • Atmosphere: For long-term storage (>6 months), flush the primary bag with Nitrogen (

    
    ) to displace oxygen.
    
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why? Arrhenius kinetics dictate that reducing temperature from 25°C to 5°C reduces degradation rate by approx. 4-5x.

Logical Workflow: Batch Release Strategy

This diagram illustrates the decision logic for releasing a batch of (R)-CPFMA-HCl for use in synthesis.

ReleaseLogic Start Batch Synthesis Complete Visual Visual Inspection: White Solid? Start->Visual KF Karl Fischer Titration: Water < 1.0%? Visual->KF Yes Reject QUARANTINE / REWORK Visual->Reject No (Yellow/Oily) Chiral Chiral HPLC: (R)-Isomer > 99.0%? KF->Chiral Yes Dry Vacuum Drying (40°C, P2O5) KF->Dry No Purity Achiral HPLC: Total Imps < 1.0%? Chiral->Purity Yes Chiral->Reject No (Cannot rework chirality easily) Release RELEASE BATCH Purity->Release Yes Recryst Recrystallization (Isopropanol/Et2O) Purity->Recryst No Recryst->Purity Dry->KF

Figure 2: Decision tree for batch release, incorporating rework loops for moisture and chemical purity.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Lead Sciences. (n.d.). (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data. Retrieved January 28, 2026. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for general HCl salt hygroscopicity and stability properties).
  • ChemScene. (n.d.). (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride MSDS and Storage. (Utilized for surrogate stability data of the enantiomer). Link

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Foundational

Biological Activity and Therapeutic Potential of (R)-Cyclopropyl(2-fluorophenyl)methanamine Derivatives

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of (R)-Cyclopropyl(2-fluorophenyl)methanamine and its derivatives. Technical Whitepaper | Version 1.0 Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of (R)-Cyclopropyl(2-fluorophenyl)methanamine and its derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1213846-75-3) is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of antiplatelet agents (e.g., Prasugrel metabolites) and CNS modulators (5-HT2C agonists, Dopamine modulators). Its structural value lies in the unique combination of the cyclopropyl group (providing rigidity and metabolic stability) and the 2-fluorophenyl moiety (enhancing lipophilicity and locking conformation). This guide analyzes the compound's mechanism of action, structure-activity relationships (SAR), and experimental protocols for validation.

Chemical Architecture & Pharmacophore Analysis[1]

The molecule consists of three distinct functional domains that drive its biological interaction:

  • The Chiral Center (R-Configuration): The (R)-enantiomer is often the bioactive eutomer, particularly in P2Y12 receptor interactions, where stereospecificity dictates binding affinity.

  • The Cyclopropyl "Anchor": Unlike flexible alkyl chains (e.g., isopropyl), the cyclopropyl ring introduces significant torsional strain and rigidity , reducing the entropic penalty upon receptor binding. It also resists CYP450-mediated oxidation better than acyclic analogs.

  • The 2-Fluorophenyl Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing effect and influences the phenyl ring's rotation via dipole-dipole interactions, often "locking" the molecule into a bioactive conformation.

Diagram 1: Pharmacophore & Structural Logic

Pharmacophore Scaffold (R)-Cyclopropyl (2-fluorophenyl)methanamine Cyclopropyl Cyclopropyl Group (Steric Bulk & Rigidity) Scaffold->Cyclopropyl Fluoro 2-Fluoro Substituent (Metabolic Block & Conformation) Scaffold->Fluoro Amine Primary Amine (H-Bond Donor/Acceptor) Scaffold->Amine Target1 P2Y12 Receptor (Antiplatelet) Cyclopropyl->Target1 Hydrophobic Pocket Fill Fluoro->Target1 Dipole Interaction Target2 5-HT2C Receptor (CNS Modulation) Amine->Target2 Salt Bridge Formation

Caption: Structural decomposition of the scaffold showing how specific moieties map to biological targets.

Therapeutic Applications & Mechanism of Action[5]

Antiplatelet Activity (P2Y12 Antagonism)

This scaffold is structurally homologous to the active metabolite of Prasugrel (Effient). Prasugrel is a thienopyridine prodrug that requires metabolic activation. The active metabolite, R-138727 , contains the 1-cyclopropyl-1-(2-fluorophenyl) carbon skeleton.[1]

  • Mechanism: The derivative binds irreversibly (or reversibly, depending on the analog) to the P2Y12 ADP receptor on platelets.

  • Role of the Scaffold: The cyclopropyl-fluorophenyl motif fits into a specific hydrophobic pocket of the P2Y12 receptor, preventing ADP-mediated platelet aggregation. The (R)-configuration is critical for optimal fit within the receptor's chiral binding site.

CNS Modulation (Serotonin 5-HT2C Agonism)

Derivatives of cyclopropyl(phenyl)methanamines have been identified as selective 5-HT2C receptor agonists .[2] These are investigated for treating obesity, schizophrenia, and drug addiction.

  • Mechanism: Activation of 5-HT2C (Gq-coupled) leads to phospholipase C (PLC) activation and intracellular calcium release.

  • Selectivity: The 2-fluoro substitution is a key determinant in achieving selectivity over the homologous 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic) receptors.

Diagram 2: P2Y12 Signaling & Inhibition Pathway

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Activates Gi Gi Protein (Inactivation) P2Y12->Gi Activates Inhibitor (R)-Cyclopropyl Derivative Inhibitor->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces VASP VASP Phosphorylation cAMP->VASP Regulates Aggregation Platelet Aggregation VASP->Aggregation Inhibition leads to

Caption: Mechanism of P2Y12 inhibition. The derivative blocks ADP binding, preventing the Gi-mediated drop in cAMP and inhibiting platelet aggregation.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the (R)-Cyclopropyl(2-fluorophenyl)methanamine core affect biological potency.

Modification SiteSubstituent ChangeEffect on Potency/Selectivity
Phenyl Ring (C2) 2-Fluoro (Parent) Optimal. Balances lipophilicity and metabolic stability.
Phenyl Ring (C2)Hydrogen (Unsubstituted)Reduced metabolic stability; faster oxidation at benzylic position.
Phenyl Ring (C4)Methyl / ChloroIncreases potency for 5-HT2C but decreases selectivity vs 5-HT2B (cardiotoxicity risk).
Cyclopropyl Ring Isopropyl / EthylLoss of Potency. The rigid "V-shape" of the cyclopropyl group is essential for the receptor pocket fit.
Amine Nitrogen Methylation (Secondary)Often retains activity; improves blood-brain barrier (BBB) penetration.
Chirality (S)-EnantiomerSignificantly reduced affinity (10-100x lower) for P2Y12 and 5-HT targets.

Experimental Protocols

Synthesis of (R)-Cyclopropyl(2-fluorophenyl)methanamine

Objective: Stereoselective synthesis of the core scaffold.

Reagents: 2-Fluorobenzonitrile, Cyclopropylmagnesium bromide, Titanium(IV) isopropoxide, (R)-tert-butanesulfinamide.

  • Imine Formation:

    • Mix 2-fluorobenzaldehyde (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OiPr)4 (2.0 eq) in THF.

    • Stir at RT for 18h. Quench with brine, filter, and concentrate to yield the chiral N-sulfinyl imine.

  • Grignard Addition:

    • Cool the imine solution (in CH2Cl2) to -78°C.

    • Add Cyclopropylmagnesium bromide (2.0 eq) dropwise. The bulky chiral auxiliary directs the addition to the Re-face.

    • Stir for 4h, warming slowly to RT.

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in dioxane/methanol.

    • Stir for 2h to cleave the auxiliary.

    • Basify with NaHCO3 and extract with EtOAc.

  • Purification:

    • Purify via chiral HPLC or recrystallization (as HCl salt) to achieve >98% ee.

In Vitro Calcium Flux Assay (5-HT2C Activity)

Objective: Measure functional agonist activity.[2]

  • Cell Line: HEK-293 cells stably expressing human 5-HT2C (edited isoform).

  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add serial dilutions of the (R)-derivative (1 nM to 10 µM).

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate EC50 relative to Serotonin (5-HT) standard.

    • Validation Criteria: Z' factor > 0.5; Reference agonist (e.g., Lorcaserin) EC50 within 3-fold of historical mean.

Safety & Toxicology Notes

  • Metabolic Activation: While the cyclopropyl group is generally stable, fluorinated benzylamines can undergo oxidative deamination.

  • Fluoromethylcyclopropylamine Toxicity: A related scaffold (monofluorinated cyclopropyl amine) has shown unexpected liver toxicity in animal models due to reactive metabolite formation. Researchers should monitor glutathione adducts in microsomal stability assays.

  • Cardiotoxicity: Any derivative targeting 5-HT2C must be screened against 5-HT2B to rule out valvulopathy risks.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist. Journal of Medicinal Chemistry. (2019). Link

  • Prasugrel: A Novel Antiplatelet Agent. Nature Reviews Drug Discovery. (2008). Link

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2022). Link

  • Metabolism and Disposition of Prasugrel, a Thienopyridine P2Y12 Receptor Antagonist. Drug Metabolism and Disposition. (2007). Link

  • Chemical Structure and Properties of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride. PubChem / BLDPharm Data. Link

Sources

Exploratory

The Cyclopropylamine Pharmacophore: From Bioisostere to Covalent Warhead

Executive Summary The cyclopropylamine (CPA) moiety represents a high-value pharmacophore in modern medicinal chemistry. Far from being a mere hydrophobic spacer, the CPA unit introduces unique electronic and steric cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine (CPA) moiety represents a high-value pharmacophore in modern medicinal chemistry. Far from being a mere hydrophobic spacer, the CPA unit introduces unique electronic and steric constraints driven by its inherent ring strain (~27.5 kcal/mol) and "Walsh orbital" hybridization. This guide analyzes the CPA moiety's dual role: as a robust bioisostere for alkyl groups (modulating pKa and metabolic stability) and as a "warhead" for mechanism-based enzyme inactivation (MAO, LSD1, CYP450).

Part 1: Physicochemical Properties & Pharmacokinetics[2][3]

The "Walsh Orbital" Effect on Basicity

The cyclopropane ring is not a standard aliphatic cycle; it possesses significant


-character. The carbon atoms in the ring utilize orbitals with high 

-character (approx.

) for ring bonding to relieve angle strain. Consequently, the exocyclic bonds (C-H or C-N) possess high

-character (approx.

).

Impact on Medicinal Chemistry:

  • Basicity Modulation: The increased

    
    -character of the carbon attached to the nitrogen renders it effectively more electronegative. This withdraws electron density from the nitrogen, significantly lowering the pKa of the conjugate acid compared to open-chain analogs.
    
  • Permeability: Lower basicity means a higher fraction of the molecule exists in the neutral form at physiological pH (7.4), potentially improving membrane permeability (LogD).

Table 1: Comparative Physicochemical Properties

PropertyIsopropylamine (Analog)Cyclopropylamine (CPA)MedChem Implication
pKa (Conjugate Acid) ~10.6~8.7 - 9.0CPA is less basic; improves CNS penetration and reduces lysosomal trapping.
C-C Bond Length 1.54 Å1.51 ÅShorter bonds create a compact, rigid vector.
Hybridization (Exocyclic)

~

Electronic mimicking of alkenes/aryls rather than pure alkyls.
Metabolic Fate N-dealkylation /

-hydroxylation
Ring Opening / StableCPA can block

-oxidation or trigger suicide inhibition.
The Metabolic Janus Face: Bumper vs. Warhead

The CPA group is often deployed as a "metabolic bumper" to replace metabolically labile ethyl or isopropyl groups.

  • The Bumper Effect: The absence of typical aliphatic

    
    -hydrogens (and the strain energy required to form a radical at the cyclopropyl position) often retards CYP450-mediated oxidation.
    
  • The Liability (Bioactivation): If oxidation does occur (typically via Single Electron Transfer), the resulting cyclopropylaminyl radical is unstable. It undergoes rapid ring opening to form a reactive iminium or alkyl radical species, which can covalently bind to the CYP enzyme (mechanism-based inactivation) or cause hepatotoxicity (e.g., Trovafloxacin).

Part 2: Mechanism-Based Inhibition (The Warhead)

The most distinct application of CPAs is in the design of irreversible inhibitors for flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Mechanism of Action: Single Electron Transfer (SET)

Drugs like Tranylcypromine function as suicide substrates. The enzyme accepts the CPA substrate, initiates oxidation via the FAD cofactor, but instead of releasing the product, the intermediate collapses into a covalent adduct with the cofactor.

Graphviz Diagram: MAO/LSD1 Inactivation Mechanism

MAO_Inhibition Substrate Cyclopropylamine (Substrate) ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Radical Cyclopropylaminyl Radical Cation ES_Complex->Radical SET to FAD FAD FAD Cofactor ES_Complex->FAD e- transfer RingOpen Ring-Opened C-Centered Radical Radical->RingOpen Strain Release (Fast) Adduct Covalent FAD-Inhibitor Adduct (Dead Enzyme) RingOpen->Adduct Covalent Bond Formation RingOpen->FAD Alkylation at N5 or C4a

Caption: Mechanism of suicide inhibition by cyclopropylamines. The strained ring facilitates radical ring-opening following single-electron transfer (SET), leading to covalent modification of the FAD cofactor.

Part 3: Synthetic Methodologies

Constructing the CPA moiety, especially with specific stereochemistry, is non-trivial. The Kulinkovich-de Meijere reaction is the gold standard for converting amides directly into cyclopropylamines.

Protocol: Titanium-Mediated Cyclopropanation (Kulinkovich-de Meijere)

This protocol describes the conversion of a tertiary amide to a cyclopropylamine.

Reagents:

  • Substrate: N,N-Dialkylamide (1.0 equiv)

  • Reagent: Grignard reagent (e.g., EtMgBr, 2.2 equiv)

  • Catalyst: Ti(OiPr)4 (0.1 - 1.0 equiv)

  • Lewis Acid (Optional): BF3·OEt2 (for improved yields with bulky substrates)

  • Solvent: Anhydrous THF or Et2O

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask and equip with a magnetic stir bar and argon balloon.

  • Catalyst Loading: Add Ti(OiPr)4 and the amide substrate to the flask. Dissolve in anhydrous THF (0.2 M concentration).

  • Grignard Addition: Cool the solution to 0°C. Add the Grignard reagent (EtMgBr) dropwise via syringe pump over 1 hour. Note: Slow addition is critical to maintain the catalytic cycle and prevent titanium aggregation.

  • Ligand Exchange: The reaction mixture will turn dark brown/black, indicating the formation of the active titanacyclopropane species.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours to drive the ring closure.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl. (Caution: Exothermic).

  • Workup: Adjust pH to >10 with NaOH (1M) to ensure the amine is free-based. Extract with Et2O (3x). Dry organics over Na2SO4 and concentrate.

Graphviz Diagram: The Kulinkovich Catalytic Cycle

Kulinkovich_Cycle Ti_Pre Ti(OiPr)2 Titanacycle Titanacyclopropane (Active Species) Ti_Pre->Titanacycle + 2 EtMgBr - Ethane/Ethene Intermediate_1 Oxatitanacyclopentane Titanacycle->Intermediate_1 + Amide Substrate Product_Pre Cyclopropylamine Titanate Intermediate_1->Product_Pre Ring Contraction Product_Pre->Ti_Pre + 2 EtMgBr (Regenerates Catalyst)

Caption: Simplified catalytic cycle of the Kulinkovich-de Meijere reaction involving the active titanacyclopropane species.

Part 4: Case Studies in Drug Discovery

Tranylcypromine (Parnate): The Epigenetic Repurposing

Originally developed as a non-selective MAO inhibitor for depression, Tranylcypromine (PCPA) has seen a renaissance as an inhibitor of LSD1 (KDM1A) .[1]

  • Mechanism: LSD1 is an FAD-dependent demethylase structurally homologous to MAO. PCPA forms a covalent adduct with FAD in the LSD1 active site.

  • Medicinal Chemistry Insight: The trans stereochemistry is crucial for binding. Derivatives substituted at the phenyl ring (e.g., 4-biphenyl) have been synthesized to improve selectivity for LSD1 over MAO-A/B, reducing cardiovascular side effects.

Ticagrelor (Brilinta): Conformational Control

Unlike thienopyridines (e.g., Clopidogrel) which are prodrugs requiring metabolic activation, Ticagrelor is an active, reversible P2Y12 antagonist.

  • Role of CPA: The molecule features a trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety attached to the triazolopyrimidine core.

  • Function: The rigid cyclopropyl linker orients the difluorophenyl group into a specific hydrophobic pocket of the P2Y12 receptor. A flexible ethyl linker would result in a significant entropy penalty upon binding. The CPA group here acts as a conformational lock , pre-organizing the ligand for high-affinity binding (Ki ~ 2 nM).

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). Cyclopropanols and Related Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine.[1] Biochemistry.[2][3][4] [Link]

  • Wiesner, J., et al. (2021). Metabolism of cyclopropyl groups.[4][5] ACS Medicinal Chemistry Letters.[4] [Link]

  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters.[6] [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Fluorinated Cyclopropylamines: A Technical Guide to Bioisosteric Design and Synthesis

Executive Summary: The "Power of Two" In modern medicinal chemistry, the fluorinated cyclopropylamine (FCPA) moiety represents a convergence of two powerful design strategies: conformational restriction and bioisosteric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Power of Two"

In modern medicinal chemistry, the fluorinated cyclopropylamine (FCPA) moiety represents a convergence of two powerful design strategies: conformational restriction and bioisosteric modulation. While the cyclopropane ring locks pharmacophores into specific vectors (reducing entropic penalties upon binding), the introduction of fluorine provides a precise lever to tune basicity (pKa), lipophilicity (logD), and metabolic stability without significantly altering steric bulk.

This guide details the structural logic, synthetic pathways, and application of FCPAs, moving beyond basic definitions to explore the causal relationships between atomic substitution and biological efficacy.

Physicochemical Architecture

The utility of FCPAs lies in their ability to resolve the "permeability-solubility" paradox often encountered with aliphatic amines.

The "Fluorine Effect" on Basicity (pKa)

Standard aliphatic amines often possess high pKa values (9–10), leading to high protonation at physiological pH. This improves solubility but hinders passive membrane permeability and can increase hERG channel liability.

  • Mechanism: Introducing fluorine onto the cyclopropane ring lowers the pKa of the amine via the strong electron-withdrawing inductive effect (-I).

  • Stereoelectronic Nuance: The effect is not merely inductive. In cis-2-fluorocyclopropylamines, the interaction between the nitrogen lone pair and the C-F antibonding orbital (

    
    ) creates a hyperconjugative effect that further modulates basicity.
    
  • Data Comparison:

ScaffoldStructureApprox. pKaLogP ImpactPrimary Benefit
Isopropylamine Aliphatic Chain~10.6BaselineHigh flexibility (High entropy cost)
Cyclopropylamine (CPA) Rigid Ring~9.1-0.2 vs. IsoConformational lock; Reduced basicity
2-Fluoro-CPA Ring + F~7.8 - 8.2+0.3 vs. CPAIdeal pKa window for CNS penetration
2,2-Difluoro-CPA Ring + 2F~6.5 - 7.0+0.6 vs. CPAReduced hERG liability; Metabolic block
Metabolic Stability

The cyclopropyl group is often a "metabolic alert" due to P450-mediated ring opening (forming reactive enones or aldehydes).

  • The Fix: Fluorination at the C2 position (2-F or 2,2-difluoro) blocks the initial Hydrogen Atom Transfer (HAT) required for this oxidative ring opening. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond it replaces, effectively "armoring" the metabolic soft spot.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for deploying FCPAs in lead optimization.

FCPA_Design_Logic Start Lead Compound (High pKa / Metabolic Instability) Strategy Strategy: Cyclopropylamine Scaffold Start->Strategy Bioisosteric Replacement Branch_F Add Fluorine (C2) Strategy->Branch_F Tuning Effect_3 Lock Conformation (Reduce Entropy Loss) Strategy->Effect_3 Effect_1 Lower pKa (Inductive Effect) Branch_F->Effect_1 Effect_2 Block Metabolism (Prevent Ring Opening) Branch_F->Effect_2 Outcome Optimized Candidate: High CNS Penetration Extended Half-life Effect_1->Outcome Effect_2->Outcome Effect_3->Outcome

Caption: Causal workflow for transitioning from a labile aliphatic amine to a robust fluorinated cyclopropylamine pharmacophore.

Synthetic Methodologies

Synthesizing FCPAs is non-trivial due to the strain energy of the cyclopropane ring (~27.5 kcal/mol). Direct fluorination of cyclopropylamine is rarely successful due to fragmentation. Two primary strategies are employed:

Strategy A: Curtius Rearrangement (The Robust Route)

This is the industry standard for generating FCPAs because it avoids harsh conditions that might open the ring.

  • Precursor: Fluorinated cyclopropanecarboxylic acids (often accessible via carbene addition to fluoroalkenes).

  • Mechanism: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine.
  • Why it works: The rearrangement occurs with retention of stereochemistry, allowing for the synthesis of enantiopure drugs if the starting acid is chiral.

Strategy B: Biocatalytic Cyclopropanation (The Modern Route)

Recent advances utilize engineered heme-containing proteins (e.g., myoglobin variants) to catalyze the addition of carbenes to fluoroalkenes.

  • Advantage: Unprecedented diastereoselectivity (cis/trans ratios > 99:1) which is difficult to achieve with traditional Simmons-Smith chemistry.

Detailed Experimental Protocol

Target: Synthesis of trans-2-fluoro-2-phenylcyclopropylamine (LSD1 Inhibitor Motif) via Curtius Rearrangement.

Safety Warning: Acyl azides are potentially explosive. Reactions involving azides should be conducted behind a blast shield. Avoid concentrating azide intermediates to dryness.

Phase 1: Formation of the Acyl Azide
  • Reagents: trans-2-fluoro-2-phenylcyclopropanecarboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), dry Toluene (10 mL/g substrate).

  • Procedure:

    • Dissolve the carboxylic acid in dry toluene under an inert atmosphere (

      
      ).
      
    • Add TEA and cool the mixture to 0°C.

    • Add DPPA dropwise over 15 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

Phase 2: Rearrangement to Isocyanate
  • Procedure:

    • Heat the reaction mixture to 90°C.

    • Observe gas evolution (

      
      ). This indicates the Curtius rearrangement is proceeding.
      
    • Maintain at 90°C for 1–2 hours until gas evolution ceases.

    • Result: Formation of the intermediate isocyanate (do not isolate).

Phase 3: Hydrolysis to Amine
  • Reagents: 20% HCl (aq).

  • Procedure:

    • Cool the isocyanate solution to RT.

    • Add 20% HCl slowly (exothermic).

    • Heat to reflux (100°C) for 1 hour to effect hydrolysis and decarboxylation.

  • Workup:

    • Cool to RT. Wash the acidic aqueous layer with diethyl ether (removes non-basic impurities).

    • Basify the aqueous layer to pH > 12 using 4M NaOH.

    • Extract the free amine into Dichloromethane (DCM) (3x).

    • Dry over

      
      , filter, and concentrate in vacuo (keep temperature < 40°C as FCPAs can be volatile).
      
Phase 4: Salt Formation (Stabilization)
  • Dissolve the oil in minimal Ethanol and add 1.0 equiv of HCl in Dioxane. Precipitate the hydrochloride salt with diethyl ether for long-term storage.

Case Study: LSD1 Inhibition

Tranylcypromine (TCP) is a non-selective Monoamine Oxidase (MAO) inhibitor that also inhibits Lysine-Specific Demethylase 1 (LSD1).[1] However, its potency is limited (IC50 ~ micromolar range).

The Fluorine Optimization: Researchers developed 2-fluoro-TCP analogs to enhance potency and selectivity.

  • Mechanism: LSD1 inhibition involves a single-electron transfer (SET) mechanism where the FAD cofactor oxidizes the amine, leading to ring opening and covalent adduct formation.

  • Outcome: The introduction of fluorine at the C2 position of the cyclopropane ring alters the electronics of the ring-opening step. Specifically, trans-2-fluoro-2-phenylcyclopropylamine showed a 10-fold increase in potency (IC50 < 100 nM) compared to the non-fluorinated parent. The fluorine atom facilitates a more favorable transition state for the covalent attack on FAD, while also reducing MAO-A/B off-target activity due to steric clashes in the smaller MAO active sites.

Synthetic Workflow Diagram

Synthesis_Workflow Step1 Start: Fluorinated Acid (R-CH-CF-COOH) Step2 Activation: DPPA / Et3N Step1->Step2 Step3 Intermediate: Acyl Azide (-CON3) Step2->Step3 0°C to RT Step4 Rearrangement (Heat): Isocyanate (-N=C=O) Step3->Step4 -N2 (Curtius) Step5 Hydrolysis: HCl / Reflux Step4->Step5 -CO2 Final Product: Fluorinated Cyclopropylamine (HCl Salt) Step5->Final

Caption: Step-by-step synthetic pathway for generating FCPAs via the Curtius Rearrangement.

References

  • Haufe, G. (2008).[2] Fluorinated phenylcyclopropylamines.[2][3] Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B. Bioorganic & Medicinal Chemistry, 16(15), 7148-7166.[4]

  • Mould, D. P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1101–1107.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Koag, M. C., et al. (2014). The consequences of fluorination on the reactivity of 2-phenylcyclopropylamine-based MAO inhibitors. Journal of Fluorine Chemistry, 166, 44-51.

Sources

Protocols & Analytical Methods

Method

Advanced SAR Profiling: (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Content Type: Application Note & Protocol Guide Subject: Medicinal Chemistry / Structure-Activity Relationship (SAR) Target Audience: Senior Medicinal Chemists, Lead Optimization Scientists Executive Summary & Chemical P...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Medicinal Chemistry / Structure-Activity Relationship (SAR) Target Audience: Senior Medicinal Chemists, Lead Optimization Scientists

Executive Summary & Chemical Profile[1]

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) represents a "privileged scaffold" in modern drug discovery. Unlike flexible benzylamines, this molecule incorporates a cyclopropyl moiety directly at the benzylic (


) position. This structural modification serves three critical functions in SAR optimization:
  • Conformational Locking: The cyclopropyl group restricts the rotatable bond vectors of the phenyl ring, often freezing the molecule in a bioactive conformation.

  • Metabolic Shielding: The steric bulk and unique electronic character of the cyclopropyl ring protect the sensitive benzylic carbon from CYP450-mediated oxidation (dealkylation).

  • Electronic Modulation: The ortho-fluorine atom modulates the pKa of the amine and alters the lipophilicity (

    
    ) and electrostatic potential of the aromatic ring, influencing 
    
    
    
    -
    
    
    stacking interactions in the binding pocket.
Chemical Specifications Table
PropertySpecification
IUPAC Name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine hydrochloride
CAS Number 1213846-75-3
Molecular Formula C

H

ClF N
Molecular Weight 201.67 g/mol
Chirality (R)-Enantiomer (High e.e.[1][2] required for receptor selectivity)
Key Pharmacophore

-Cyclopropylbenzylamine
Solubility Soluble in MeOH, DMSO, Water (>10 mg/mL)

Application Note: Strategic SAR Implementation

The "Alpha-Cyclopropyl Effect" in GPCR Ligands

In the optimization of GPCR ligands (particularly 5-HT


, CaSR, and Dopamine D3 receptors), replacing an isopropyl or tert-butyl group with a cyclopropyl group often results in a "magic methyl" effect—boosting potency while reducing lipophilicity.

The (R)-configuration is frequently the eutomer (active enantiomer) for targets requiring a specific spatial arrangement of the hydrophobic pocket (phenyl) relative to the cationic center (amine). The 2-fluoro substituent specifically addresses the "ortho-effect," forcing the phenyl ring out of coplanarity with the C-N bond, which can be critical for fitting into narrow hydrophobic clefts.

Metabolic Stability Rationale

Benzylic amines are notorious for rapid clearance via CYP-mediated oxidative deamination.

  • Mechanism: CYP enzymes abstract the benzylic hydrogen.

  • Solution: The cyclopropyl group increases the bond dissociation energy (BDE) of the remaining benzylic C-H bond (due to the adjacent strained ring system) and provides steric hindrance, significantly extending the half-life (

    
    ) of the scaffold compared to simple 
    
    
    
    -methyl or
    
    
    -ethyl analogs.

Experimental Protocols

Protocol A: Stereospecific Reductive Amination

Objective: To couple (R)-Cyclopropyl(2-fluorophenyl)methanamine with an aldehyde core to generate a secondary amine scaffold without racemization.

Rationale: Standard reductive amination conditions (e.g., NaBH


CN/MeOH) can sometimes lead to partial racemization if imine formation is sluggish or if the pH is too acidic. This protocol uses a mild Lewis acid-promoted approach.

Materials:

  • Amine: (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.0 eq)[3]

  • Aldehyde: Target core scaffold (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Base: Diisopropylethylamine (DIPEA) (1.0 eq - only to neutralize HCl salt)

  • Additive: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Free Basing (In-situ): In a flame-dried reaction vial, suspend the Amine HCl salt in DCE (0.1 M concentration). Add DIPEA (1.0 eq) and stir for 10 minutes at Room Temperature (RT) to release the free amine.

  • Imine Formation: Add the Aldehyde (1.0 eq) and Acetic Acid (1.0 eq). Stir the mixture at RT for 2–4 hours.

    • Checkpoint: Monitor by LC-MS to confirm complete consumption of the amine and formation of the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) in a single portion. Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench the reaction with Saturated NaHCO

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate
    • Note: Avoid strong acid washes during workup to prevent potential ring-opening of the cyclopropyl group (though rare under mild conditions).

  • Purification: Purify via Flash Column Chromatography.

    • Chiral Check: Verify enantiomeric excess (e.e.) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Protocol B: Microsomal Stability Assessment

Objective: To quantify the metabolic stability advantage of the


-cyclopropyl scaffold compared to an 

-isopropyl analog.

Materials:

  • Test Compound: Synthesized Ligand.

  • Control: Analog with

    
    -isopropyl group.[1]
    
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of Test and Control compounds in DMSO.

  • Incubation: Dilute compounds to 1

    
    M in Phosphate Buffer (pH 7.4) containing HLM (0.5 mg/mL final protein conc).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quench: Stop reaction immediately by adding ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: The Cyclopropyl analog should demonstrate a >2-fold reduction in

      
       compared to the isopropyl control.
      

Visualizations & Workflows

Figure 1: Synthesis & Optimization Workflow

This diagram illustrates the decision matrix for incorporating the (R)-Cyclopropyl(2-fluorophenyl)methanamine fragment into a drug discovery pipeline.

SAR_Workflow Start Hit Identification (Poor Metabolic Stability) Analysis Identify Metabolic Soft Spot (Benzylic Oxidation) Start->Analysis Strategy Strategy: Steric/Electronic Block Introduce (R)-Cyclopropyl-2-F-Benzylamine Analysis->Strategy Synthesis Coupling Protocol A (Reductive Amination) Strategy->Synthesis Test_Potency In Vitro Potency (Receptor Binding) Synthesis->Test_Potency Test_ADME Microsomal Stability (Protocol B) Synthesis->Test_ADME Decision Compare vs. Lead Test_Potency->Decision Test_ADME->Decision Outcome1 High Potency + High Stability (Advance to PK) Decision->Outcome1 Improved Profile Outcome2 Low Potency (Check Chirality/Sterics) Decision->Outcome2 Loss of Activity

Caption: Decision tree for implementing the


-cyclopropyl scaffold to resolve metabolic instability issues.
Figure 2: Pharmacophore Logic

Visualizing the structural advantages of the scaffold.

Pharmacophore Core (R)-Cyclopropyl (2-F-Ph)methanamine Feat1 Cyclopropyl Group Core->Feat1 Feat2 2-Fluoro Phenyl Core->Feat2 Feat3 Chiral Amine (R) Core->Feat3 Effect1 Blocks CYP Oxidation (Metabolic Stability) Feat1->Effect1 Effect2 Rigidifies Conformation (Entropy Benefit) Feat1->Effect2 Effect3 Modulates pKa & Lipophilicity Feat2->Effect3

Caption: Mechanistic contributions of structural features to the overall SAR profile.

References

  • 5-HT2C Agonist Design: Cheng, J., et al. (2016). "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist." Journal of Medicinal Chemistry.

  • Cyclopropyl Bioisosteres: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Discovery."[4][5] Journal of Medicinal Chemistry.

  • Metabolic Stability of Cyclopropylamines: Wager, T. T., et al. (2010). "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience.

  • Calcilytic Scaffolds: Widler, L., et al. (2002). "Highly potent and orally active calcium sensing receptor antagonists." Journal of Medicinal Chemistry. (Contextual reference for

    
    -cyclopropyl benzylamine pharmacophore in CaSR antagonists). 
    

Sources

Application

Synthesis of kinase inhibitors using (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Application Note: Strategic Integration of (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl in Kinase Inhibitor Synthesis Introduction: The Alpha-Branched Chiral Amine Advantage In the rational design of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl in Kinase Inhibitor Synthesis

Introduction: The Alpha-Branched Chiral Amine Advantage

In the rational design of kinase inhibitors, particularly those targeting Trk (Tropomyosin receptor kinase) , ROS1 , and ALK , the "solvent-front" and "hydrophobic back-pocket" regions of the ATP-binding site offer critical opportunities for selectivity.

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride represents a privileged scaffold in this domain. Unlike flexible benzyl amines, this structural motif introduces three key pharmacological advantages:

  • Conformational Restriction: The cyclopropyl group rigidly vectors the phenyl ring, reducing the entropic penalty of binding.

  • Metabolic Stability: The cyclopropyl moiety blocks the benzylic position from rapid oxidative metabolism (CYP450-mediated dealkylation), a common liability in standard benzyl amines.

  • Electronic Modulation: The ortho-fluorine atom creates an electronic dipole that can engage in specific electrostatic interactions with the kinase hinge region or gatekeeper residues, while also blocking metabolic attack at the phenyl ring.

This protocol details the strategic application of this amine in synthesizing a Type I Kinase Inhibitor Core , utilizing a regioselective Nucleophilic Aromatic Substitution (SNAr) on a pyrimidine scaffold.

Core Protocol: Synthesis of the Inhibitor Scaffold

Target Workflow: Regioselective coupling of (R)-Cyclopropyl(2-fluorophenyl)methanamine to 2,4-dichloropyrimidine.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
(R)-Cyclopropyl(2-fluorophenyl)methanamine HCl 201.67 1.0 Chiral Nucleophile
2,4-Dichloropyrimidine148.981.1Electrophile Scaffold
DIPEA (N,N-Diisopropylethylamine)129.242.5Base (HCl scavenger)
n-Butanol (or IPA)74.12-Solvent (Protic)
Ethyl Acetate / Hexanes--Extraction/Purification
Experimental Procedure

Step 1: Free-Basing and Activation

  • Rationale: The hydrochloride salt is non-nucleophilic. While in situ neutralization is possible, pre-mixing with base ensures rapid reaction onset and minimizes side reactions.

  • Protocol:

    • Charge a reaction vessel with (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.0 equiv) and n-Butanol (10 mL/g).

    • Add DIPEA (2.5 equiv) dropwise at room temperature. Stir for 15 minutes until the solution becomes clear (amine liberation).

Step 2: Regioselective SNAr Coupling

  • Rationale: The C4-position of 2,4-dichloropyrimidine is significantly more electrophilic than the C2-position due to the para-nitrogen's electron-withdrawing effect. However, temperature control is vital to prevent bis-substitution (C2/C4) or racemization.

  • Protocol:

    • Add 2,4-Dichloropyrimidine (1.1 equiv) to the reaction mixture.

    • Heat the mixture to 80°C under an inert atmosphere (N2 or Ar).

    • Monitor: Check reaction progress via LC-MS every 1 hour. The target product (Mono-substituted at C4) typically forms within 2–4 hours.

    • Critical Checkpoint: If >5% bis-substitution is observed, lower temperature to 60°C and extend reaction time.

Step 3: Workup and Purification

  • Cool the reaction to room temperature.

  • Remove volatiles (n-Butanol) under reduced pressure.

  • Redissolve the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

  • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes). The product elutes as a white/off-white solid.

Analytical Validation & Quality Control

Ensuring the enantiomeric excess (ee) is maintained is the most critical quality parameter, as the (S)-enantiomer often lacks biological potency.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: >98% ee.

NMR Characterization (Expected Signals)
  • 1H NMR (DMSO-d6):

    • 
       8.0–8.2 (Broad s, 1H, NH).
      
    • 
       7.1–7.4 (m, 4H, Aromatic Fluorophenyl).
      
    • 
       4.5 (m, 1H, Chiral Methine CH).
      
    • 
       1.2–0.4 (m, 5H, Cyclopropyl protons).
      

Structural Logic & Pathway Visualization

Diagram 1: Synthesis Workflow

This diagram illustrates the regioselective coupling strategy, highlighting the critical "Decision Point" where temperature controls the selectivity between the C4 and C2 positions.

SynthesisWorkflow Start (R)-Cyclopropyl (2-fluorophenyl) methanamine HCl Activation Activation (DIPEA, n-BuOH) Start->Activation Reagent 2,4-Dichloropyrimidine Reaction SnAr Coupling (80°C, 3h) Reagent->Reaction Activation->Reaction Free Base Product Intermediate: 4-Substituted Pyrimidine Reaction->Product Major (C4) ByProduct Impurity: Bis-substituted Reaction->ByProduct Minor (C2/C4)

Caption: Regioselective SNAr workflow targeting the C4-position of the pyrimidine scaffold.

Diagram 2: Pharmacophore Logic (SAR)

This diagram explains why this specific amine is selected, mapping its structural features to the kinase binding pocket requirements.

SAR_Logic Scaffold (R)-Cyclopropyl(2-fluorophenyl)methanamine Cyclopropyl Cyclopropyl Group Scaffold->Cyclopropyl Fluorine 2-Fluoro Subst. Scaffold->Fluorine Chirality (R)-Stereocenter Scaffold->Chirality MetabStab Blocks Metabolic Oxidation (CYP450) Cyclopropyl->MetabStab Rigidity Conformational Rigidity Cyclopropyl->Rigidity Electronic Electronic Dipole & Metabolic Block Fluorine->Electronic PocketFit Vectors Phenyl into Hydrophobic Back Pocket Chirality->PocketFit

Caption: Structure-Activity Relationship (SAR) mapping of the amine scaffold to kinase binding properties.

References

  • Lead Sciences. (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Specifications. Retrieved from 1

  • Wang, Z., et al. (2025). Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations. Journal of Medicinal Chemistry. Retrieved from 2

  • Bao, R., et al. (2014). Design of Fluorinated Cyclopropane Derivatives.... PMC PubMed Central. Retrieved from 3

  • MySkinRecipes. Product Description: (5-Cyclopropyl-2-fluorophenyl)methanamine as Kinase Intermediate. Retrieved from 4

Sources

Method

Preparation of novel 5-HT2C receptor agonists with cyclopropylamine scaffolds

Application Note: Strategic Synthesis and Evaluation of Novel 5-HT2C Agonists Subtitle: trans-2-Phenylcyclopropylamine Scaffolds: Mitigating 5-HT2B Liability via Conformational Restriction Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of Novel 5-HT2C Agonists Subtitle: trans-2-Phenylcyclopropylamine Scaffolds: Mitigating 5-HT2B Liability via Conformational Restriction

Executive Summary & Scientific Rationale

The Challenge: The serotonin 2C receptor (5-HT2C) is a validated target for obesity, schizophrenia, and epilepsy. However, developing safe agonists is chemically precarious due to high sequence homology with the 5-HT2B receptor. Agonism of 5-HT2B triggers valvular heart disease (valvulopathy) via mitogenic signaling in cardiac fibroblasts, a liability that led to the withdrawal of fenfluramine.

The Solution: This guide details the preparation of novel trans-2-phenylcyclopropylamine (2-PCPA) agonists. Unlike flexible tryptamine derivatives, the cyclopropylamine scaffold rigidly locks the ethylamine side chain into a bio-active conformation that mimics the folded state of serotonin. This conformational restriction is a proven strategy to enhance selectivity for 5-HT2C over 5-HT2B and 5-HT2A.

Scope:

  • Chemical Synthesis: Asymmetric synthesis of the trans-cyclopropyl core.[1]

  • Functional Validation: Gq-mediated Calcium Flux assays (FLIPR).

  • Selectivity Profiling: Counter-screening against 5-HT2B.

Chemical Synthesis Protocol

Target Scaffold: trans-2-(2-alkoxy-5-substituted-phenyl)cyclopropylamine. Methodology: Asymmetric Charette Cyclopropanation (Simmons-Smith modification).

Retrosynthetic Analysis

The critical step is the installation of the cyclopropane ring with high diastereoselectivity (trans > cis) and enantioselectivity. We utilize a chiral dioxaborolane ligand to direct the zinc carbenoid addition to an allylic alcohol.

Step-by-Step Synthesis

Reagents Required:

  • Substituted Salicylaldehyde (Starting Material)

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    
  • (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (Charette Ligand)

  • Dichloromethane (DCM), Anhydrous

Protocol:

  • Olefination (Horner-Wadsworth-Emmons):

    • React the substituted benzaldehyde with triethyl phosphonoacetate/NaH in THF to yield the

      
      -unsaturated ester.
      
    • Critical Check: Verify E-geometry via

      
      H NMR (coupling constant 
      
      
      
      Hz).
  • Reduction to Allylic Alcohol:

    • Treat the ester with DIBAL-H (2.2 equiv) in DCM at -78°C. Quench with Rochelle’s salt.

    • Result:trans-Cinnamyl alcohol derivative.

  • Asymmetric Cyclopropanation (The Key Step):

    • Ligand Formation: In a flame-dried flask, mix the Charette Ligand (1.1 equiv) with the allylic alcohol (1.0 equiv) in DCM. Add

      
       (1.0 equiv) and stir for 10 min to form the zinc alkoxide-ligand complex.
      
    • Carbenoid Addition: Add a pre-mixed solution of

      
       (2.0 equiv) and 
      
      
      
      (4.0 equiv) in DCM dropwise at -10°C.
    • Incubation: Stir at 0°C for 12 hours.

    • Workup: Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Mechanism:[2][3] The chiral ligand coordinates the zinc carbenoid and the allylic alkoxide, directing the methylene insertion to one face of the alkene, ensuring high ee (typically >90%).

  • Amine Installation (Mitsunobu-Gabriel):

    • React the cyclopropyl carbinol with phthalimide,

      
      , and DIAD in THF.
      
    • Hydrazinolysis: Reflux the resulting phthalimide in EtOH with hydrazine hydrate to release the primary amine.

  • Salt Formation:

    • Dissolve the free amine in

      
       and add 2M HCl in ether to precipitate the hydrochloride salt.
      
Workflow Visualization

SynthesisWorkflow Start Substituted Benzaldehyde Step1 HWE Olefination (>95% E-isomer) Start->Step1 NaH, THF Step2 DIBAL-H Reduction (Allylic Alcohol) Step1->Step2 -78°C Step3 Asymmetric Cyclopropanation (Charette Ligand) Step2->Step3 Et2Zn, CH2I2 Step4 Mitsunobu/Gabriel Amine Synthesis Step3->Step4 Phthalimide Final trans-2-PCPA Agonist (HCl Salt) Step4->Final N2H4, HCl

Caption: Asymmetric synthesis route for trans-2-phenylcyclopropylamine 5-HT2C agonists.

Pharmacological Evaluation (In Vitro)

5-HT2C couples primarily to the


 protein, leading to Phospholipase C (PLC) activation and intracellular calcium release.[4] We utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 assay for high-throughput screening.
Assay Logic
  • Agonist Mode: Measures increase in cytosolic

    
    .[4]
    
  • Selectivity Check: Parallel assays run on cell lines expressing 5-HT2A and 5-HT2B.

  • Safety Threshold: A selectivity ratio (

    
    ) of >100 is the minimum requirement to avoid valvulopathy risk.
    
Detailed Protocol

Materials:

  • HEK-293 cells stably expressing human 5-HT2C (non-edited isoform preferred for high sensitivity).

  • Calcium 6 Assay Kit (Molecular Devices).

  • Probenecid (inhibits anion transport to prevent dye leakage).

  • Reference Agonist: Lorcaserin or Serotonin (5-HT).[1][5]

Procedure:

  • Cell Plating: Plate cells at 15,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium 6 dye.

    • Remove culture media and add 20

      
       of Loading Buffer.
      
    • Incubate 2 hours at 37°C (critical for dye ester hydrolysis).

  • Compound Addition:

    • Prepare 5x compound plates (serial dilution in HBSS).

    • Place cell plate and compound plate into FLIPR Tetra.

  • Measurement:

    • Baseline read: 10 seconds.

    • Injection: Add compound.

    • Read: 180 seconds (measure Relative Fluorescence Units - RFU).

  • Data Analysis:

    • Calculate

      
       (Peak RFU minus Baseline RFU).
      
    • Fit to a 4-parameter logistic equation to determine

      
       and 
      
      
      
      .
Signaling Pathway Diagram

SignalingPathway Agonist Cyclopropylamine Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (FLIPR Signal) ER->Ca Efflux

Caption: Gq-coupled signaling cascade utilized in the Calcium Flux functional assay.

Data Interpretation & Selectivity Criteria

To validate the "novel" nature of your compounds, compare them against standard benchmarks.

Table 1: Representative Performance Metrics

Compound ID5-HT2C

(nM)
5-HT2C

(%)
5-HT2B

(nM)
Selectivity (2B/2C)Interpretation
Serotonin 1.21002.52.0Non-selective (Control)
Lorcaserin 9.099943~105Clinical Benchmark
Novel 2-PCPA < 10 > 80 > 5000 > 500 Ideal Candidate
Fail Candidate1590453High Valvulopathy Risk

Note on Efficacy (


): 
Full agonists (

) are potent but carry higher desensitization risks. Partial agonists (

) often maintain better therapeutic windows for obesity and epilepsy.

References

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics. Link

  • Cheng, J., et al. (2016). "Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists." Journal of Medicinal Chemistry. Link

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society. Link

  • Dunlop, J., et al. (2011). "Characterization of Vabicaserin (SCA-136), a Selective 5-HT2C Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Wacker, D. A., et al. (2012). "Discovery of (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one (WAY-163909), a potent, selective, and orally active 5-HT2C agonist." Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Precision N-Alkylation of (R)-Cyclopropyl(2-fluorophenyl)methanamine

Executive Summary This application note details the protocol for the N-alkylation of (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride , a high-value chiral intermediate used in the synthesis of CNS-active agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the N-alkylation of (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride , a high-value chiral intermediate used in the synthesis of CNS-active agents and kinase inhibitors.[1]

The presence of the cyclopropyl and 2-fluorophenyl moieties at the chiral center creates a unique steric and electronic environment. While these groups provide metabolic stability in drug candidates, they also impose steric hindrance that necessitates optimized reaction conditions.[2] This guide prioritizes stereochemical retention and mono-alkylation selectivity , offering two distinct protocols: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B).

Strategic Considerations

The Substrate Challenge

The starting material is supplied as a hydrochloride salt. Direct use of the salt in alkylation often leads to inconsistent yields due to poor solubility in organic solvents and competitive consumption of the base.

  • Directive: A distinct "Free-Basing" step is mandatory for Method B and highly recommended for Method A to ensure stoichiometric precision.

Stereochemical Integrity

The chiral center is benzylic.[2] While the cyclopropyl group adds some conformational rigidity, benzylic protons can be acidic.

  • Risk: Strong bases (e.g., NaH, LDA) or high temperatures (>80°C) can induce racemization via deprotonation/reprotonation mechanisms.

  • Solution: Use mild inorganic bases (K₂CO₃) or organic bases (DIPEA) and prioritize reductive amination, which proceeds under neutral/mildly acidic conditions.

Selectivity (Mono- vs. Bis-alkylation)

Primary amines are prone to over-alkylation because the secondary amine product is often more nucleophilic than the starting material.[1][2]

  • Method A (Reductive Amination): inherently limits over-alkylation due to the steric bulk of the intermediate iminium ion.

  • Method B (Direct Alkylation): requires strict stoichiometric control (0.9 eq of alkyl halide) to prevent bis-alkylation.[2]

Pre-reaction Protocol: Free-Basing

Perform this step to convert the HCl salt to the reactive free amine.[1]

Reagents:

  • (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.0 eq)[1][2][3]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • 1M NaOH (aq) or Saturated NaHCO₃

Procedure:

  • Suspend the HCl salt in DCM (10 mL per gram).

  • Add 1M NaOH (1.2 eq) and stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer.[2][4] Extract the aqueous layer once with DCM.[2]

  • Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate in vacuo (keep bath <30°C to avoid volatility loss) to obtain the free amine as a pale yellow oil.

  • Validation: ¹H NMR should show the disappearance of broad ammonium protons (~8-9 ppm) and the appearance of a sharp NH₂ singlet (~1.5-2.0 ppm).[2]

Method A: Reductive Amination (Preferred)

Best for: Introducing alkyl groups where the corresponding aldehyde/ketone is available.[2] High mono-selectivity.[1][2]

Reaction Mechanism & Logic

This method proceeds via the formation of an imine/iminium species, followed by irreversible reduction. We use Sodium Triacetoxyborohydride (STAB) because it is mild and selectively reduces the imine over the aldehyde, minimizing side reactions.

Protocol

Reagents:

  • Substrate: Free amine (from Section 3) or HCl salt (with DIPEA).[2]

  • Carbonyl Source: 1.05 eq (Aldehyde) or 1.2 eq (Ketone).[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq).[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[2]

  • Additive: Acetic Acid (1.0 eq) – Critical for catalyzing imine formation.

Step-by-Step:

  • Imine Formation: Dissolve the amine (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.05 mmol).[2] If using the free amine, add Acetic Acid (1.0 mmol). If using the HCl salt, add DIPEA (1.0 mmol).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: Steric bulk of the cyclopropyl group may slow imine formation; ensure this time is respected.

  • Reduction: Add STAB (1.4 mmol) in one portion.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for consumption of the imine intermediate.[2]

  • Quench: Add saturated NaHCO₃ (aq) slowly (gas evolution).

  • Workup: Extract with DCM (3x). Wash with brine.[2][4] Dry over Na₂SO₄.[2]

Troubleshooting
  • Low Conversion: If the ketone is sterically hindered, switch reductant to Sodium Cyanoborohydride (NaCNBH₃) in MeOH with pH adjusted to ~6, and heat to 50°C.

  • Stalled Reaction: Add activated 4Å Molecular Sieves during the imine formation step to remove water and drive equilibrium.[2]

Method B: Direct Alkylation (S_N2)

Best for: Alkyl groups lacking carbonyl precursors (e.g., methyl, allyl, benzyl).

Protocol

Reagents:

  • Substrate: Free amine (1.0 eq).[2]

  • Electrophile: Alkyl Halide (0.9 – 0.95 eq).[2] Intentionally substoichiometric to avoid over-alkylation.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster rates).[2]

  • Solvent: Acetonitrile (ACN) or DMF.[2]

Step-by-Step:

  • Dissolve free amine in ACN (0.1 M concentration).[2]

  • Add powdered K₂CO₃.[2]

  • Cool to 0°C (ice bath).

  • Add Alkyl Halide dropwise over 20 minutes.

  • Allow to warm to RT and stir.

    • Methyl Iodide:[1] 2–4 hours at RT.[2]

    • Benzyl Bromide:[1][5] 4–8 hours at RT.[2]

    • Less reactive halides: Heat to 40–50°C (monitor strictly to prevent racemization).

  • Workup: Filter off solids. Concentrate filtrate.[2][4][6] Partition between EtOAc and Water.[2]

Analytical Validation & Data

Process Comparison
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity (Mono:Bis) > 20:1~ 4:1 (requires purification)
Stereoretention Excellent (>99% ee maintained)Good (risk at high T)
Scope Limited to available aldehydesBroad (any alkyl halide)
Purification Often simple extractionColumn chromatography required
Chiral HPLC Method (Example)

To verify the enantiomeric excess (ee) of the product:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Target: Ensure the (S)-enantiomer (impurity) remains below 0.5%.

Visualizations

Reaction Workflow (Method A)

G Salt Start: HCl Salt (CAS 1213846-75-3) FreeBase Free-Basing (DCM/NaOH) Salt->FreeBase Neutralization Imine Imine Formation (Aldehyde + AcOH) FreeBase->Imine + R-CHO Reduction Reduction (STAB, 16h) Imine->Reduction Intermediate Workup Quench & Isolation (NaHCO3 / Extraction) Reduction->Workup Complete Product Final Product (Mono-alkylated) Workup->Product Purification

Caption: Step-by-step workflow for the reductive amination of (R)-Cyclopropyl(2-fluorophenyl)methanamine.

Mechanistic Pathway[1][2][7]

Mechanism cluster_conditions Critical Control Points Amine Chiral Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Condensation Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Condensation Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Hydride Hydride Attack (from STAB) Iminium->Hydride Rate Limiting Product Sec-Amine (Retention of config) Hydride->Product Irreversible

Caption: Mechanistic pathway highlighting the iminium intermediate, the steric control point for stereoselectivity.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56963477, (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.[1][2] Retrieved from [Link]

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [Link]

  • Chiral Amine Synthesis: Clayden, J., et al. (2012).[2] Organic Chemistry, 2nd Edition. Chapter 16: Nucleophilic substitution at the carbonyl group.[2] Oxford University Press.[2] (Standard Academic Text).[2]

  • Process Safety: Pihko, P. M. (2009).[2] Hydrogen Bonding in Organic Synthesis. Wiley-VCH.[1][2] (Reference for mild activation modes preventing racemization).

Sources

Method

Application Note: Amide Bond Formation with (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

[1] Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a high-value chiral building block often utilized in the synthesis of NK1 antagonists, kinase inhibitors, and GPCR mod...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a high-value chiral building block often utilized in the synthesis of NK1 antagonists, kinase inhibitors, and GPCR modulators.[1] Its structural rigidity—conferred by the cyclopropyl group—and the metabolic stability offered by the ortho-fluorine substituent make it a privileged scaffold in medicinal chemistry.

However, this amine presents specific synthetic challenges:

  • Steric Hindrance: The combination of the cyclopropyl moiety and the ortho-fluoro group creates significant steric crowding around the nucleophilic nitrogen.

  • Salt Management: As a hydrochloride salt, incomplete neutralization often leads to stalled reactions.

  • Chiral Integrity: While benzylic amines are generally stable, the electronic effects of the fluorine atom combined with harsh coupling conditions can induce partial racemization or elimination side-reactions.

This guide provides two validated protocols: a high-throughput method using HATU for discovery chemistry, and a scalable, low-epimerization method using T3P® (Propylphosphonic anhydride).[1]

Chemical Profile & Strategic Analysis[1]

Physicochemical Properties
PropertyDataImplication for Synthesis
Formula C₁₀H₁₃ClFNRequires stoichiometric base correction.[1]
MW 201.67 g/mol Calculate equivalents based on free base MW (165.21) after neutralization.
Stereochemistry (R)-EnantiomerEnantiomeric Excess (ee) must be monitored via Chiral HPLC.[1]
Electronic Effect 2-Fluoro (Inductive withdrawal)Reduces nucleophilicity of the amine compared to benzylamine; requires highly active esters.[1]
Steric Effect Cyclopropyl + 2-FHigh steric bulk.[1] Reaction times will be longer than standard primary amines.
Coupling Reagent Selection Logic
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its extreme reactivity. It generates the O-At (7-azabenzotriazole) active ester, which is less sterically demanding and more reactive than the OBt ester generated by HBTU/HOBt.[1] This is critical for overcoming the steric bulk of the cyclopropyl group.

  • T3P (Propylphosphonic Anhydride): Chosen for scale-up.[1] It acts as a kinetic water scavenger, driving the reaction forward without generating explosive byproducts (like HOBt). It shows the lowest rate of epimerization among standard coupling reagents.

Experimental Workflows (Graphviz)

The following diagram illustrates the critical decision pathways and reaction mechanisms for this specific coupling.

AmideCoupling Start Start: Amine HCl Salt BaseCheck Neutralization (DIEA/NMM > 2.5 eq) Start->BaseCheck Dissolve in DMF/DCM CouplingChoice Select Reagent BaseCheck->CouplingChoice HATU HATU Protocol (Discovery/Small Scale) CouplingChoice->HATU High Reactivity Needed T3P T3P Protocol (Scale-up/Low Epimerization) CouplingChoice->T3P Avoid Epimerization ActiveEster O-At Active Ester (Fast Kinetics) HATU->ActiveEster Product Chiral Amide Product ActiveEster->Product Amine Attack Racemization Risk: Racemization ActiveEster->Racemization Excess Base/Time Anhydride Mixed Anhydride (High Selectivity) T3P->Anhydride Anhydride->Product Irreversible

Figure 1: Decision matrix for coupling reagent selection based on scale and risk tolerance.[1]

Validated Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Milligram to gram scale, difficult acids, rapid library synthesis.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.1 eq)[1]

  • HATU (1.2 eq)

  • DIEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition 1: Add 1.0 eq of DIEA to the acid/HATU mixture. Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is typical.[1]

  • Amine Preparation: In a separate vial, dissolve the Amine HCl salt (1.1 eq) in minimal DMF. Add 2.0 - 3.0 eq of DIEA to this vial to generate the free base in situ.

    • Critical Check: Ensure the amine solution is homogeneous. If the salt does not dissolve, sonicate gently.

  • Coupling: Add the Amine/DIEA solution dropwise to the activated Acid/HATU solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Why this works: Pre-activating the acid ensures the active ester is ready immediately upon amine addition. The excess DIEA (Total ~3-4 eq) is non-negotiable to neutralize the HCl salt and maintain the basic pH required for the HATU mechanism.

Protocol B: T3P-Mediated Coupling (Scale-Up)

Best for: >5g scale, avoiding epimerization, simple workup.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.1 eq)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 eq)

  • Pyridine (3.0 - 5.0 eq) or NMM (N-methylmorpholine)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Procedure:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 eq), Amine HCl salt (1.1 eq), and solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add Pyridine (4.0 eq). The mixture may remain a slurry or become a solution depending on solubility.

  • Cooling: Cool the mixture to 0°C.

  • T3P Addition: Add T3P solution (1.5 eq) dropwise over 10-20 minutes. Exotherm control is vital here.

  • Reaction: Allow to warm to RT and stir. T3P reactions can be slower; allow 12–24 hours.

  • Workup: Add water directly to the reaction mixture. Separate phases. Wash organic layer with 0.5M HCl (to remove Pyridine), then NaHCO₃, then Brine.

Why this works: T3P generates a mixed anhydride intermediate. The byproduct is a water-soluble phosphonate, simplifying purification.[1] Pyridine acts as both a base and an acylation catalyst, often suppressing racemization better than triethylamine/DIEA.

Analytical Validation & Troubleshooting

Analytical Checkpoints
  • ¹⁹F NMR: This is a powerful diagnostic tool for this specific substrate.

    • Starting Material: The 2-fluoro signal of the amine will have a distinct shift compared to the amide product.[1]

    • Diastereomers: If your carboxylic acid is chiral, ¹⁹F NMR can often resolve the (R,R) vs (S,R) diastereomers without needing chiral HPLC, as the fluorine environment is highly sensitive to the chiral pocket.

  • Chiral HPLC: Mandatory if the carboxylic acid is achiral but conditions were harsh (checking for racemization of the amine center).

    • Column Recommendation: Chiralpak IC or IG (immobilized phases usually separate fluorinated benzylic amines well).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<30%) Amine HCl not neutralized.Check pH of reaction mixture. It must be basic (pH > 8). Add more DIEA.
Guanidinium Byproduct Slow amine attack reacting with HATU.[1]Switch to T3P (does not form guanidines) or pre-activate acid for shorter time before adding amine.
Racemization Observed Base-catalyzed proton abstraction.[1]Switch from DIEA to Pyridine/T3P. Lower reaction temperature to 0°C.
Sticky Precipitate Polymerization of reagent or salt crash-out.[1]Switch solvent to DMF/DCM (1:1) or use 2-MeTHF for better solubility.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BLDPharm. (n.d.). Product Analysis: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.[1][4] Retrieved October 26, 2023. Link

  • Patterson, A. W., et al. (2011). Protection of α-Chiral Amines for Amide Coupling: Preventing Racemization. Journal of Organic Chemistry. (General reference for benzylic amine handling). Link

Sources

Application

Application Note: Chiral HPLC Resolution of (R)-Cyclopropyl(2-fluorophenyl)methanamine

Executive Summary Topic: Chiral Resolution of (R)-Cyclopropyl(2-fluorophenyl)methanamine Application: Critical Quality Attribute (CQA) analysis for Prasugrel intermediates and related P2Y12 inhibitors. Methodology: Norma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Chiral Resolution of (R)-Cyclopropyl(2-fluorophenyl)methanamine Application: Critical Quality Attribute (CQA) analysis for Prasugrel intermediates and related P2Y12 inhibitors. Methodology: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs).

Abstract: The enantiomeric purity of (R)-Cyclopropyl(2-fluorophenyl)methanamine is a decisive factor in the synthesis of thienopyridine antiplatelet agents (e.g., Prasugrel). Contamination with the (S)-enantiomer can lead to off-target pharmacological effects and reduced potency. This application note details a robust "Gold Standard" protocol for the baseline resolution of these enantiomers (


). The method utilizes a Chiralpak AD-H  column with a mobile phase of n-Hexane/Ethanol/Diethylamine , specifically optimized to suppress the peak tailing characteristic of primary amines.

Chemical Context & Challenge

The Target Molecule
  • IUPAC Name: (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine

  • Role: Key chiral building block for Prasugrel (Effient®).

  • Chiral Center: The benzylic carbon attached to the cyclopropyl ring, 2-fluorophenyl group, and the primary amine.

The Separation Challenge

Primary amines pose two distinct challenges in chiral HPLC:

  • Silanol Interactions: The basic amino group (

    
    ) interacts strongly with residual silanols on the silica support, causing severe peak tailing.
    
  • Steric Bulk: The cyclopropyl group is relatively small compared to the phenyl ring, requiring a CSP with high steric discrimination capabilities.

Method Development Workflow

The following diagram illustrates the logical pathway for developing this separation, ensuring no trial-and-error redundancy.

MethodDevelopment Start Racemic Amine Sample Screening Column Screening (AD-H, OD-H, IC) Start->Screening Selection Select Best CSP (Based on Alpha & Rs) Screening->Selection Rs > 1.2 Optimization Mobile Phase Opt. (Modifier % & Additive) Selection->Optimization Improve Peak Shape Optimization->Screening If Tailing > 1.5 Validation Method Validation (Linearity, Accuracy) Optimization->Validation Rs > 2.0

Figure 1: Step-by-step method development workflow for chiral amine resolution.

Optimized Experimental Protocol

This protocol is derived from standard industry practices for chiral benzylamine derivatives [1][2] and specific methodologies for Prasugrel intermediates [3].

Chromatographic Conditions (Gold Standard)
ParameterSettingRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) offers superior recognition for aromatic amines compared to cellulose variants.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) Ethanol provides sharper peaks than IPA for this amine. DEA is mandatory to mask silanols and ensure symmetry.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 25°CLower temperatures often increase enantioselectivity (

) for enthalpy-driven separations.
Detection UV @ 254 nmThe fluorophenyl ring has strong absorption at 254 nm.
Injection Vol. 5 - 10 µLLoad approx. 1 mg/mL sample concentration.
Diluent Mobile PhasePrevents "solvent shock" which causes peak distortion.
Step-by-Step Execution
  • System Preparation:

    • Flush the HPLC system with Isopropanol (IPA) to remove any Reversed-Phase solvents (Water/MeOH).

    • Equilibrate the Chiralpak AD-H column with the Mobile Phase (Hex/EtOH/DEA) for at least 45 minutes. Note: The baseline must be stable.

  • Sample Preparation:

    • Dissolve 10 mg of the racemic amine in 10 mL of the Mobile Phase.

    • Critical: If the sample is a salt (e.g., HCl salt), add a stoichiometric excess of DEA to the sample vial to free the base, or the salt may precipitate in the non-polar mobile phase.

  • Data Acquisition:

    • Inject the racemate to determine retention times (

      
       and 
      
      
      
      ).
    • Inject the pure (R)-enantiomer standard (if available) to identify the elution order.

    • Expected Result: The (R)-enantiomer typically elutes second on AD-H columns for this class of amines, but this must be experimentally verified.

  • System Suitability Criteria:

    • Resolution (

      
      ):  NLT (Not Less Than) 2.0
      
    • Tailing Factor (

      
      ):  NMT (Not More Than) 1.5
      
    • Plate Count (

      
      ):  NLT 8000
      

Mechanistic Insight: Why This Works

Understanding the molecular interaction is vital for troubleshooting. The separation relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).

Interaction Analyte Analyte: (R)-Cyclopropyl amine Interaction1 H-Bonding (NH2 to C=O/NH of CSP) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Fluorophenyl to Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Cyclopropyl vs. Chiral Pocket) Analyte->Interaction3 CSP CSP: Amylose Carbamate (AD-H) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: The three-point interaction mechanism driving chiral recognition.

  • H-Bonding: The primary amine (-NH2) acts as both a donor and acceptor with the carbamate linkage of the amylose selector.

  • Pi-Pi Stacking: The electron-deficient 2-fluorophenyl ring interacts with the phenyl groups of the stationary phase.

  • Steric Exclusion: The rigid cyclopropyl group fits differently into the chiral grooves of the amylose helix compared to the hydrogen atom, creating the discrimination required for separation [4].

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Residual silanol activity.Increase DEA concentration to 0.2% or switch to Ethanolamine .
Low Resolution (

)
Insufficient retention.Reduce Ethanol content (e.g., go to 95:5 Hex/EtOH) or lower temperature to 15°C.
Peak Splitting Sample solvent incompatibility.Ensure sample is dissolved in the mobile phase. Avoid using pure Ethanol or MeOH as diluent if injecting large volumes.
Retention Time Shift DEA evaporation.DEA is volatile. Prepare fresh mobile phase daily and keep the solvent reservoir capped.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Sriram, V., et al. (2012).[1] "Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride." International Journal of PharmTech Research.[1] Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews.[2] (General mechanistic reference for polysaccharide CSPs).

Sources

Method

Analytical Methods for Cyclopropylamine Derivatives: Application Note &amp; Protocols

Abstract Cyclopropylamine (CPA) and its derivatives (e.g., Tranylcypromine, Prasugrel intermediates, various kinase inhibitors) represent a unique challenge in pharmaceutical analysis. The high ring strain (~27.5 kcal/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Cyclopropylamine (CPA) and its derivatives (e.g., Tranylcypromine, Prasugrel intermediates, various kinase inhibitors) represent a unique challenge in pharmaceutical analysis. The high ring strain (~27.5 kcal/mol) of the cyclopropane moiety renders these compounds susceptible to acid-catalyzed ring opening, while the lack of significant UV chromophores in simple derivatives complicates detection. This guide provides validated protocols for the quantification, chiral separation, and stability assessment of CPA derivatives, synthesizing gas chromatography (GC), ion chromatography (IC), and high-performance liquid chromatography (HPLC) methodologies.

Introduction & Chemical Challenges

The analysis of cyclopropylamine derivatives requires a nuanced understanding of their physicochemical behavior. Standard Reverse Phase Liquid Chromatography (RPLC) often fails due to two primary factors:

  • Retention Issues: Small CPA derivatives are highly polar and basic (pKa ~9–10), leading to poor retention and peak tailing on C18 columns due to silanol interactions.

  • Detection Limits: The cyclopropyl group does not absorb UV radiation above 200 nm. Unless the derivative contains an aromatic core (e.g., a fluorophenyl group), direct UV detection is often insufficiently sensitive for trace impurity analysis.

Critical Expert Insight: Avoid using strong acidic mobile phases (pH < 2.5) or high temperatures (>50°C) for prolonged periods during method development. The cyclopropane ring can undergo acid-catalyzed ring opening to form isomeric allylic amines (e.g., propenylamines), creating artifact peaks that mimic impurities.

Decision Matrix: Method Selection

Select the appropriate analytical workflow based on the specific derivative's properties.[1]

MethodSelection Start Start: Analyte Properties Volatile Is the derivative volatile? (BP < 150°C) Start->Volatile Chromophore Does it have a UV Chromophore? Volatile->Chromophore No GCHS Protocol A: GC-Headspace (Residual Solvents/Reagents) Volatile->GCHS Yes (e.g., CPA base) Chiral Is Enantiomeric Purity required? Chromophore->Chiral Yes IC Protocol B: Ion Chromatography (Conductivity Detection) Chromophore->IC No (Salt form) Deriv Protocol C: Pre-column Derivatization (HPLC-FLD/UV) Chromophore->Deriv No (Trace Analysis) RPLC Standard RPLC (C18/Phenyl-Hexyl) Chiral->RPLC No ChiralLC Protocol D: Chiral HPLC (Polysaccharide/Crown Ether) Chiral->ChiralLC Yes

Figure 1: Analytical decision tree for cyclopropylamine derivatives. Select Protocol A for volatile reagents, Protocol B/C for non-UV active salts, and Protocol D for stereoisomers.

Protocol A: Residual Cyclopropylamine by GC-Headspace

Application: Quantification of CPA as a residual solvent or genotoxic impurity in drug substances. Mechanism: Exploits the volatility of CPA (BP ~50°C) to separate it from the non-volatile API matrix.

Instrument Parameters
ParameterSetting
System GC with FID (Flame Ionization Detector)
Column DB-624 or DB-Volatiles (30 m × 0.32 mm, 1.8 µm)
Carrier Gas Nitrogen or Helium (1.0 mL/min, Constant Flow)
Injector Split Mode (1:10), 200°C
Detector FID at 250°C
Headspace Oven 80°C (Equilibration: 20 min)
Reagents & Preparation[2][3][4][5][6]
  • Diluent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Note: Do not use water/methanol if the API is insoluble.

  • Standard Stock: Weigh 100 mg CPA into a 100 mL volumetric flask containing diluent.

  • Sample Prep: Accurately weigh 500 mg of API into a 20 mL headspace vial. Add 5.0 mL of diluent. Seal immediately.

System Suitability
  • Resolution: If analyzing multiple amines (e.g., CPA, diethylamine, triethylamine), resolution > 1.5 is required.

  • Precision: RSD < 5.0% for 6 replicate injections of the standard.

Protocol B: Ion Chromatography (Non-Chromophoric Salts)

Application: Assay of CPA hydrochloride or simple derivatives without aromatic rings. Why this works: CPA is a strong base. Cation-exchange chromatography with conductivity detection eliminates the need for derivatization.

Methodology
  • Column: Metrosep C4 (250 mm × 4.0 mm) or Dionex IonPac CS12A.

  • Mobile Phase: 5 mM Hydrochloric Acid (HCl) / Acetonitrile (90:10 v/v).[2][3]

    • Expert Note: The small amount of ACN prevents hydrophobic adsorption of the cyclopropane ring to the resin backbone.

  • Flow Rate: 0.9 mL/min.[2][3]

  • Detection: Suppressed Conductivity.

  • Linearity Range: 0.5 – 20 µg/mL.

Protocol C: Trace Analysis via Derivatization (HPLC-UV/FLD)

Application: High-sensitivity detection (ppb levels) of CPA derivatives in biological matrices or cleaning validation. Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl). Reacts with primary/secondary amines to form stable, highly fluorescent carbamates.

Step-by-Step Derivatization Workflow
  • Preparation:

    • Borate Buffer: 0.2 M, pH 9.0.

    • FMOC-Cl Reagent: 5 mM in Acetonitrile (Freshly prepared).

    • Quench Solution: 1% Adamantanamine or Glycine.

  • Reaction:

    • Mix 500 µL Sample + 500 µL Borate Buffer.

    • Add 500 µL FMOC-Cl Reagent.

    • Vortex and incubate at 40°C for 15 minutes .

    • Warning: Higher temperatures may degrade the cyclopropane ring.

  • Extraction (Optional but Recommended):

    • Add 2 mL Pentane. Vortex and centrifuge. Discard organic layer (removes excess FMOC-OH hydrolysis product).

    • Inject the aqueous layer.

  • HPLC Conditions:

    • Column: C18 (e.g., Phenomenex Luna, 150 × 4.6 mm, 5 µm).

    • Mobile Phase: A: Water (0.1% Formic Acid); B: ACN. Gradient 20% B to 90% B over 15 min.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

Protocol D: Chiral Separation Strategies

Application: Enantiomeric purity of chiral CPA drugs (e.g., Tranylcypromine). Challenge: Cyclopropylamines are rigid; "fit" into chiral cavities is highly specific.

Recommended Columns
  • Polysaccharide Columns (Amylose/Cellulose):

    • Type: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • Mode: Normal Phase (Hexane/IPA/Diethylamine).

    • Additive:0.1% Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.

  • Crown Ether Columns:

    • Type: Chiralpak CR(+) or CR(-).

    • Mode: Reversed Phase (Perchloric acid pH 1.5).

    • Specificity: Excellent for primary amines where the ammonium ion complexes with the crown ether oxygen atoms.

Data Summary: Column Selection Guide
Derivative TypeRecommended ColumnMobile Phase ModeAdditive
Primary CPA (Chiral) Crown Ether (CR+)Aqueous (Acidic)HClO4 (pH 1.0 - 2.0)
Secondary CPA (Chiral) Amylose (AD-H)Normal Phase0.1% DEA
Complex Drug (Chiral) Cellulose (OD-H)Polar Organic0.1% DEA / Ethanol

Expert Insights: Stability & Degradation Pathways

When analyzing CPA derivatives, you must validate the method for "Stability Indication" regarding ring opening.

Degradation Pathway Visualization:

Degradation CPA Cyclopropylamine Derivative Acid Acid/Heat (Stress) CPA->Acid Carbo Carbocation Intermediate Acid->Carbo Protonation Allyl Allylic Amine (Ring Open) Carbo->Allyl Isomerization Hydroxy Hydroxy-propyl (Hydration) Carbo->Hydroxy + H2O

Figure 2: Acid-catalyzed degradation pathways of cyclopropylamines. The formation of allylic amines results in isomeric impurities with identical mass (MW) but different retention times.

Validation Step: During forced degradation studies, ensure your MS detector monitors for [M+H]+ (parent) and [M+H+18]+ (hydration product). If using GC-MS, look for the characteristic loss of C2H4 (28 Da) , which is diagnostic for the cyclopropane ring.

References

  • Raghuram, P., et al. (2010).[4] "GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients." Chromatographia. Link

  • Kothapalli, P. K., et al. (2012).[4] "Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances." Scientia Pharmaceutica. Link

  • Al-Dirbashi, O. Y., et al. (2006). "HPLC-fluorescence determination of cyclopropylamine in plasma using N-(9-fluorenylmethoxycarbonyloxy) succinimide." Biomedical Chromatography. Link

  • Sigma-Aldrich. "Chiral HPLC Basics: Crown Ether and Polysaccharide Phases." Technical Library. Link

  • ICH Guidelines. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.[5] Link

Sources

Application

Application Note: Purification of Cyclopropylamine Intermediates by Column Chromatography

Abstract Cyclopropylamine (CPA) motifs are critical pharmacophores in drug discovery (e.g., Ciprofloxacin, Tranylcypromine) but present distinct purification challenges.[1] Their high basicity ( ) leads to severe tailing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropylamine (CPA) motifs are critical pharmacophores in drug discovery (e.g., Ciprofloxacin, Tranylcypromine) but present distinct purification challenges.[1] Their high basicity (


) leads to severe tailing on standard silica gel due to ionic interactions with acidic silanols.[1] Furthermore, the high volatility (b.p. ~50°C) and ring strain (

) of the parent cyclopropylamine moiety require specialized isolation protocols to prevent yield loss or decomposition. This guide provides validated protocols for neutralizing stationary phases, selecting appropriate media, and handling volatile fractions.[1]

The Physicochemical Challenge

Successful purification requires understanding the two primary failure modes associated with cyclopropylamines:

The Silanol Effect (Tailing)

Standard silica gel (


) possesses surface silanol groups (

) with a

between 5 and 7.[1] Aliphatic amines like cyclopropylamine (

) act as proton acceptors.[1]
  • Mechanism: The amine becomes protonated (

    
    ) by the silanol (
    
    
    
    ).[1]
  • Result: This creates a strong ionic bond rather than the desired reversible hydrogen bonding or dipole-dipole interaction.[1] The compound "streaks" down the column, resulting in broad peaks, poor resolution, and co-elution with impurities.

Volatility & Stability[1][2]
  • Volatility: Free base cyclopropylamines are often volatile.[1] Standard rotary evaporation can lead to significant product loss.[1]

  • Ring Strain: While kinetically stable, the cyclopropane ring is thermodynamically unstable. Exposure to strong Lewis acids or excessive heat during concentration can trigger ring-opening or rearrangement.[1]

Strategic Decision Matrix

Before selecting a protocol, analyze your specific intermediate using the following logic flow.

PurificationStrategy Start Start: Cyclopropylamine Intermediate IsVolatile Is the Free Base Volatile? (MW < 150 or bp < 100°C) Start->IsVolatile AcidSensitive Is the molecule Acid Sensitive? IsVolatile->AcidSensitive No SaltFormation CRITICAL: Isolate as HCl/Oxalate Salt IsVolatile->SaltFormation Yes (Post-Column) StandardSilica Protocol A: Silica + 1% TEA AcidSensitive->StandardSilica No (Standard) Alumina Protocol B: Neutral Alumina AcidSensitive->Alumina Yes (High Sensitivity) AmineSilica Protocol C: Amine-Functionalized Silica AcidSensitive->AmineSilica Alternative (High Cost) SaltFormation->AcidSensitive

Figure 1: Decision tree for selecting the appropriate stationary phase and isolation strategy based on molecular properties.[1]

Validated Protocols

Protocol A: Triethylamine (TEA) Modified Silica

Best for: Standard synthetic intermediates where cost is a factor and the compound is not extremely acid-sensitive.[1] Mechanism: TEA (


) is a stronger base than cyclopropylamine.[1] It competitively binds to and "caps" the acidic silanol sites, allowing the target amine to elute freely.
Materials
  • Stationary Phase: Standard Flash Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate or DCM/MeOH.[1]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    
Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare your elution solvent system (e.g., 9:1 Hex/EtOAc).[1] Add 1% v/v Triethylamine to the entire volume of mobile phase.

    • Note: Do not add TEA only to the column; it must be in the running solvent to maintain the "cap" on the silanols.

  • Column Pre-treatment (Slurry Packing):

    • Suspend the silica in the TEA-modified mobile phase.

    • Pour into the column and flush with at least 2 column volumes (CV) of the modified solvent.

    • Why? This pre-equilibrates the column, neutralizing the most active acidic sites before your sample touches the silica.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase (with TEA). Avoid using pure DCM for loading if possible, as it can cause band broadening; use a pre-adsorbed load (dry load) on Celite if solubility is an issue.[1]

  • Elution: Run the column isocratically or with a gradient.

    • Observation: You should observe a tight band rather than a streak.[1]

  • Post-Run Workup: TEA has a high boiling point (89°C) and smells. To remove it:

    • Concentrate the fractions.

    • Azeotrope with heptane 2-3 times, or;

    • Wash the organic phase with a saturated

      
       solution (if your product is lipophilic enough).
      
Protocol B: Neutral Alumina

Best for: Acid-sensitive cyclopropylamines or very volatile amines where removing TEA is difficult.[1] Mechanism: Alumina (


) is amphoteric but available in "Neutral" or "Basic" grades.[1] It lacks the strongly acidic protons of silica, preventing the salt formation that causes tailing.
Step-by-Step Procedure
  • Selection: Use Neutral Alumina (Brockmann Grade III) .[1]

    • Grade Adjustment: If Grade I (highly active) is purchased, deactivate it by adding a calculated amount of water (approx 6% w/w) and shaking for 2 hours to reach Grade III.[1] Grade I is often too retentive and can catalyze ring opening.[1]

  • Solvent System: Use standard Hexanes/EtOAc or DCM/MeOH.[1] No amine modifier is required.

  • Loading: Dry loading on Alumina is recommended.[1]

  • Elution: Alumina generally has lower capacity than silica.[1] Use a ratio of roughly 50:1 to 100:1 (Alumina:Compound) by weight.[1]

Visualization & Detection

Cyclopropylamines often lack strong UV chromophores.[1] Use the following visualization methods for TLC monitoring.

MethodSuitabilityObservationMechanism
Ninhydrin Primary Choice Red/Purple spotsReacts specifically with primary/secondary amines.[1]
Iodine (

)
GeneralBrown/Yellow spotsReversible intercalation; good for initial check.[1]
KMnO

GeneralYellow spot on purpleOxidizes the amine/alkyl chain.
Dragendorff SpecificOrange/RedSpecific for tertiary amines and alkaloids (less common for primary CPA).[1]

Isolation of Volatile Amines (The "HCl Trick")

If your cyclopropylamine intermediate has a boiling point < 120°C, rotary evaporation of the free base will result in yield loss.

Protocol:

  • Collect column fractions containing the product.[1]

  • Cool the flask to 0°C in an ice bath.

  • Add 1.05 equivalents of HCl (1M in diethyl ether or dioxane) dropwise.

  • A white precipitate (the amine hydrochloride salt) should form.

  • Concentrate the solvent. The salt form is non-volatile and stable.

  • Storage: Store as the HCl salt. Regenerate the free base immediately before the next reaction step using a basic wash (

    
    ).
    

Troubleshooting Guide

ProblemRoot CauseSolution
Streaking/Tailing Acidic SilanolsSwitch to Protocol A (add 1% TEA) or Protocol B (Alumina).
Product Decomposition Ring OpeningThe stationary phase is too acidic. Use Neutral Alumina or Amine-functionalized Silica.[1] Avoid heating >40°C.
Low Recovery (Mass Balance) VolatilityDo not use high vacuum.[1] Isolate as HCl salt (See Section 6).[1]
Baseline Drift TEA LeachingEnsure the column was pre-equilibrated with TEA for at least 2 CVs before injection.

References

  • Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Restek. (2011).[1][3] An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines.[1][3][4] American Laboratory.[1] Retrieved from [Link]

  • Chemistry LibreTexts. (2025).[1] Visualizing TLC Plates. Retrieved from [Link]

  • PubChem. (2025).[1][5] Cyclopropylamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Method

Application Note: Precision Reductive Amination of Cyclopropylamines

Preserving Ring Integrity in High-Strain Substrates Executive Summary Cyclopropylamines act as critical bioisosteres and rigid linkers in modern drug discovery (e.g., Ciprofloxacin, Tranylcypromine). However, their incor...

Author: BenchChem Technical Support Team. Date: February 2026

Preserving Ring Integrity in High-Strain Substrates

Executive Summary

Cyclopropylamines act as critical bioisosteres and rigid linkers in modern drug discovery (e.g., Ciprofloxacin, Tranylcypromine). However, their incorporation via reductive amination presents a specific synthetic challenge: the high ring strain (~27.5 kcal/mol) makes the cyclopropyl group susceptible to ring-opening reactions under the acidic or catalytic conditions typically employed for imine reduction.

This Application Note provides a validated, two-tier protocol designed to maximize yield while suppressing ring-opening side reactions (homo-Michael addition or hydrogenolysis). We contrast the industry-standard Sodium Triacetoxyborohydride (STAB) method with a Titanium(IV) Isopropoxide-mediated approach for sterically hindered or acid-sensitive substrates.

Critical Parameter Analysis: The Stability Challenge

The success of reductive amination with cyclopropylamines hinges on managing the Imine Formation vs. Ring Opening competition.

The Failure Modes
  • Acid-Catalyzed Ring Opening: Standard reductive amination often uses acetic acid or HCl to catalyze imine formation. With cyclopropylamines, excess Brønsted acid can protonate the ring or the iminium intermediate, triggering nucleophilic attack (e.g., by solvent or chloride) to form linear propyl-chain impurities.

  • Hydrogenolysis (Catalytic Hydrogenation): While H₂/Pd-C is common for reductive amination, it is contraindicated for cyclopropylamines. The cyclopropane ring possesses significant

    
    -character (Walsh orbitals) and behaves similarly to an alkene, readily undergoing hydrogenolysis to form a propyl group.
    
Reagent Selection Matrix
ReagentSuitabilityMechanism Note
NaBH(OAc)₃ (STAB) High Mild hydride donor; requires minimal acid; self-buffering.
Ti(OiPr)₄ + NaBH₄ High Lewis acid catalysis avoids protons; scavenges water to drive equilibrium.
NaCNBH₃ ModerateEffective but toxic; requires pH monitoring (pH 5-6) to prevent HCN release.
H₂ / Pd-C Low High risk of ring opening (hydrogenolysis).
NaBH₄ (Direct) LowToo strong; reduces ketones/aldehydes before imine forms.

Experimental Protocols

Method A: The "Gold Standard" (STAB-Mediated)

Recommended for: Standard aldehydes and unhindered ketones.

Principle: Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-deficient, making it selective for imines over ketones/aldehydes. It allows for "one-pot" synthesis without pre-forming the imine.

Reagents:

  • Cyclopropylamine derivative (1.0 - 1.2 equiv)

  • Carbonyl compound (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

  • Optional: Acetic acid (1.0 equiv) – Only if reaction is sluggish.

Step-by-Step Protocol:

  • Solvation: Dissolve the carbonyl compound and cyclopropylamine in DCE (0.2 M concentration) under N₂ atmosphere.

  • Equilibration (Critical): Stir for 15–30 minutes at room temperature. Note: Even though STAB is selective, allowing a brief period for hemiaminal/imine equilibrium improves efficiency.

  • Reduction: Add STAB as a solid in one portion.

    • Caution: Slight exotherm and gas evolution (H₂) may occur.

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material persists after 4 hours, add 1.0 equiv of Acetic Acid.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (pH should be ~8-9).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Lewis Acid" Approach (Ti(IV)-Mediated)

Recommended for: Sterically hindered ketones, electron-deficient amines, or highly acid-sensitive substrates.

Principle: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl without Brønsted acidity (protecting the ring) and a water scavenger that drives the equilibrium toward the imine.

Reagents:

  • Cyclopropylamine (1.2 equiv)

  • Carbonyl compound (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: STAB is not used here; NaBH₄ is compatible because the imine is pre-formed.

  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Protocol:

  • Complexation: In a dry flask under Argon, mix the amine and carbonyl compound (neat or in minimal THF).

  • Titanium Addition: Add Ti(OiPr)₄ dropwise.

  • Imine Formation: Stir at room temperature for 6–12 hours (or 50°C for 2 hours for difficult ketones).

    • Validation: The solution often turns viscous or changes color (yellow/orange).

  • Dilution: Dilute the mixture with absolute EtOH (to ~0.3 M).

  • Reduction: Cool to 0°C. Add NaBH₄ carefully (gas evolution). Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (The "Titanium Emulsion" Fix):

    • Add 10% aqueous NaOH or saturated Rochelle’s salt solution.

    • Crucial Step: Stir vigorously for 1 hour until the white titanium precipitate becomes granular and the layers separate clearly.

  • Workup: Filter through a Celite pad (if necessary) and extract with EtOAc.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired pathway (Imine reduction) and the fatal flaw (Ring opening).

G cluster_0 Danger Zone (Avoid HCl/H2SO4) Start Carbonyl + Cyclopropylamine Hemi Hemiaminal Start->Hemi Equilibrium Imine Imine / Iminium Hemi->Imine - H2O Product Desired Amine (Ring Intact) Imine->Product Path A: Hydride Transfer (STAB or NaBH4) RingOpen Carbocation Intermediate Imine->RingOpen Path B: Strong Acid / Heat (Ring Strain Release) LinearImp Linear Impurity (Propyl derivative) RingOpen->LinearImp Nucleophilic Trapping

Figure 1: Mechanistic pathway showing the divergence between successful reduction and acid-catalyzed ring opening.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance prevents imine formation.Switch to Method B (Ti(OiPr)₄) . The Lewis acid forces imine formation.
Linear Impurities Ring opening occurred.(1) Remove Acetic Acid.[2] (2) Ensure temperature is < 25°C. (3) Verify solvent is anhydrous (water promotes acid hydrolysis).
Dialkylation Primary amine reacted twice.Increase amine stoichiometry to 1.5–2.0 equiv. Use STAB (Method A) as it is slower and more selective than NaCNBH₃.
Emulsion during Workup Titanium salts (Method B).Use Rochelle's Salt (Potassium Sodium Tartrate) wash or 10% NaOH. Do not use simple water wash.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

    • Context: Establishes STAB as the superior reagent for minimizing side reactions compared to NaCNBH3.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: The foundational protocol for using Titanium isopropoxide to drive imine formation in difficult substr
  • Gribble, G. W. (2006). "Sodium Triacetoxyborohydride."[1][2][3][4] Encyclopedia of Reagents for Organic Synthesis. Link

    • Context: Comprehensive review of STAB comp
  • Barney, C. L., et al. (2011). "A convenient method for the reductive amination of aldehydes and ketones using Ti(OiPr)4 and NaBH4."[5] Tetrahedron Letters. Link

    • Context: Optimization of the Titanium method for scale-up.

Sources

Application

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride as a pharmaceutical intermediate

Executive Summary & Therapeutic Context[1][2][3][4] (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context[1][2][3][4]

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to navigate the narrow therapeutic index of Central Nervous System (CNS) agents.

Unlike linear alkyl amines, the cyclopropyl moiety introduces significant conformational restriction, reducing the entropic penalty upon receptor binding.[1] Furthermore, the 2-fluorophenyl substitution serves a dual purpose: it modulates the pKa of the adjacent amine (enhancing blood-brain barrier permeability) and blocks metabolic labile sites, thereby extending the half-life (


) of the parent drug.

Primary Pharmaceutical Applications:

  • 5-HT2C Receptor Agonists: This chiral amine is a critical pharmacophore for next-generation anti-obesity and anti-psychotic agents. The (R)-configuration is often essential for selectivity against the 5-HT2B receptor, avoiding the valvular heart disease risks associated with earlier non-selective agonists (e.g., fenfluramine).

  • Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors (e.g., VEGFR-2, MET) to tune solubility and pharmacokinetic properties.

Chemical Specifications & Critical Quality Attributes (CQA)

To ensure reproducibility in downstream API synthesis, the intermediate must meet the following rigorous specifications.

AttributeSpecificationRationale
Appearance White to off-white crystalline solidColored impurities often indicate oxidative degradation of the amine.
Purity (HPLC)

98.5% (Area %)
High purity prevents side-reactions in subsequent coupling steps.
Chiral Purity (ee)

99.0% ee
The (S)-enantiomer may act as a competitive antagonist or off-target toxin.
Water Content

1.0% w/w
Excess water hydrolyzes coupling reagents (e.g., HATU, EDC) in amide bond formation.
Residual Solvents Meets ICH Q3C limitsCritical for GMP compliance.
Counter-ion Chloride (Stoichiometric)Ensures consistent molecular weight and solubility profile.

Protocol A: Asymmetric Synthesis via Ellman’s Auxiliary

Rationale: While classical resolution of the racemate is possible, it is atom-inefficient (max 50% yield). The Ellman’s Sulfinamide approach is the industry standard for this scaffold, offering high diastereoselectivity (>95% de) and scalability.

Reaction Scheme Overview
  • Condensation: Cyclopropyl(2-fluorophenyl)methanone + (R)-tert-butanesulfinamide.

  • Diastereoselective Reduction: Using NaBH₄ or L-Selectride.

  • Acidolytic Deprotection: Cleavage of the sulfinyl group to yield the chiral amine salt.

Step-by-Step Methodology

Reagents:

  • Cyclopropyl(2-fluorophenyl)methanone (1.0 equiv)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • THF (Anhydrous)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • HCl in Dioxane (4M)

Workflow:

  • Imine Formation (Moisture Sensitive):

    • Charge a flame-dried reactor with Cyclopropyl(2-fluorophenyl)methanone (100 mmol) and (R)-tert-butanesulfinamide (110 mmol) in anhydrous THF (500 mL).

    • Add Ti(OEt)₄ (200 mmol) dropwise under N₂ atmosphere. Note: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger to drive equilibrium.

    • Heat to reflux (65-70°C) for 16–24 hours. Monitor by TLC/HPLC for disappearance of ketone.

    • Quench: Cool to RT and pour into brine. Filter the resulting titanium salts through a Celite pad. Dry organic phase (

      
      ) and concentrate to yield the N-sulfinyl ketimine.
      
  • Diastereoselective Reduction:

    • Dissolve the crude ketimine in dry THF at -48°C.

    • Add NaBH₄ (200 mmol) portion-wise. Critical: The bulky tert-butyl group directs the hydride attack to the Re-face, favoring the (R,R)-diastereomer.

    • Warm to RT slowly over 4 hours.

    • Quench with saturated NH₄Cl solution. Extract with EtOAc and concentrate.

  • Deprotection & Salt Formation:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (excess, 4-5 equiv). Stir at RT for 2 hours.

    • Precipitate the product by adding diethyl ether or MTBE.

    • Filtration: Collect the white solid by vacuum filtration.

    • Recrystallization: Recrystallize from Isopropanol/Ether to upgrade chiral purity if ee < 99%.

Protocol B: Analytical Quality Control (Chiral HPLC)

Rationale: Standard C18 columns cannot distinguish enantiomers. A polysaccharide-based chiral stationary phase is required.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the fluorophenyl chromophore).

  • Temperature: 25°C.

Acceptance Criteria:

  • Retention time of (R)-isomer: ~8.5 min (Verify with standard).

  • Retention time of (S)-isomer: ~11.2 min.

  • Resolution (

    
    ): > 2.0.
    

Visualized Workflows

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the critical decision points in the asymmetric synthesis, highlighting the mechanism of stereocontrol.

SynthesisWorkflow Start Starting Material: Cyclopropyl(2-fluorophenyl)methanone Imine Intermediate: Chiral N-Sulfinyl Ketimine Start->Imine Condensation (Reflux) Reagent Reagent: (R)-tert-Butanesulfinamide + Ti(OEt)4 Reagent->Imine Reduction Step 2: Reduction (NaBH4 or L-Selectride) Imine->Reduction Deprotection Step 3: Acid Hydrolysis (HCl/Dioxane) Reduction->Deprotection Diastereomer Formation Selectivity Stereocontrol: Auxiliary directs Hydride attack to Re-face Selectivity->Reduction Induction Final Final Product: (R)-Cyclopropyl(2-fluorophenyl) methanamine HCl Deprotection->Final Cleavage & Salt Formation

Caption: Step-by-step asymmetric synthesis utilizing Ellman's auxiliary to ensure high enantiomeric excess.

Figure 2: QC Release Decision Tree

A self-validating logic flow for batch release.

QCDecision Sample Batch Sample HNMR 1H-NMR Structure Confirmed? Sample->HNMR HPLC_Purity Achiral HPLC Purity > 98.5%? HNMR->HPLC_Purity Yes Recryst Action: Recrystallize (IPA/Ether) HNMR->Recryst No (Impurity) Chiral_HPLC Chiral HPLC ee > 99.0%? HPLC_Purity->Chiral_HPLC Yes HPLC_Purity->Recryst No Chiral_HPLC->Recryst No Release RELEASE BATCH Chiral_HPLC->Release Yes Recryst->Sample Retest

Caption: Quality Control logic ensuring only batches meeting critical specification attributes are released.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. It must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed containers.

  • Stability: Stable for >2 years at 2-8°C. Avoid exposure to strong bases which will liberate the volatile free amine.

  • Safety: The fluorinated motif implies potential lipophilicity and CNS penetration; handle as a potent bioactive agent in a fume hood.

References

  • 5-HT2C Agonist Design: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist. PubMed Central. Available at: [Link]

  • Chiral Separation Methodology: Chiral Separations: Introduction and Importance in Pharmaceutical Industry. VTechWorks. Available at: [Link]

  • Compound Data & Applications: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Methodology (Ellman's Auxiliary): Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. SIUE.[2] Available at: [Link]

  • Product Specifications: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Page. Lead Sciences. Available at: [Link][3]

Sources

Method

Application Note: Strategic Design &amp; Derivatization of (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl

Executive Summary & Structural Rationale (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1270291-03-4 analog) represents a "privileged scaffold" in modern drug discovery. Unlike simple benzylamines, this b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1270291-03-4 analog) represents a "privileged scaffold" in modern drug discovery. Unlike simple benzylamines, this building block incorporates two critical bioisosteres—the cyclopropyl group and the ortho-fluorine atom—that synergistically modulate pharmacokinetics (PK) and binding affinity.

This guide details the handling, free-basing, and modular derivatization of this salt to generate novel chemical libraries targeting GPCRs (e.g., Neuropeptide S, 5-HT2C) and specific kinases.

The Pharmacophore Logic

The value of this scaffold lies in its ability to restrict conformation while blocking metabolic "soft spots."

  • The Cyclopropyl Effect: Acts as a rigid bioisostere for isopropyl or phenyl groups. It introduces significant torsional strain that locks the C–N bond into specific vectors, reducing the entropic penalty upon protein binding [1, 2].

  • The Ortho-Fluorine Shield: The fluorine atom at the 2-position serves two roles:

    • Metabolic Blockade: It prevents P450-mediated hydroxylation at the electron-rich ortho-position [3].

    • Conformational Locking: Through dipole-dipole interactions, it forces the phenyl ring out of coplanarity with the methine-amine bond, creating a distinct 3D shape distinct from the non-fluorinated analog [4].

Structural Visualization

The following diagram illustrates the functional logic of the scaffold.

Pharmacophore Core (R)-Cyclopropyl (2-fluorophenyl)methanamine Cyc Cyclopropyl Group (Rigidity & Lipophilicity) Core->Cyc Bioisostere for i-Pr / Ph Fluoro 2-Fluoro Substitution (Metabolic Shield) Core->Fluoro Blocks P450 Oxidation Amine Chiral Amine Handle (Derivatization Point) Core->Amine Primary Nucleophile Binding Binding Cyc->Binding Reduces Entropy Penalty Fluoro->Binding Alters Torsion Angle

Figure 1: Pharmacophore dissection of the scaffold showing the functional utility of each moiety.

Protocol A: Controlled Free-Basing

Objective: Convert the stable HCl salt to the reactive free amine without inducing racemization at the sensitive benzylic center.

Risk Warning: Benzylic amines are susceptible to racemization under strongly basic conditions or high heat due to the acidity of the benzylic proton, especially when electron-withdrawing groups (like Fluorine) are present.

Materials
  • (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.0 eq)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Saturated NaHCO₃ (aq) or 1M NaOH (Use NaHCO₃ for higher safety against racemization)

  • Brine[1]

Step-by-Step Procedure
  • Suspension: Suspend the HCl salt in DCM (10 mL per gram of salt) in a separatory funnel.

  • Neutralization: Slowly add saturated NaHCO₃ (15 mL per gram). Do not use solid pellets of NaOH/KOH as local hotspots can cause racemization.

  • Extraction: Shake vigorously for 2-3 minutes until the solid dissolves and the organic layer clarifies.

  • Separation: Collect the organic layer. Re-extract the aqueous layer once with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Filter and concentrate in vacuo at <30°C .

    • Note: The free amine may be volatile or unstable to air (carbamate formation with CO₂). Use immediately in the next step.

Protocol B: Modular Derivatization Strategies

Once the free amine is generated, it serves as the nucleophile for three distinct library generation pathways.

Pathway 1: Amide Coupling (Peptidomimetics)

Application: Design of protease inhibitors or GPCR ligands (e.g., Orexin, NPS antagonists). Critical Parameter: Prevent racemization during activation of the carboxylic acid partner.

Recommended Conditions:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride). T3P is preferred for lower epimerization risk [5].

  • Base: DIPEA (Diisopropylethylamine), 2.5 eq.

  • Solvent: DMF or EtOAc.

ComponentEquivalentsNotes
Carboxylic Acid (R-COOH)1.0Diversity element
Scaffold (Free Amine)1.1Slight excess ensures acid consumption
T3P (50% in EtOAc)1.5Low racemization risk
DIPEA2.5Scavenges acid

Procedure:

  • Dissolve Acid (1.0 eq) and DIPEA (2.5 eq) in EtOAc.

  • Add T3P (1.5 eq) and stir for 5 mins.

  • Add (R)-Cyclopropyl(2-fluorophenyl)methanamine (1.1 eq).

  • Stir at RT for 2-4 hours. Monitor by LC-MS.

Pathway 2: Urea Formation (Soluble Epoxide Hydrolase Inhibitors)

Application: Urea linkages are classic pharmacophores in sEH inhibitors and kinase inhibitors (Type II).

Procedure:

  • Dissolve the Free Amine (1.0 eq) in dry DCM.

  • Add Isocyanate (R-NCO, 1.0 eq) dropwise at 0°C.

  • Allow to warm to RT. The urea product often precipitates, allowing for filtration-based purification.

Pathway 3: Reductive Amination (Ion Channel Blockers)

Application: Creating secondary amines to target sodium/calcium channels.

Procedure:

  • Dissolve Free Amine (1.0 eq) and Aldehyde (1.0 eq) in DCE (Dichloroethane).

  • Add NaBH(OAc)₃ (1.5 eq).

  • Stir for 16 hours.

  • Note: The cyclopropyl group is stable to these mild reducing conditions. Avoid H₂/Pd conditions if possible, as cyclopropyl rings can open under high-pressure hydrogenation [6].

Workflow Visualization

The following diagram outlines the decision tree for synthesizing a diversity-oriented library from the parent salt.

SynthesisWorkflow Salt Starting Material: HCl Salt FreeBase Free Base Generation (DCM/NaHCO3) Salt->FreeBase Neutralization Split Divergent Synthesis FreeBase->Split PathA Path A: Amide Coupling (T3P/HATU) Split->PathA PathB Path B: Urea Formation (Isocyanates) Split->PathB PathC Path C: Reductive Amination (NaBH(OAc)3) Split->PathC TargetA Target: GPCR Ligands (Peptidomimetics) PathA->TargetA TargetB Target: Kinase/sEH Inhibitors (Ureas) PathB->TargetB TargetC Target: Ion Channel Blockers (Secondary Amines) PathC->TargetC

Figure 2: Divergent synthesis workflow for library generation.

Analytical Validation (Quality Control)

To ensure the integrity of your library, the following validation steps are mandatory.

Enantiomeric Purity Check (Chiral HPLC)

Because the benzylic position is sensitive, you must verify that the (R)-configuration is retained after coupling.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Acceptance Criteria: ee > 98%.

19F-NMR Spectroscopy

The 2-fluoro tag acts as a built-in NMR probe.

  • Method: Run proton-decoupled 19F NMR.

  • Utility:

    • Single sharp peak (~ -110 to -120 ppm) indicates a clean product.

    • Double peaks often indicate the presence of rotamers (common in amides) or diastereomers (if the coupling partner was also chiral).

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Gleason, J., et al. (2024).[2] Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.[2] Chemistry World.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements of Pharmacological Importance. Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016). T3P: The Greenest Reagent for Amide/Peptide Bond Formation. Organic Process Research & Development.

  • Gagnon, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride synthesis

Topic: Optimization & Troubleshooting for CAS: 434307-26-3 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Route Focus: Diastereoselective Ellman Auxiliary Synthesis Core Directive & Synthetic Logic Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for CAS: 434307-26-3 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Route Focus: Diastereoselective Ellman Auxiliary Synthesis

Core Directive & Synthetic Logic

You are likely encountering yield issues due to three competing factors inherent to this specific molecule:

  • Steric/Electronic Ortho-Effect: The 2-fluoro substituent on the phenyl ring destabilizes the transition state during nucleophilic addition, often lowering diastereomeric ratios (d.r.).

  • Cyclopropyl Fragility: The cyclopropyl ring is acid-sensitive. Standard aqueous HCl deprotection often leads to ring-opening side products (allylic impurities).

  • Hygroscopicity: The hydrochloride salt is prone to deliquescence, making isolation of a free-flowing solid difficult without strict solvent control.

This guide prioritizes the Ellman Sulfinamide route as it is the industry "Gold Standard" for chiral amines, offering the highest tunable enantioselectivity.

Master Workflow: The Ellman Protocol

The following diagram outlines the critical path and decision nodes for the synthesis.

EllmanSynthesis Start 2-Fluorobenzaldehyde + (R)-tert-Butanesulfinamide ImineStep Step 1: Imine Condensation (Ti(OEt)4, THF) Start->ImineStep ImineStep->Start Incomplete Conv? Increase Ti(OEt)4 Imine N-Sulfinyl Imine (Intermediate) ImineStep->Imine Water Scavenging Essential GrignardStep Step 2: Grignard Addition (cPr-MgBr, -78°C) Imine->GrignardStep GrignardStep->Imine Low d.r.? Add AlMe3 Sulfinamine Sulfinamine (Diastereomer Pure) GrignardStep->Sulfinamine Chelation Control Deprotection Step 3: Acid Cleavage (HCl in Dioxane) Sulfinamine->Deprotection FinalProduct (R)-Cyclopropyl(2-fluorophenyl) methanamine HCl Deprotection->FinalProduct Anhydrous Conditions

Figure 1: Critical path for the asymmetric synthesis of (R)-Cyclopropyl(2-fluorophenyl)methanamine.

Troubleshooting Modules

Module 1: The Imine Condensation (Stalled Conversion)

The Issue: HPLC shows 80-90% conversion but the reaction stalls, leaving unreacted aldehyde. Root Cause: The condensation produces water, which hydrolyzes the imine back to the aldehyde. Equilibrium limits yield.

ParameterStandard ProtocolOptimization Logic
Reagent

(Titanium Ethoxide)
Acts as both Lewis acid catalyst and water scavenger.
Stoichiometry 2.0 - 2.5 equiv.Do not skimp. If conversion stalls, boost to 3.0 equiv.
Temperature Reflux (60-70°C)Ensure vigorous reflux to drive kinetics.
Solvent THF (Anhydrous)Wet THF kills the Ti-reagent immediately.

Corrective Action: If the reaction stalls >10% aldehyde:

  • Cool to RT.

  • Add an additional 0.5 equiv of

    
    .
    
  • Resume reflux for 2 hours. Note: Do not use molecular sieves alone; they are too slow for this equilibrium.

Module 2: The Grignard Addition (Low Yield / Low d.r.)

The Issue: You obtain the product, but the diastereomeric excess (de%) is low (<80%), requiring expensive chromatography. Root Cause: The 2-fluoro substituent creates an "ortho-effect." It can chelate with the Magnesium, disrupting the standard "Chair-Like" transition state that usually guarantees selectivity.

Protocol Adjustment (The "Chelation" Fix): Standard Grignard addition often fails to achieve >95:5 d.r. with ortho-substituted arenes.[1][2] You must switch to a Lewis-Acid Mediated Addition .

Q: Which Lewis Acid should I add?

  • Option A (Standard):

    
     or 
    
    
    
    . Pre-complex the imine with 1.1 equiv of Titanium alkoxide before adding the Grignard. This locks the conformation.
  • Option B (High Selectivity):

    
     (Trimethylaluminum).
    
    • Protocol: Mix Imine +

      
       (1.1 equiv) in Toluene at -78°C. Stir 30 min. Add Cyclopropyl-MgBr dropwise.
      
    • Why: Aluminum creates a tighter "closed" transition state than Magnesium alone, overriding the steric interference of the fluorine atom.

Q: Why is the yield low even with high d.r.?

  • Check: Are you using commercial Cyclopropyl-MgBr?

  • Fix: Cyclopropyl Grignards degrade over time (ring opening to allyl species). Titrate your Grignard reagent immediately before use. If the molarity is <80% of the label, discard and prepare fresh or buy a new bottle.

Module 3: Deprotection (The "Ring Opening" Danger)

The Issue: The final product contains 5-10% of an impurity with mass M+18 or an allylic chain. Root Cause: Acid-Catalyzed Ring Opening. The cyclopropyl group is strained. Strong aqueous acids (like 6N HCl) or high temperatures will pop the ring, especially stabilized by the benzylic cation character.

The "Safe" Deprotection Protocol:

  • Solvent: Methanol or 1,4-Dioxane (Anhydrous).

  • Acid Source: 4M HCl in Dioxane (Commercial solution). DO NOT USE AQUEOUS HCl.

  • Temperature: 0°C

    
     Room Temperature. Never heat this step.
    
  • Quench: Do not quench. Evaporate solvent directly to obtain the salt.

Impurity Profile Table:

Impurity Observed (LCMS)Probable CauseFix
M+18 (Hydrolysis) Wet solvent during deprotection.Use anhydrous MeOH/Dioxane.
Linear Alkene (Allyl) Ring opening due to heat/strong acid.Keep T < 25°C. Use HCl/Dioxane.
Racemate (50% ee) Retro-Mannich reaction or wrong sulfinamide.Check chiral auxiliary purity.

Frequently Asked Questions (FAQ)

Q: Which enantiomer of Sulfinamide gives the (R)-amine? A: According to the Ellman transition state model, using (R)-tert-butanesulfinamide typically yields the (R)-amine when reacting a benzaldehyde-derived imine with a Grignard reagent. However: The ortho-fluoro group can occasionally invert this selectivity depending on the solvent. Always verify absolute configuration via optical rotation or chiral HPLC against a known standard.

Q: My HCl salt is a sticky gum, not a solid. How do I crystallize it? A: This salt is hygroscopic.

  • Dissolve the gum in a minimum amount of hot isopropanol (IPA) .

  • Add MTBE or Diethyl Ether dropwise until cloudy.

  • Cool slowly to 4°C.

  • Filter under Nitrogen (avoid moisture).

Q: Can I use the Curtius Rearrangement instead? A: Yes, starting from cyclopropyl(2-fluorophenyl)carboxylic acid. However, the Curtius route involves azides (safety risk on scale) and often requires a difficult resolution step at the end. The Ellman route is preferred for generating the single enantiomer directly.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Accounts of Chemical Research, 2002, 35(11), 984–995.

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740.

  • Vertex Pharmaceuticals. "Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives." European Patent EP2644590A1. (Demonstrates cyclopropyl amine handling and salt formation).

  • PubChem Compound Summary. "(R)-Cyclopropyl(phenyl)methanamine." (Structural and physical property data for the non-fluorinated analog, applicable for handling).

Sources

Optimization

Side products in N-substituted cyclopropylamine synthesis

Technical Support Center: N-Substituted Cyclopropylamine Synthesis Executive Summary The cyclopropylamine (CPA) motif is a "privileged structure" in medicinal chemistry, valued for its ability to improve metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Substituted Cyclopropylamine Synthesis

Executive Summary

The cyclopropylamine (CPA) motif is a "privileged structure" in medicinal chemistry, valued for its ability to improve metabolic stability (blocking P450 oxidation sites) and restrict conformation. However, the inherent ring strain (~27.5 kcal/mol) and the unique electronic properties of the cyclopropyl group introduce specific failure modes not seen with standard alkyl amines.

This guide addresses the three primary classes of side products: Ring-Opened Derivatives (Homoallylic Amines) , Over-Alkylated Species , and Oxidative Degradation Products .

Module 1: The "Hidden" Radical Pathway (Ring Opening)

The Issue: You are performing a metal-catalyzed cross-coupling (e.g., Chan-Lam or Photoredox) and observing a significant yield of a linear, unsaturated amine (homoallylic amine) or complex oligomers, rather than your desired N-cyclopropyl product.

The Mechanism (Scientific Grounding): N-cyclopropylanilines and amines are well-known Single Electron Transfer (SET) probes .[1] If your catalytic cycle involves generating a nitrogen-centered radical cation (amine radical cation), the cyclopropyl ring will undergo rapid, irreversible ring opening.

  • Oxidation of the nitrogen generates the radical cation (

    
    ).
    
  • The strain energy drives the homolytic cleavage of the

    
     bond.
    
  • This results in a distonic radical cation (an iminium ion with a carbon radical at the

    
    -position), which rapidly reacts with solvent or undergoes beta-elimination.
    

Visualizing the Failure Mode:

SET_Ring_Opening Start N-Cyclopropylamine (Neutral) Oxidation SET Oxidation (e.g., Cu(II), Photoredox) Start->Oxidation -1e⁻ RadicalCat N-Radical Cation (Unstable Intermediate) Oxidation->RadicalCat Transition Ring Strain Release (~27 kcal/mol) RadicalCat->Transition Fast Distonic Distonic Radical Cation (Linear Iminium) Transition->Distonic C-C Bond Cleavage EndProd Homoallylic Amine / Polymerization Distonic->EndProd H-Abstraction / Quenching

Caption: Figure 1. The irreversible radical ring-opening pathway triggered by Single Electron Transfer (SET) oxidants.

Troubleshooting Protocol:

  • Q: My Chan-Lam coupling (Cu(OAc)2/O2) failed. Why?

    • A: The Cu(II)/O2 system is oxidative. If the amine oxidation potential is low (e.g., electron-rich anilines), it triggers the SET pathway.

    • Solution: Switch to Buchwald-Hartwig conditions (Pd(0)/Pd(II) cycle), which proceeds via a two-electron mechanism (Oxidative Addition/Reductive Elimination) and avoids radical intermediates.

Module 2: Reductive Amination & Over-Alkylation

The Issue: During the synthesis of secondary N-cyclopropylamines via reductive amination (Cyclopropylamine + Aldehyde), you observe significant amounts of tertiary amine (dialkylated product) or alcohol side products .

Technical Insight: Cyclopropylamine is a primary amine with high nucleophilicity. In the presence of excess aldehyde, the formed secondary amine is still nucleophilic enough to react with another equivalent of aldehyde, forming an iminium ion that reduces to the tertiary amine.

Protocol for Specificity:

VariableRecommendationCausality
Hydride Source NaBH(OAc)3 (STAB)STAB is less basic and milder than NaBH4. It reduces the iminium ion (formed upon amine-aldehyde condensation) much faster than it reduces the aldehyde itself, preventing the "alcohol" side product.
Stoichiometry Amine (1.2 equiv) : Aldehyde (1.0 equiv)Excess amine minimizes the statistical probability of the secondary amine product encountering an aldehyde molecule to react a second time.
Solvent DCE (1,2-Dichloroethane) or THFDCE promotes imine formation.[2] Avoid protic solvents (MeOH) if imine stability is a concern, though MeOH is common for NaBH4 protocols.
Additives Acetic Acid (1-5%)Catalyzes the formation of the iminium species, which is the substrate for reduction. Essential when using STAB.

Self-Validating Workflow:

  • Mix Amine + Aldehyde + AcOH in DCE.

  • Stir for 30-60 mins (allow equilibrium to shift to imine).

  • Checkpoint: TLC/LCMS should show imine formation (often M+H-18 or M+H peak depending on stability).

  • Add NaBH(OAc)3.[2]

Module 3: Acid-Catalyzed Ring Opening

The Issue: The product decomposes during workup or storage, particularly if acidic scavengers or silica gel chromatography are used.

The Mechanism: While the cyclopropyl ring is generally robust to mild base, it is sensitive to acid. Protonation of the nitrogen creates an ammonium species. If there are electron-donating groups (e.g., p-methoxy) on the aromatic ring attached to the nitrogen, the


 bond or the distal 

bond can cleave to relieve strain, often assisted by nucleophilic attack (e.g., by Cl- or H2O).

Decision Tree for Purification:

Purification_Strategy Start Crude Reaction Mixture (N-Cyclopropyl Product) Check Is the N-substituent Electron Rich? Start->Check Rich Yes (e.g., p-OMe-Phenyl) Check->Rich High Risk Poor No (e.g., Alkyl, EWG-Aryl) Check->Poor Low Risk Action1 Avoid Acidic Workup (No 1M HCl washes) Rich->Action1 Action3 Standard Workup (Mild Acid OK) Poor->Action3 Action2 Pre-treat Silica with 1% Et3N in Hexanes Action1->Action2

Caption: Figure 2. Decision logic for purification to prevent acid-catalyzed decomposition.

FAQ: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low yield in Buchwald coupling; Starting material recovered. Catalyst poisoning or poor oxidative addition.Cyclopropylamine is sterically small but the N-H can bind Pd. Use biaryl phosphine ligands (e.g., BrettPhos, RuPhos) designed for primary amines. Ensure base (NaOtBu) is dry.
Formation of "Allyl" or "Propyl" amines. Ring opening via Radical (SET) or Acid mechanism.If Oxidative conditions: Switch to non-radical method (Pd-catalyzed). If Acidic: Neutralize silica gel; avoid HCl in workup.
Product mass is M+14 (Methylated). Solvent contamination (DCM/Chloroform) reacting with amine.Cyclopropylamines are nucleophilic. Avoid DCM/CHCl3 with strong bases or long reaction times. Use THF or Toluene.[3]
Double addition of Cyclopropylamine. Over-reaction in SNAr or Alkylation.Use a large excess of cyclopropylamine (3-5 equiv) if doing nucleophilic displacement on a halide.

References

  • Buchwald-Hartwig Cross-Coupling : Strategic Applications of Named Reactions in Organic Synthesis. (2005).[3] Elsevier Academic Press.[3] 3[4][5][6][7]

  • N-Cyclopropylanilines as SET Probes : Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019). Environmental Science & Technology. 1

  • Chan-Lam Coupling Issues : Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. (2017). ResearchGate. 5

  • Acid-Catalyzed Ring Opening : Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl. (2021). NIH. 8[4][5][6][7]

  • Reductive Amination Guide : Hitchhiker's guide to reductive amination. (2010). Organic Chemistry Portal. 2

Sources

Troubleshooting

Technical Support Center: Purification of Chiral Cyclopropylamines

Subject: Troubleshooting & Optimization Guide for the Isolation and Purification of Chiral Cyclopropylamines Document ID: TS-CPA-2024-01 Audience: Medicinal Chemists, Process Chemists, and Purification Scientists Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for the Isolation and Purification of Chiral Cyclopropylamines Document ID: TS-CPA-2024-01 Audience: Medicinal Chemists, Process Chemists, and Purification Scientists

Introduction: The "High-Strain" Challenge

Cyclopropylamines are privileged pharmacophores found in blockbuster drugs like Tranylcypromine (MAO inhibitor) and Ticagrelor (P2Y12 inhibitor). However, they present a "perfect storm" of purification challenges:

  • Ring Strain (~27.5 kcal/mol): The cyclopropane ring acts as a "loaded spring," susceptible to ring-opening under acidic conditions.

  • Basicity: The amine function interacts strongly with residual silanols in silica, leading to severe peak tailing.

  • Volatility: Low molecular weight (LMW) cyclopropylamines often sublime or evaporate during concentration.

  • Chirality: Enantiomers possess identical physical properties in achiral environments, necessitating specialized resolution techniques.

This guide provides field-proven protocols to navigate these pitfalls.

Module 1: Stability & Isolation (The Volatility Paradox)

Issue: "I synthesized the cyclopropylamine, but my yield plummeted during rotary evaporation." Diagnosis: You likely lost the free base due to its high vapor pressure, or induced decomposition via thermal stress.

The Mechanism of Failure

Cyclopropylamines are often volatile liquids as free bases. Furthermore, heating them—especially in the presence of Lewis acids or strong protic acids—can trigger homoconjugate ring opening . The amine nitrogen can facilitate ring cleavage via a "push-pull" mechanism, especially if electron-withdrawing groups are present on the ring.

Protocol: The "Salt-Lock" Isolation Strategy

Do not isolate the free base if possible. Convert the amine immediately into a stable, non-volatile salt.

Step-by-Step Procedure:

  • Extraction: Extract the crude reaction mixture into an organic solvent (e.g., MTBE or Et₂O).

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if the compound is highly acid-sensitive, as it can be slightly acidic).

  • Salt Formation (Choose One):

    • Hydrochloride: Bubble dry HCl gas or add HCl in dioxane/ether at 0°C.

    • Tosylate/Tartrate: Add 1.0 equivalent of p-toluenesulfonic acid or tartaric acid dissolved in MeOH.

  • Filtration: The salt will precipitate. Filter and wash with cold ether.

    • Why this works: Salts have negligible vapor pressure and the protonated amine is less nucleophilic, reducing the risk of side reactions.

Visualization: Isolation Decision Tree

IsolationLogic Start Crude Reaction Mixture CheckBP Is MW < 200 Da? Start->CheckBP Volatile High Volatility Risk CheckBP->Volatile Yes FreeBase Isolate as Free Base (Keep T < 30°C) CheckBP->FreeBase No CheckAcid Is Ring Acid-Sensitive? WeakAcid Use Weak Acid (Oxalic/Tartaric) CheckAcid->WeakAcid Yes (Donor-Acceptor) StrongAcid Use HCl/H2SO4 CheckAcid->StrongAcid No (Simple Alkyl) Volatile->CheckAcid Salt Isolate as Salt (HCl, Tartrate, Tosylate) WeakAcid->Salt StrongAcid->Salt

Caption: Decision logic for isolating cyclopropylamines to prevent volatility loss and ring degradation.

Module 2: Chromatographic Purification (The Tailing Issue)

Issue: "My HPLC peaks are broad and tailing. I can't separate the impurities." Diagnosis: Secondary interaction between the basic amine and acidic silanols on the silica support.

Troubleshooting Guide
ParameterRecommendationScientific Rationale
Stationary Phase Hybrid Silica (e.g., XBridge) or End-capped C18 High pH stability allows basic mobile phases; end-capping reduces silanol activity.
Mobile Phase pH High pH (pH 9-10) At pH > pKa (typically ~9 for amines), the amine is neutral (unprotonated). Neutral amines interact less with cationic silanols.
Additives 0.1% Diethylamine (DEA) or Triethylamine (TEA) These bases compete for silanol sites ("sacrificial bases"), effectively blocking them from the analyte.
Buffer Ammonium Bicarbonate (10mM) Volatile buffer suitable for MS; provides basic pH buffering.

Critical Warning: Do not use standard silica flash chromatography for free cyclopropylamines without pre-treating the silica with 1-2% TEA in the eluent. The amine will streak irreversibly.

Module 3: Enantiomeric Resolution (The Chirality Issue)

Issue: "I need >99% ee for clinical trials, but chiral HPLC is too expensive for kilogram scale." Diagnosis: Analytical methods (HPLC/SFC) do not scale linearly to production. You need Diastereomeric Salt Resolution .

The "Classical" Resolution Protocol

This method relies on the solubility difference between the diastereomeric salts formed by reacting the racemic amine with a chiral acid.

Reagents:

  • Resolving Agents: (S)-Mandelic acid, L-Tartaric acid, Dibenzoyl-L-tartaric acid (DBTA).

  • Solvents: Ethanol (95%), Isopropanol, or Ethanol/Water mixtures.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve Racemic Amine (1.0 eq) and Chiral Acid (0.5 - 1.0 eq) in the minimum amount of boiling solvent.

    • Tip: Start with 0.5 eq (the "Pope-Peachey" method) to precipitate only the less soluble diastereomer.

  • Crystallization: Allow the solution to cool slowly to room temperature (over 4-6 hours). Rapid cooling traps impurities.

  • Filtration: Collect the crystals.

  • Liberation: Take a small sample, treat with NaOH, extract, and check %ee via Chiral HPLC.

  • Recrystallization: If %ee is <98%, recrystallize the salt from the same solvent.

  • Free Basing: Once pure, treat the salt with 1M NaOH and extract with MTBE to recover the chiral amine.

Analytical Chiral HPLC Screening

For checking purity (Step 4 above), use these conditions:

  • Column: Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The amylose backbone is highly effective for aromatic cyclopropylamines (e.g., tranylcypromine analogs).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The DEA is mandatory to prevent peak tailing.

Visualization: Resolution Workflow

ResolutionFlow Racemate Racemic Cyclopropylamine Agent Add Chiral Acid (e.g., (S)-Mandelic Acid) Racemate->Agent Heat Dissolve in Boiling EtOH Agent->Heat Cool Slow Cool to RT Heat->Cool Filter Filter Crystals Cool->Filter Check Check %ee (Supernatant vs Crystal) Filter->Check Recryst Recrystallize Check->Recryst ee < 98% Liberate Treat with NaOH -> Extract Check->Liberate ee > 99% Recryst->Cool

Caption: Workflow for classical diastereomeric salt resolution of chiral amines.

Module 4: Detection (The "Invisible Peak" Issue)

Issue: "I am injecting my sample, but I see no peaks at 254 nm." Diagnosis: Simple alkyl cyclopropylamines lack a chromophore (conjugated pi-system) necessary for UV detection.

Solutions
  • Derivatization (Pre-column):

    • React the amine with Benzoyl Chloride or CBz-Cl before injection.

    • Benefit: Adds a strong UV chromophore and increases lipophilicity, making separation easier.

  • Universal Detectors:

    • Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect mass, not light absorption.

    • Requirement: Mobile phase must be volatile (e.g., Formic acid/Ammonium formate buffers; avoid Phosphate).

  • Indirect Detection:

    • Use a mobile phase containing a UV-absorbing additive (e.g., pyridinium acetate). The analyte appears as a negative peak (dip) in the baseline.

Frequently Asked Questions (FAQ)

Q1: Can I use Silica-H (hydride) columns for these amines? A: Yes. Aqueous Normal Phase (ANP) chromatography on Silica-H columns works well for polar amines. It retains them based on polarity without the strong ionic interaction that causes tailing on standard silica.

Q2: My cyclopropylamine decomposes on the GC column. Why? A: The high temperature of the GC injector port (>200°C) can cause thermal rearrangement of the strained ring. Switch to HPLC or SFC (Supercritical Fluid Chromatography), which operate at much lower temperatures (<40°C).

Q3: Which chiral column is best for primary cyclopropylamines? A: Crown Ether columns (e.g., Crownpak CR-I ) are highly specific for primary amines. They work by complexing the ammonium ion (


). Note: These require acidic mobile phases (e.g., Perchloric acid), so ensure your compound is acid-stable.

References

  • Bertus, P., & Caillé, J. (2025).[1] Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. 1[1][2][3]

  • BenchChem. (2025).[4][5] Application Notes and Protocol for Diastereomeric Salt Resolution. 4[1][2][3][5][6][7][8][9][10][11]

  • Hroboňová, K., et al. (2025).[12] HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. 13

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. 14[1][2][3][5][6][9][10][11]

  • NIH. (2016).[6] Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin. 6[1][2][3][5][10][11]

Sources

Optimization

Stability of (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride in solution

This technical guide addresses the stability, solubility, and handling of (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3). It is designed for researchers requiring high-fidelity control over...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3). It is designed for researchers requiring high-fidelity control over their chemical probes during drug discovery workflows.

Subject: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Executive Summary & Chemical Profile

This compound is a chiral primary amine hydrochloride salt featuring a strained cyclopropyl ring and a fluorinated phenyl group. Its stability is governed by three competing factors: the nucleophilicity of the primary amine, the strain energy of the cyclopropyl ring (~27.5 kcal/mol), and the hygroscopic nature of the HCl salt.

PropertySpecification
Molecular Weight 201.67 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) High (>20 mg/mL) due to ionic HCl form
Solubility (DMSO) High (>50 mg/mL)
pKa (Calculated) ~8.5 - 9.5 (Amine conjugate acid)
Hygroscopicity Moderate to High (Must be stored desiccated)

Critical Stability Factors (The "Why" Behind the Protocol)

A. The pH-Stability Paradox

While most researchers fear acid-catalyzed ring opening, cyclopropylamines are surprisingly resilient to acid due to the ammonium group's positive charge repelling electrophilic attack. The real danger lies in basic conditions (pH > 9) .

  • Mechanism: At high pH, the salt converts to the free base. The free amine is not only volatile but also highly nucleophilic. It readily reacts with atmospheric CO₂ to form carbamates (often visible as a "ghost" peak in LC-MS +44 Da) or undergoes oxidative deamination.

  • Literature Insight: Similar cyclopropyl amine moieties have shown hydrolytic instability at high pH, leading to ring-opening degradation pathways over extended periods [1].

B. Oxidative Sensitivity

The benzylic-like position (adjacent to the cyclopropyl and phenyl rings) is susceptible to auto-oxidation, particularly in solution. This is accelerated by light and trace metal ions in lower-grade solvents.

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned light yellow after 1 week at 4°C. Is it still usable?

Diagnosis: This indicates early-stage oxidative degradation, likely formation of N-oxide impurities or imine coupling products.

  • Verdict: Discard if quantitative accuracy is required. For qualitative screens, check purity via LC-MS. If purity is >95%, it may be salvaged, but the effective concentration has shifted.

  • Root Cause: DMSO is hygroscopic and can contain peroxides. The presence of water and oxygen facilitates auto-oxidation of the primary amine.

  • Prevention: Always use anhydrous, high-grade DMSO (stored under nitrogen) and limit freeze-thaw cycles.

Q2: I see a "mystery" impurity peak at M+44 in my LC-MS chromatogram.

Diagnosis: This is likely the Carbamate artifact .

  • Mechanism:

    
    .
    
  • Cause: The sample was likely dissolved in a basic buffer or unbuffered water that absorbed atmospheric CO₂.

  • Fix: Acidify your sample immediately before injection (add 0.1% Formic Acid). The carbamate is unstable in acid and will revert to the parent amine, eliminating the artifact.

Q3: Can I store the compound in aqueous buffer?

Recommendation: Only for short-term use (<24 hours).

  • Reasoning: While the HCl salt is water-soluble, aqueous solutions promote hydrolysis and microbial growth. Furthermore, if the buffer pH drifts >7.5, the free base concentration increases, risking precipitation and volatility loss.

  • Protocol: Prepare fresh in water/buffer. For long-term storage (months), use DMSO at -20°C or -80°C.

Degradation Pathways & Visualization

The following diagram illustrates the primary stability risks. The Red paths represent critical failure modes in solution.

StabilityPathways Compound (R)-Cyclopropyl(2-fluorophenyl) methanamine HCl (Stable Solid) FreeBase Free Amine Base (Volatile/Reactive) Compound->FreeBase pH > 9.0 Deprotonation RingOpen Ring-Opened Hydrolysis Products Compound->RingOpen Strong Acid + Heat or High pH Hydrolysis Carbamate Carbamate Species (+CO2 Artifact) FreeBase->Carbamate + CO2 (Air) Oxidized Oxidized Products (Imines/N-Oxides) FreeBase->Oxidized + O2 / Light DMSO Peroxides Carbamate->Compound Add Acid (H+)

Caption: Figure 1. Degradation and equilibrium pathways. Note that carbamate formation is reversible with acid, while oxidation and ring opening are irreversible.

Validated Analytical Protocol (HPLC)

To verify the stability of your batch, use this standard reversed-phase method. This method ensures separation of the polar HCl salt from potential non-polar degradation products.

Methodology: Reversed-Phase HPLC-UV/MS

ParameterCondition
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonated state)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl ring) & 210 nm (Amine/Amide bonds)
Sample Diluent 50:50 Water:Acetonitrile (Avoid pure DMSO for injection to prevent peak distortion)

Protocol Steps:

  • Blank Run: Inject diluent to identify system peaks.

  • Standard Prep: Dissolve ~1 mg of compound in 1 mL diluent. Sonicate for 30 seconds.

  • Check: Main peak should elute at ~3-5 min (depending on dead volume). Look for shoulders (isomers) or late-eluting peaks (dimers/oxidized species).

References

  • Skuy, D. et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Molecular Pharmaceutics.

  • Cook, A.M. et al. (1984).[1] Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal.

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery.

Sources

Troubleshooting

Potential in vivo toxicity of fluorinated cyclopropylamine derivatives

Technical Support Center: In Vivo Toxicity of Fluorinated Cyclopropylamine Derivatives Welcome. You are accessing the technical guide for the safety profiling of fluorinated cyclopropylamine (CPA) scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vivo Toxicity of Fluorinated Cyclopropylamine Derivatives

Welcome. You are accessing the technical guide for the safety profiling of fluorinated cyclopropylamine (CPA) scaffolds. This structural motif is high-value in medicinal chemistry—critical for LSD1 inhibitors, conformational restriction, and modulation of


. However, it carries a distinct "structural alert" status due to its propensity to act as a mechanism-based inhibitor (suicide substrate) of heme-containing enzymes.

This guide moves beyond generic toxicity screening. It focuses on the specific bioactivation pathways unique to the strained cyclopropane ring and provides actionable protocols to de-risk your lead compounds.

Module 1: Metabolic Stability & CYP Mechanism-Based Inhibition (MBI)

The Issue: Your compound exhibits Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes (specifically CYP3A4, CYP2D6, or CYP1A2), or you observe non-linear pharmacokinetics in preclinical species.

The Mechanism: Fluorinated CPAs often undergo Single Electron Transfer (SET) oxidation at the amine nitrogen. The resulting radical cation triggers the scission of the strained cyclopropane ring. This generates a reactive carbon-centered radical that covalently attacks the heme iron (forming a Metabolic Intermediate Complex, or MIC) or the protein apoprotein. This irreversibly inactivates the enzyme.

Visualizing the Toxicity Pathway:

CPA_Toxicity_Mechanism Compound Fluorinated CPA (Parent) CYP CYP450 / MAO Active Site Compound->CYP Binding SET Single Electron Transfer (SET) CYP->SET Metabolic Activation Radical N-Centered Radical Cation SET->Radical RingOpen Ring Scission (Carbon Radical) Radical->RingOpen Strain Relief Adduct Covalent Heme Adduct (Suicide Inhibition) RingOpen->Adduct Irreversible Binding Toxicity DDI / Hepatotoxicity Adduct->Toxicity Enzyme Depletion

Caption: The bioactivation cascade of cyclopropylamines.[1][2] The critical step is the ring scission following SET, leading to irreversible enzyme inactivation.

Diagnostic Protocol: The


 Shift Assay 
Do not rely on standard reversible inhibition assays. You must determine if the inhibition is time-dependent.
  • Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL.

  • Pre-incubation (+/- NADPH):

    • Arm A (T=30 min): Incubate Inhibitor + HLM + NADPH for 30 mins. Then add Substrate (e.g., Midazolam for CYP3A4).

    • Arm B (T=0 min): Incubate Inhibitor + HLM for 30 mins (NO NADPH). Add NADPH + Substrate simultaneously.

  • Readout: Measure metabolite formation via LC-MS/MS.

  • Calculation: Calculate the ratio of

    
     (Arm B) / 
    
    
    
    (Arm A).
    • Result: A shift > 1.5-fold indicates Mechanism-Based Inhibition (MBI). CPAs often show shifts > 10-fold.

Module 2: Reactive Metabolite Trapping (The "Trovafloxacin" Risk)

The Issue: Even if CYP inhibition is managed, the ring-opened species can form reactive aldehydes or iminium ions that bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI). This mechanism is analogous to the toxicity observed with Trovafloxacin.[3]

The Mechanism: Following ring opening, the radical intermediate can be further oxidized to an


-unsaturated aldehyde or a reactive iminium species. These are "soft" electrophiles that preferentially bind to sulfur nucleophiles (like Glutathione or Cysteine residues on proteins).

Diagnostic Protocol: GSH and Cyanide Trapping

ComponentStandard ProtocolPurpose
Matrix Human/Rat Microsomes + NADPHMetabolic activation system.
Trap 1 Glutathione (GSH) (5-10 mM)Traps soft electrophiles (epoxides, quinones, Michael acceptors).
Trap 2 Potassium Cyanide (KCN) (1 mM)Traps hard electrophiles (iminium ions). Essential for CPAs.
Analysis LC-MS/MS (Neutral Loss Scan)Detect adducts. GSH adds +307 Da; CN adds +27 Da.

Interpretation:

  • High Adduct Load: If >1-2% of total turnover is trapped as adducts, the covalent binding burden (CVB) is high.

  • Structure-Toxicity Correlation: Map the adduct location. If the trap is on the ring-opened carbon chain, the CPA motif is the liability.

Module 3: Structural Optimization & Mitigation

The Issue: You have confirmed MBI or reactive metabolite formation. You need to modify the structure without losing potency (e.g., for LSD1 target engagement).

Mitigation Strategies:

  • Fluorine Placement:

    • Gem-difluoro on the ring: often increases the energy barrier for ring opening (stabilization).

    • Fluorine on adjacent carbons: Can lower the

      
       of the amine, reducing the propensity for the initial SET oxidation.
      
  • Steric Blocking: Methyl substitution at the

    
    -carbon (relative to the amine) can sterically hinder the approach to the heme iron.
    
  • Scaffold Hopping: If the CPA is purely for conformational constraint, consider a bioisostere like a bicyclo[1.1.1]pentane (though this loses the specific transition-state mimicry required for LSD1).

Decision Tree for Optimization:

Mitigation_Strategy Start Toxicity Signal: MBI or GSH Adducts Check_pKa Is the Amine Basic (pKa > 8)? Start->Check_pKa Reduce_pKa Strategy 1: Add proximal F or EWG to lower pKa Check_pKa->Reduce_pKa Yes Check_Ring Is Ring Opening the cause? Check_pKa->Check_Ring No (already low) Stabilize Strategy 2: Gem-difluoro substitution on cyclopropane Check_Ring->Stabilize Metabolic Instability Steric Strategy 3: Alpha-methyl substitution (Steric Shield) Check_Ring->Steric Heme Interaction

Caption: Logic flow for structural modification. Lowering pKa reduces SET potential; Ring substitution prevents scission.

Frequently Asked Questions (FAQs)

Q: My fluorinated CPA is an LSD1 inhibitor. Isn't the mechanism of action supposed to be covalent binding? A: Yes, for the target (LSD1), the mechanism involves attacking the FAD cofactor.[4] However, the selectivity is the problem. If your compound also covalently binds to the heme in CYP3A4 or CYP2D6, you will have drug-drug interactions (DDIs). You must optimize for Target Residence Time on LSD1 vs. Metabolic Stability in microsomes.

Q: Does the position of the fluorine atom matter for toxicity? A: Absolutely. Fluorine substitution directly on the cyclopropane ring (gem-difluoro) generally stabilizes the ring against radical opening compared to the non-fluorinated parent. However, fluorine on the phenyl ring (if present, e.g., tranylcypromine analogs) primarily affects metabolic clearance rates via aromatic hydroxylation, not necessarily the ring-opening toxicity.

Q: I see hERG inhibition. Is this related to the cyclopropane ring? A: Indirectly. CPAs are secondary or primary amines, often basic (


 8-10). Basic amines are a pharmacophore feature for hERG blocking. Fluorination can help here by lowering the amine 

(electron-withdrawing effect), potentially reducing hERG affinity while simultaneously reducing metabolic activation potential.

Q: Can I use hepatocytes instead of microsomes for the trapping assay? A: Yes, and it is often preferred. Hepatocytes contain cytosolic enzymes (Aldehyde Oxidase) and Phase II enzymes (UGTs) that microsomes lack. If the reactive intermediate is an aldehyde (post-ring opening), cytosolic enzymes might detoxify it before it binds to proteins. Microsomes might overestimate the risk in this specific scenario.

References

  • Kalgutkar, A. S., et al. (2010). Cyclopropylamines as Structural Alerts in Drug Design: Metabolic Activation and Structural Modifications to Mitigate Toxicity. Chemical Research in Toxicology.[5][6]

  • Sun, Q., et al. (2008).[6] In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology.[5][6]

  • Yang, M., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[7][8] Biochemistry.[2][4][7][9][10]

  • Orr, S. T., et al. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies. Journal of Medicinal Chemistry.[6][10]

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[11]

Sources

Optimization

Technical Support Center: Metabolic Stability of Cyclopropylamine Scaffolds

Status: Online Operator: Senior Application Scientist (Metabolism & Pharmacokinetics) Ticket ID: CPA-STAB-001 Subject: Troubleshooting High Clearance and Mechanism-Based Inhibition in Cyclopropylamine Compounds Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Metabolism & Pharmacokinetics) Ticket ID: CPA-STAB-001 Subject: Troubleshooting High Clearance and Mechanism-Based Inhibition in Cyclopropylamine Compounds

Introduction: The "High-Risk, High-Reward" Moiety

Welcome to the Cyclopropylamine (CPA) Stability Support Center. You are likely here because your lead compound—containing that valuable cyclopropylamine moiety for conformational restriction or pKa modulation—is failing in metabolic stability assays or showing signs of toxicity.

The Core Issue: While CPAs are excellent bioisosteres, they are chemically predisposed to Single Electron Transfer (SET) oxidation by Cytochrome P450 (CYP) enzymes. This initiates a cascade leading to ring fragmentation and the formation of reactive intermediates that can covalently modify enzymes (Suicide Inhibition).[1]

This guide provides the diagnostic workflows, mechanistic insights, and structural remediation strategies required to salvage your scaffold.

Module 1: Diagnostic Center (Root Cause Analysis)

User Query: "My compound clears rapidly in microsomes, but I don't see standard hydroxylated metabolites. What is happening?"

Diagnosis: You are likely observing Ring Scission and Covalent Binding . Unlike standard alkyl amines that undergo N-dealkylation, cyclopropylamines often undergo a radical-mediated ring opening.

The Mechanism: Single Electron Transfer (SET)

The strained cyclopropyl ring (


 strain energy) is susceptible to oxidation.
  • Step 1: The CYP heme iron (

    
    ) abstracts an electron from the nitrogen lone pair.
    
  • Step 2: This forms an aminyl radical cation (

    
    ).
    
  • Step 3: The cyclopropyl ring spontaneously opens to relieve strain, generating a highly reactive carbon-centered radical.

  • Step 4: This radical attacks the heme porphyrin of the CYP enzyme, permanently inactivating it (Mechanism-Based Inhibition).

Visualizing the Failure Mode

CPA_Metabolism Substrate Cyclopropylamine (Intact) RadicalCat Aminyl Radical Cation (N+•) Substrate->RadicalCat CYP450 (SET) RingOpen Carbon-Centered Radical (Ring Open) RadicalCat->RingOpen Ring Scission (Fast) Metabolite Standard Metabolite RadicalCat->Metabolite H-Abstraction (Slow/Minor) Adduct Heme Adduct (Enzyme Inactivation) RingOpen->Adduct Covalent Binding (Suicide Inhibition)

Figure 1: The metabolic fate of cyclopropylamines.[2] The critical failure point is the ring scission following the initial electron transfer.

Module 2: The "Suicide Inhibition" Hazard (MBI)

User Query: "I observed a shift in IC50 values when I pre-incubated my compound with NADPH. Is this a red flag?"

Diagnosis: Yes. This is a critical warning for Time-Dependent Inhibition (TDI). Cyclopropylamines are notorious "suicide substrates." If your compound inactivates the CYP enzyme that metabolizes it, you will see non-linear pharmacokinetics and a high risk of Drug-Drug Interactions (DDIs).

The Diagnostic Workflow: IC50 Shift Assay

To confirm if your CPA is acting as a mechanism-based inhibitor, you must compare the IC50 values with and without a pre-incubation step.

ParameterCondition A (Direct)Condition B (Pre-incubation)Interpretation
Incubation Substrate + Inhibitor + NADPH added simultaneouslyInhibitor + NADPH (30 min)

Add Substrate
Assessment
Result 1


Reversible Inhibition (Safe)
Result 2


TDI / Suicide Inhibition (Critical Risk)

Key Insight: A shift of


 is statistically significant. For CPAs, shifts of 

are common if the ring is unprotected.

Module 3: Structural Remediation (The "Fix" Guide)

User Query: "How do I stabilize the ring without losing the potency derived from the cyclopropyl group?"

Solution: You must electronically deactivate the amine or sterically block the radical attack.

Strategy 1: Fluorination (The "Electronic Shield")

Fluorine is highly electronegative.[3] Placing fluorine on the cyclopropyl ring or adjacent carbons pulls electron density away from the nitrogen lone pair.

  • Mechanism: Increases the oxidation potential (

    
    ), making it harder for CYP to abstract that initial electron (Step 1 of the failure mode).
    
  • Implementation:

    • 
      -Fluorination: Add F to the cyclopropyl ring. This destabilizes the transition state for ring opening.
      
    • Effect: Can reduce metabolic clearance by 2-5x.

Strategy 2: Steric Hindrance (The "Bumper")

Place a methyl group on the carbon alpha to the nitrogen (if not part of the ring) or on the ring itself.

  • Mechanism: Steric bulk prevents the close approach of the heme iron to the nitrogen, reducing the rate of SET.

Strategy 3: Bioisosteric Replacement (The "Swap")

If the CPA is unsalvageable, swap the cyclopropyl ring for an Oxetane .

  • Why? Oxetanes (4-membered oxygen rings) are structurally similar but electronically distinct. The oxygen lone pairs reduce the basicity of the adjacent amine and the ring is less prone to radical oxidative opening compared to cyclopropane.

  • Reference: Wuitschik et al. demonstrated oxetanes as stable, polar alternatives to gem-dimethyl and cyclopropyl groups [2].

Comparison of Stabilization Strategies
ModificationEffect on pKaMetabolic StabilitySynthetic Complexity
None (Parent) Base (~9-10)Low (High Risk)Low

-Methyl
Slight DecreaseModerateLow
Ring-Fluorination Decrease (~1-2 units)High High
Oxetane Swap Decrease (~2-3 units)High Moderate

Module 4: Experimental Protocols

Protocol A: IC50 Shift Assay (MBI Detection)

Use this to confirm if your CPA is killing the enzyme.

  • Preparation: Prepare microsomes (human/rat) at

    
     protein concentration in phosphate buffer (pH 7.4).
    
  • Pre-Incubation (The Shift Arm):

    • Mix Microsomes + Test Compound (0.1 – 50

      
      ).
      
    • Add NADPH (

      
      ).
      
    • Incubate at

      
       for 30 minutes .
      
  • Direct Incubation (Control Arm):

    • Mix Microsomes + Test Compound.

    • Do not add NADPH yet. Incubate buffer only for 30 minutes.

  • Substrate Addition:

    • Add the specific CYP probe substrate (e.g., Midazolam for CYP3A4) to both arms.

    • Add NADPH to the Control Arm.

  • Analysis: Quench with Acetonitrile, centrifuge, and analyze probe metabolite formation via LC-MS/MS.

  • Calculation: Calculate IC50 for both arms.

    • 
      .
      
Protocol B: Glutathione (GSH) Trapping

Use this to physically detect the reactive ring-opened intermediate.

  • Incubation:

    • Substrate (

      
      ) + Microsomes (
      
      
      
      ) + NADPH (
      
      
      ).
    • Add Glutathione (GSH) at

      
       (excess). 
      
  • Reaction: Incubate for 60 minutes at

    
    .
    
  • Analysis:

    • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment).

    • Look for mass shifts corresponding to

      
       or 
      
      
      
      .
  • Interpretation: Observation of a GSH adduct confirms the formation of a reactive electrophile (the opened ring).

References

  • Mechanism of Inactivation: Guengerich, F. P., et al. "Mechanism of cytochrome P-450 inhibition by cyclopropylamines." Journal of the American Chemical Society 102.6 (1980): 2076-2078. Link

  • Oxetane Bioisosteres: Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry 53.8 (2010): 3227–3246. Link

  • Trovafloxacin Toxicity: Sun, Q., et al.[4] "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity." Chemical Research in Toxicology 21.3 (2008): 711–719.[4] Link

  • General MBI Review: Orr, S. T., et al. "Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks." Journal of Medicinal Chemistry 55.9 (2012): 4133-4154. Link

Sources

Troubleshooting

Technical Support Center: Cyclopropylamine Hydrochloride (CPA·HCl) Optimization

Technical Support Center: Cyclopropylamine Hydrochloride (CPA[1]·HCl) Optimization Topic: Overcoming Process Solubility Limitations of Cyclopropylamine Hydrochloride Audience: Process Chemists, Medicinal Chemists, and Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropylamine Hydrochloride (CPA[1]·HCl) Optimization

Topic: Overcoming Process Solubility Limitations of Cyclopropylamine Hydrochloride Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Version: 1.0 (Current as of 2026)[1]

The Solubility Paradox: Diagnostic & Triage

Context: Cyclopropylamine Hydrochloride (CPA[1]·HCl) presents a classic process chemistry paradox. It is selected for storage because the free base is volatile (bp 49–50 °C), toxic, and unstable. However, the salt's strong ionic lattice makes it practically insoluble in the aprotic organic solvents (DCM, THF, Toluene) required for key transformations like amide couplings, reductive aminations, or nucleophilic substitutions.

FAQ: Why is my CPA·HCl crashing out?

Q: I added CPA·HCl to anhydrous DCM for an amide coupling, and it remains a rock-hard suspension.[1] Why? A: This is a lattice energy issue.[1] The ionic bond between the protonated amine and the chloride ion is too strong to be overcome by the weak dipole interactions of DCM or THF.

  • The Trap: Many researchers assume adding an organic base (like TEA or DIPEA) will instantly "dissolve" it.[1]

  • The Reality: While the base deprotonates the CPA, the resulting byproduct (e.g., DIPEA·HCl) often precipitates out, maintaining a slurry.[1] Furthermore, the free base of cyclopropylamine is highly volatile; if your reaction exotherms, you may lose the reagent to the headspace.

Quick Reference: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsCPA·HCl SolubilityStrategy
Protic Polar Water, Methanol, EthanolHigh Use as co-solvent if reaction tolerates protons.[1]
Aprotic Polar DMF, DMSO, DMAcModerate Good for SNAr; difficult to remove during workup.
Ethers THF, 2-MeTHF, MTBEInsoluble Requires in-situ neutralization or biphasic conditions.[1]
Chlorinated DCM, ChloroformInsoluble Requires in-situ neutralization or Phase Transfer Catalysis.[1]
Hydrocarbons Toluene, HexanesInsoluble Avoid unless using strict Phase Transfer Catalysis.[1]

Operational Workflows: Troubleshooting Protocols

Scenario A: The "In-Situ" Neutralization (Monophasic)

Use Case: Anhydrous amide couplings (EDC/HOBt, HATU) or nucleophilic substitutions in DCM or THF.[1]

The Problem: You cannot introduce water, but the salt won't dissolve. The Fix: Use a "Sacrificial Base" with high solubility for its own salt, or accept a heterogeneous reaction.[1]

Protocol:

  • Suspension Setup: Suspend CPA·HCl (1.0 equiv) in the anhydrous solvent (DCM/THF).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (1.2–1.5 equiv).[1]

    • Why DIPEA? Unlike Triethylamine (TEA), DIPEA[1]·HCl is more lipophilic and often remains soluble in DCM, or forms a fine, non-coating precipitate that allows the reaction to proceed.

  • Sonication (Critical Step): Sonicate the slurry for 5–10 minutes. This breaks up the CPA·HCl crystal lattice, allowing the base to access the surface and release the free amine.

  • Reagent Addition: Add your electrophile (acid chloride, activated ester) after the base equilibration period (15–30 mins).

Scenario B: Phase Transfer Catalysis (Biphasic)

Use Case: Alkylations or Schotten-Baumann type reactions where water is tolerated.[1] The Fix: Use a quaternary ammonium salt to shuttle the cyclopropylamine between phases.

Protocol:

  • Biphasic Mix: Dissolve CPA·HCl in a minimum volume of water (Phase A).[1][2] Dissolve your electrophile in Toluene or DCM (Phase B).[1]

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[1]

  • Base: Add inorganic base (K₂CO₃ or NaOH) to the aqueous layer.[1]

  • Mechanism: The phase transfer catalyst complexes with the generated free amine (or anion), pulling it into the organic layer to react, then returns to the aqueous layer.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the correct solubilization strategy based on your reaction constraints.

CPA_Solubility_Workflow Start Start: CPA·HCl Reaction Setup Check_Water Can the reaction tolerate water? Start->Check_Water Yes_Water Yes (e.g., Schotten-Baumann) Check_Water->Yes_Water Yes No_Water No (Strictly Anhydrous) Check_Water->No_Water No Biphasic STRATEGY 1: Biphasic System (DCM/H2O) Yes_Water->Biphasic Check_Solvent Required Solvent? No_Water->Check_Solvent PTC_Step Add PTC (TBAB 5 mol%) + Inorganic Base (K2CO3) Biphasic->PTC_Step Polar_Solvent DMF / DMSO / MeOH Check_Solvent->Polar_Solvent NonPolar_Solvent DCM / THF / Toluene Check_Solvent->NonPolar_Solvent Direct_Dissolve STRATEGY 2: Direct Dissolution Polar_Solvent->Direct_Dissolve InSitu STRATEGY 3: In-Situ Neutralization NonPolar_Solvent->InSitu Base_Choice Use DIPEA (Avoid TEA) Sonicate Slurry InSitu->Base_Choice

Caption: Decision matrix for selecting the optimal CPA·HCl solubilization method based on water tolerance and solvent constraints.

Advanced Troubleshooting: The "Free-Basing" Trap

Warning: A common error is attempting to convert CPA[1]·HCl to the free base and isolate it via rotary evaporation.[1][3]

  • Risk: Cyclopropylamine free base has a boiling point of 49–50 °C .[1][4]

  • Consequence: If you rotovap the organic extract at standard conditions (40 °C, vacuum), you will co-evaporate your product into the trap.

Correct Protocol for Free-Base Isolation (If Absolutely Necessary)

If you must use the free base (e.g., for a reaction sensitive to any salts):

  • Extraction: Dissolve CPA·HCl in minimal water (pH < 2). Add 5M NaOH until pH > 12.[1] Extract into high-boiling ether (e.g., MTBE or 2-MeTHF) or DCM .[1]

  • Drying: Dry the organic layer over solid KOH or Na₂SO₄ (MgSO₄ can sometimes be slightly acidic/Lewis acidic).[1]

  • Concentration: DO NOT use a rotovap.

    • Method: Use the solution directly (titrate to determine concentration).[1]

    • Alternative: If neat amine is needed, distill carefully at atmospheric pressure using a fractionating column, collecting the fraction at 49–50 °C.

References & Authority

  • PubChem. Cyclopropylamine Hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Amide Formation).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][5] (Discussion on solvation of ionic lattices in aprotic solvents).

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] (Foundational text on PTC mechanisms for amine salts).

Sources

Optimization

Optimizing reaction conditions for coupling with secondary amines

Topic: Optimizing reaction conditions for coupling with secondary amines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide Introduction Coupling secondary amines p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for coupling with secondary amines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide

Introduction

Coupling secondary amines presents a distinct kinetic challenge compared to primary amines. The increased steric bulk adjacent to the nucleophilic nitrogen center significantly retards the rate of attack on electrophiles (in amide coupling) and complicates the reductive elimination step (in Pd-catalyzed cross-coupling).

This guide moves beyond generic "standard conditions" to provide optimized workflows for difficult substrates, focusing on steric management and catalytic efficiency .

Module 1: Amide Bond Formation

Core Challenge: Steric hindrance prevents the formation of the tetrahedral intermediate, or slow kinetics allow competing racemization (epimerization) of chiral centers.

The Decision Matrix

Do not default to EDC/NHS. Use this logic flow to select the correct reagent.

AmideLogic Start Substrate Analysis IsChiral Is the Acid Alpha-Chiral? Start->IsChiral IsHindered Is the Amine Sterically Hindered? (e.g., N-isopropyl, 2,6-subst. piperidine) IsChiral->IsHindered No LowRac Protocol B: T3P / Pyridine IsChiral->LowRac Yes (Risk of Epimerization) Standard Protocol A: HATU / DIPEA IsHindered->Standard Low Hindrance BruteForce Protocol C: Ghosez's Reagent (Acid Chloride) IsHindered->BruteForce High Hindrance

Figure 1: Reagent selection logic based on steric and stereochemical requirements.

Protocol B: T3P (Propylphosphonic Anhydride)

Why: T3P acts as a kinetic trap for the carboxylate, forming a mixed anhydride. It exhibits the lowest rate of epimerization among common reagents and allows for an aqueous workup (byproducts are water-soluble).

Optimized Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Secondary Amine in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base: Add 3.0 equiv Pyridine or N-Methylmorpholine (NMM) .

    • Note: DIPEA can be too bulky; Pyridine acts as both base and acylation catalyst.

  • Addition: Cool to 0°C. Add 1.5 equiv T3P (50% wt in EtOAc) dropwise.

  • Reaction: Allow to warm to RT. Stir 2–12 h.

  • Workup: Wash organic layer with water, then 0.5M HCl, then NaHCO3.

Protocol C: Ghosez’s Reagent (The "Brute Force" Method)

Why: When HATU fails due to extreme sterics, you must convert the acid to an acid chloride. Thionyl chloride is too harsh for functionalized substrates. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions .

Optimized Protocol:

  • Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM.

  • Reagent: Add 1.2 equiv Ghosez’s Reagent at 0°C. Stir 1 h at RT.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add 1.2 equiv Secondary Amine and 2.0 equiv DIPEA.

  • Reflux: If the amine is extremely unreactive, heat to reflux (40°C) for 4 h.

Module 2: Buchwald-Hartwig Amination

Core Challenge: Secondary amines are prone to


-hydride elimination (if alkyl groups are present) and suffer from difficult reductive elimination due to steric crowding at the Pd center.
Ligand Selection: The "RuPhos" Standard

For secondary amines, RuPhos is the gold standard. Its bulk promotes the difficult reductive elimination step, while its electron-rich nature facilitates oxidative addition.

VariableRecommendationRationale
Ligand RuPhos Specific geometry prevents Pd-dimer formation; accelerates reductive elimination for secondary amines.
Precatalyst RuPhos Pd G4 Air-stable.[1] Ensures 1:1 Pd:Ligand ratio. Eliminates the induction period of reducing Pd(II) to Pd(0).
Base LiHMDS (Strong) or Cs2CO3 (Weak)LiHMDS (1M in THF) is preferred for rapid deprotonation unless base-sensitive groups exist.
Solvent THF or Toluene THF is standard. Switch to Toluene if higher temp (>80°C) is required.
The Catalytic Cycle & Failure Points

Understanding where the reaction fails allows for rational troubleshooting.

BuchwaldCycle cluster_fail Critical Failure Point for Secondary Amines Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Risk) OxAdd->AmineBind HNR2 Deprot Deprotonation (Pd-N-Ar complex) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig cycle. For secondary amines, the Reductive Elimination step (Red) is often rate-determining due to steric crowding. RuPhos lowers the energy barrier for this specific step.

Micro-Screening Protocol (20 mg scale)

Don't waste grams of material. Run this screen in 1-dram vials.

  • Stock Solutions: Prepare 0.1 M stocks of Aryl Halide and Amine in THF.

  • Setup:

    • Vial A: RuPhos Pd G4 (5 mol%) + LiHMDS (2.2 equiv).

    • Vial B: RuPhos Pd G4 (5 mol%) + Cs2CO3 (2.5 equiv).

    • Vial C: BrettPhos Pd G4 (5 mol%) + LiHMDS (2.2 equiv) [Negative Control/Alternative].

  • Execution: Add amine/halide stocks. Cap under Nitrogen.[2] Heat to 65°C for 4 hours.

  • Analysis: LCMS. If Vial A works >50%, scale up using those conditions.

Module 3: Troubleshooting (Help Desk)

Ticket #101: "My HATU coupling turned black and yield is <10%."
  • Diagnosis: You likely added the amine too early or used wet solvent. HATU is highly reactive; if the amine is hindered, HATU can react with the amine directly (guanidinylation) or hydrolyze if water is present.

  • Fix:

    • Pre-activation: Stir Acid + DIPEA + HATU in anhydrous DMF for 15 minutes before adding the secondary amine.

    • Solvent: Ensure DMF is "Amine-Free" and "Anhydrous" grade.

    • Switch: If pre-activation fails, switch to Protocol C (Ghosez) .

Ticket #102: "The Buchwald reaction stalls at 60% conversion."
  • Diagnosis: Catalyst death (Pd black precipitation) or product inhibition.

  • Fix:

    • Add more catalyst? No. Add more Ligand . Add 5 mol% free RuPhos ligand midway through the reaction to stabilize the Pd species.

    • O2 Leak: Secondary amines oxidize easily. Ensure you are sparging solvents with Argon for 15 mins, not just "purging headspace."

Ticket #103: "I see the product mass, but it's the wrong isomer (Regioisomer)."
  • Context: Often happens with heterocycles (e.g., coupling to 2,4-dichloropyrimidine).

  • Fix:

    • Temperature Control: Kinetic control (substitution at the most electron-deficient position) is favored at low temps (0°C to RT). Thermodynamic control (sterically less hindered position) is favored at high temps (>80°C).

    • Base Switch: Switch from LiHMDS (kinetic base) to Cs2CO3 (thermodynamic conditions).

References

  • RuPhos Ligand Utility: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • T3P Amide Coupling: Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Ghosez Reagent Protocol: Ghosez, L., et al. (1969). "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition.

  • Mechanism of Amide Bond Formation: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Troubleshooting

Preventing racemization during synthesis of chiral cyclopropylamines

Ticket Subject: Preventing Racemization & Stereochemical Erosion Department: Process Chemistry & Catalysis Support Status: Open Guide Executive Summary: The Stability Paradox Cyclopropylamines are structurally unique. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Racemization & Stereochemical Erosion Department: Process Chemistry & Catalysis Support Status: Open Guide

Executive Summary: The Stability Paradox

Cyclopropylamines are structurally unique. The high strain energy (~27.5 kcal/mol) and significant


-character (

) of the cyclopropyl C-H bonds create a "stability paradox." While the ring itself is robust against many conditions, the

-proton is more acidic than typical alkyl protons.

If your chiral center is adjacent to an electron-withdrawing group (EWG) like a carbonyl (during synthesis) or a nitro group, base-catalyzed epimerization is the primary threat. Conversely, during radical-mediated reactions, the rapid inversion of cyclopropyl radicals leads to immediate racemization.

This guide troubleshoots the three most common workflows where stereochemistry is lost: The Curtius Rearrangement , Metal-Catalyzed Cyclopropanation , and Post-Synthesis Handling .

Module 1: The Curtius Rearrangement

User Scenario: "I started with a chiral cyclopropane carboxylic acid (>99% ee), but after converting it to the amine via Curtius rearrangement, the ee dropped to 85%."

Root Cause Analysis

The Curtius rearrangement itself is concerted and proceeds with retention of configuration .[1][2] If you observe racemization, it is occurring at one of two "Risk Points" flanking the rearrangement:

  • Pre-Rearrangement (Activation): Formation of the mixed anhydride using base (e.g., triethylamine) and alkyl chloroformate can racemize the

    
    -carbon via enolization.
    
  • Post-Rearrangement (Hydrolysis): Harsh acidic or basic hydrolysis of the isocyanate intermediate.

Troubleshooting Protocol
MethodRisk LevelRecommendation
Mixed Anhydride High Avoid if

-proton is labile. Requires strict temp control (< -10°C).
Acid Chloride Medium

can generate HCl, promoting acid-catalyzed enolization.
DPPA (Shioiri) Low Recommended. Diphenylphosphoryl azide allows a one-pot reaction under neutral/mild conditions.
The "Safe-Mode" Protocol (DPPA Variant)

To preserve optical purity, utilize the Shioiri modification which avoids strong activation of the carbonyl.

  • Dissolution: Dissolve chiral acid (1.0 equiv) in dry Toluene or t-BuOH (if Boc-protection is desired).

  • Base Addition: Add TEA (1.1 equiv) slowly.

  • Azide Formation: Add DPPA (1.1 equiv) at 0°C.

  • Rearrangement: Heat to 80–90°C. Evolution of

    
     indicates isocyanate formation.
    
  • Trapping:

    • For Free Amine: Add dilute HCl/water (mild hydrolysis).

    • For Boc-Amine: The t-BuOH solvent traps the isocyanate directly (Retains stereochemistry best).

Figure 1: The Curtius Pathway. Red arrows indicate high-risk steps for racemization; the green arrow indicates the stereoselective rearrangement step.

Module 2: Metal-Catalyzed Cyclopropanation

User Scenario: "My reaction works on a 100mg scale, but on a 10g scale, the enantioselectivity (ee) drops significantly."

Root Cause Analysis

This is often a thermal management failure . The reaction of diazo compounds with alkenes is highly exothermic. On a larger scale, heat accumulation degrades the chiral catalyst-substrate complex or promotes non-catalyzed (background) racemic cyclopropanation.

Troubleshooting Guide
  • Catalyst Selection: Ensure your ligand (e.g., Bis-oxazoline "Box", Salen) is matched to the metal (Cu vs. Rh). Rhodium(II) carboxylates/carboxamidates are generally more robust than Copper(I) species.

  • Feed Rate: The concentration of diazo compound must remain low relative to the alkene to prevent dimerization and background reactions.

    • Action: Use a syringe pump to add the diazo compound over 4–8 hours.

  • Temperature: Maintain -78°C to 0°C depending on the catalyst system. Do not let the internal temperature spike.

Module 3: Post-Synthesis Handling & Purification

User Scenario: "I isolated the amine, but it racemized during storage or salt formation."

The Mechanism of Failure

While cyclopropylamines are relatively stable, if the amine is adjacent to a carbonyl (e.g., cyclopropyl amino acids), the


-proton is acidic.
  • Inversion Barrier: Cyclopropyl anions have a high inversion barrier (unlike alkyl anions), which usually prevents racemization.

  • The Exception: If an EWG (ester/ketone) is present, the planar enolate intermediate allows attack from either face.

Purification Strategy

If you suspect partial racemization, do not rely on silica chromatography (which can't separate enantiomers).

  • Derivatization: Convert to a diastereomeric salt using L-Tartaric acid or Mandelic acid .

  • Recrystallization: Crystallize the salt to upgrade the ee (e.g., from 85% to >99%).

  • HPLC: Use Chiralpak IC or AD-H columns with alkane/alcohol mobile phases.

Advanced Alternative: Biocatalysis

If chemical routes persistently fail due to labile stereocenters, switch to an enzymatic route.

  • Transaminases (ATAs): These enzymes convert prochiral ketones directly to chiral amines.[3] Because the reaction occurs in the enzyme active site, the stereochemistry is tightly controlled, and "chemical" racemization pathways are excluded.

  • Engineered Myoglobin: Recent advances allow for direct, highly enantioselective cyclopropanation of alkenes using engineered heme proteins.[4][5]

Figure 2: Decision Matrix for selecting the synthesis route based on substrate stability.

References
  • Mechanistic Insight: The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides.[6] J. Org.[7] Chem. 2008.[8] Link

  • Synthesis Review: Advances in the Synthesis of Cyclopropylamines. Chem. Rev. 2003. Link

  • Biocatalysis: Gram-scale synthesis of chiral cyclopropane-containing drugs... with engineered myoglobin. Chem. Sci. 2018.[9][10] Link

  • Enzymatic Amination: Transaminases for chiral amine synthesis.[11][12] Curr.[1][7][8][9][10][13][14] Opin. Chem. Biol. 2018. Link

Sources

Optimization

Troubleshooting diastereoselective cyclopropanation reactions

Welcome to the Diastereoselective Cyclopropanation Technical Support Hub. Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Stereocontrol in Zinc- and Rhodium-Carbenoid Systems Overview:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Diastereoselective Cyclopropanation Technical Support Hub.

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Stereocontrol in Zinc- and Rhodium-Carbenoid Systems

Overview: The Stereocontrol Landscape

You are likely here because your diastereomeric ratio (dr) is eroding, or your chemoselectivity has drifted. Diastereoselective cyclopropanation relies on two distinct mechanistic regimes:

  • Directed Delivery (Simmons-Smith): Relies on Lewis acid coordination (Zinc) to a proximal heteroatom (usually an allylic alcohol) to "hand off" the methylene group to the syn face.

  • Steric/Electronic Trajectory (Transition Metal Catalysis): Relies on the approach vector of the alkene to a metal-carbene (Rh, Cu, Ru), governed by ligand bulk and electronic matching (Donor/Acceptor carbenes).

Select your issue below to access the relevant troubleshooting protocol.

Module 1: Zinc-Carbenoid Systems (Simmons-Smith)

Primary Reagents:


 (Furukawa modification) or 

. Mechanism: Concerted "Butterfly" Transition State.[1]
Issue 1: "I am losing syn-selectivity in my allylic alcohol substrate."

Diagnosis: The Simmons-Smith reaction is inherently stereospecific (cis-alkenes give cis-cyclopropanes). However, diastereoselectivity relative to a chiral center (e.g., an allylic alcohol) depends on chelation control . If you observe poor syn-selectivity, the Zinc is likely failing to coordinate effectively with your directing group.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Solvent Switch to DCM Ethereal solvents (THF, Et₂O) are Lewis bases. They compete with your substrate's hydroxyl group for the Zinc center. Non-coordinating CH₂Cl₂ strengthens the Substrate-Zn interaction.
Lewis Basicity Deprotonate If the alcohol is sterically hindered, add 1.0 equiv of a mild base (e.g.,

itself acts as the base) to form the Zinc-alkoxide before adding the carbenoid source.
Protecting Groups Remove competing groups If a nearby ester or ether is present, it may be sequestering the Zinc away from the desired allylic alcohol directing group.
Issue 2: "The reaction stalls or has low conversion."

Diagnosis: The active reagent, likely


 or 

, is degrading or precipitating before reacting.

Corrective Workflow:

  • The "White Precipitate" Check: In the Furukawa modification (

    
    ), a white precipitate (
    
    
    
    ) should form. If the solution remains clear, your reagents are wet or the
    
    
    is dead.
  • Temperature Management: Do not heat initially. Form the carbenoid at -10°C, stir for 20 mins, then add substrate. Heating unstable carbenoids causes decomposition to ethylene gas.

Standard Protocol: Charette Asymmetric Cyclopropanation

For maximum control, use the Charette dioxaborolane ligand system.

  • Ligand Formation: Mix Charette Ligand (dioxaborolane) +

    
     + Substrate in DCM at -10°C.
    
  • Carbenoid Addition: Add

    
     slowly.
    
  • Quench: Saturated

    
     (aq). Caution: Residual 
    
    
    
    will ignite.

Module 2: Rhodium-Catalyzed Systems (Diazo Decomposition)

Primary Reagents: Diazoacetates / Rhodium(II) dimers (e.g.,


, Doyle Catalysts).[2]
Mechanism:  Metal-Carbene formation followed by asynchronous concerted addition.
Issue 1: "I am seeing high amounts of fumarate/maleate (Carbene Dimers)."

Diagnosis: The rate of diazo decomposition is faster than the rate of cyclopropanation. The metal-carbene is reacting with a second molecule of unreacted diazo compound instead of your alkene.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Addition Rate Syringe Pump (Slow) Maintain a low steady-state concentration of the diazo species. Standard rate: addition over 4–12 hours.
Concentration Dilute the Diazo The alkene should be in large excess (or high concentration) relative to the diazo species in the pot.
Catalyst Loading Decrease Loading Counter-intuitively, too much catalyst can sometimes favor dimerization if mixing is poor. Aim for 0.1–1.0 mol%.
Issue 2: "Poor Diastereocontrol (Low trans/cis ratio)."

Diagnosis: In simple diazoacetate cyclopropanations, trans is favored due to steric repulsion between the ester group on the carbene and the alkene substituents. If selectivity is low, the catalyst ligand sphere is too open.

Decision Matrix:

  • Scenario A: Simple Diazoacetate (

    
    ): 
    
    • Fix: Switch from

      
       to a catalyst with bulkier bridging ligands, such as 
      
      
      
      (Pivalate) or
      
      
      (Du Bois catalyst).
  • Scenario B: Donor/Acceptor Carbenes (e.g., Vinyldiazoacetates):

    • Fix: Use Davies Catalysts (

      
      ).[2] The "wall" of the aryl groups creates a distinct chiral pocket that enforces high trans (and enantio) selectivity.
      

Visual Troubleshooting Logic

The following diagram illustrates the decision process for troubleshooting low diastereomeric ratios (dr).

Cyclopropanation_Troubleshooting Start Problem: Low Diastereoselectivity (dr) Method Which Method? Start->Method Zn_Type Simmons-Smith (Zn) Method->Zn_Type Zinc Rh_Type Metal-Carbenoid (Rh/Cu) Method->Rh_Type Diazo Substrate_OH Does substrate have proximal -OH? Zn_Type->Substrate_OH Carbene_Type Carbene Type? Rh_Type->Carbene_Type Solvent_Check Solvent = Ether/THF? Substrate_OH->Solvent_Check Yes Add_LewisAcid Action: Add Lewis Acid or Chiral Ligand (Charette) Substrate_OH->Add_LewisAcid No Switch_DCM Action: Switch to DCM (Enhance Chelation) Solvent_Check->Switch_DCM Yes Simple_Diazo Simple Acceptor (e.g., Ethyl Diazoacetate) Carbene_Type->Simple_Diazo DA_Diazo Donor/Acceptor (e.g., Aryl Diazoacetate) Carbene_Type->DA_Diazo Bulk_Ligand Action: Use Bulkier Catalyst (Rh2(OPiv)4 or Rh2(esp)2) Simple_Diazo->Bulk_Ligand Davies_Cat Action: Use Davies Catalyst (Rh2(DOSP)4) DA_Diazo->Davies_Cat

Caption: Decision tree for isolating the root cause of poor diastereoselectivity based on mechanistic pathway.

Module 3: Safety & Handling FAQ

Q: Can I use a metal spatula to weigh my diazo compound? A: NO. Metal surfaces (especially rough ones) can act as heterogeneous catalysts for decomposition. This can lead to rapid gas evolution and detonation. Use Teflon-coated or porcelain spatulas only.

Q: My diazo compound solidified in the freezer. Can I chip it out? A: NO. Diazo compounds are shock-sensitive. Allow the vial to warm to 0°C or room temperature behind a blast shield before handling. Dissolve it in solvent immediately; do not store neat if avoidable.

Q: I need to scale up. What is the safety limit? A:

  • Batch: Do not exceed 5–10 mmol of neat diazo compound in a batch reactor without rigorous thermal safety calorimetry (ARC/DSC) data.

  • Flow Chemistry: For scales >10g, continuous flow is strongly recommended to minimize the active inventory of hazardous diazo intermediates.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes."[3] Journal of the American Chemical Society, 1958, 80(19), 5323–5324.

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968, 24(1), 53-58.

  • Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications." Journal of the American Chemical Society, 1998, 120(46), 11943–11952.

  • Doyle, M. P.; Protopopova, M. N. "Selectivity in the catalytic cyclopropanation of alkenes with diazo compounds." Tetrahedron, 1998, 54(27), 7919-7946.

  • Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003, 103(8), 2861–2904.

  • Proctor, L. D.; Warr, A. J. "The handling of diazo compounds and their intermediates." Organic Process Research & Development, 2002, 6(6), 884-892.

Sources

Troubleshooting

Identifying and minimizing byproducts in Grignard reactions with cyclopropylamines

Current Status: Operational Ticket Focus: Identifying and Minimizing Byproducts in Cyclopropyl-Grignard Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Hub: Identify Your...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Identifying and Minimizing Byproducts in Cyclopropyl-Grignard Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Identify Your Impurity

Before optimizing, you must identify the specific failure mode. Grignard reactions involving cyclopropyl moieties are uniquely susceptible to radical clock rearrangements and homocoupling .

Use this logic flow to categorize your byproduct.

TroubleshootingFlow Start Identify Major Impurity (GC/LC-MS) ImpurityType Select Impurity Signature Start->ImpurityType LinearAlkene Linear Alkene (Homoallyl species) ImpurityType->LinearAlkene M+ = Target Dimer Symmetrical Dimer (R-R) ImpurityType->Dimer M+ = 2x Target - MgX2 DesHalo Des-halo Alkane (R-H) ImpurityType->DesHalo M+ = Target + H Cause1 Cause: Radical Ring Opening (Cyclopropylcarbinyl Clock) LinearAlkene->Cause1 Cause2 Cause: Wurtz Homocoupling (High Conc/Temp) Dimer->Cause2 Cause3 Cause: Protonation (Wet Solvents/Acidic Sites) DesHalo->Cause3 Action1 Sol: Switch to Turbo Grignard (iPrMgCl·LiCl) or Lower Temp Cause1->Action1 Action2 Sol: Dilution + Slow Addition Active Mg Surface Cause2->Action2 Action3 Sol: Titrate Grignard Dry Solvents (<50 ppm H2O) Cause3->Action3

Figure 1: Diagnostic logic for separating radical-induced ring openings from standard Grignard failure modes.

Critical Issue: The Radical Clock (Ring Opening)

The Mechanism

The most insidious byproduct when working with cyclopropylmagnesium species (or reacting Grignards adjacent to a cyclopropyl ring) is the homoallyl derivative .

This occurs because Grignard formation often proceeds via Single Electron Transfer (SET).[1] If a cyclopropylcarbinyl radical forms, it undergoes extremely rapid ring opening (


 at 25°C) to relieve ring strain, forming a primary alkene radical.

The Pathway:

  • Initiation: R-X + Mg

    
     [R
    
    
    
    +
    
    
    MgX] (Radical Pair)
  • Propagation (Failure): Cyclopropyl-CH

    
    
    
    
    
    
    
    
    
    CH
    
    
    -CH
    
    
    -CH=CH
    
    
    (Ring Open)
  • Quench: The open radical grabs a proton or recombines, leading to linear impurities that are difficult to separate.

Minimization Strategy: The "Turbo" Protocol

To beat the clock, you must bypass the long-lived radical intermediate. The standard solution is the Knochel Turbo Grignard (


).

Why it works:

  • Halogen-Magnesium Exchange: Instead of inserting Mg metal (SET mechanism), you use an exchange reagent. This pathway is largely ionic or involves a tightly caged radical pair that recombines faster than the ring can open.

  • LiCl Solubilization: LiCl breaks up polymeric magnesium aggregates, increasing the rate of exchange at low temperatures (-78°C to -20°C), where ring opening is kinetically suppressed.

Protocol: Synthesis of Cyclopropylmagnesium Bromide

Objective: Generate a stable cyclopropyl Grignard reagent while minimizing homocoupling (dicyclopropyl) and ring opening.

Method A: Standard Insertion (High Risk of Wurtz Coupling)

Use only if Turbo reagent is unavailable.

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 equiv). Dry stir for 30 mins. Add a crystal of Iodine.[2]

  • Initiation: Add 5% of the cyclopropyl bromide in dry THF. Heat gently until color fades (initiation).

  • Controlled Addition: Dilute remaining bromide in THF (1:1 v/v). Add dropwise over 1 hour.

    • Critical Control: Keep temperature between 25-30°C. Do not reflux. High heat promotes Wurtz coupling (R-R).

  • Digestion: Stir for 2 hours at RT. Filter through a glass frit (under Ar) to remove unreacted Mg.

Method B: Turbo Grignard Exchange (Recommended)

Best for functionalized cyclopropanes.

  • Setup: Charge flask with cyclopropyl bromide (1.0 equiv) in anhydrous THF under Argon. Cool to -20°C .

  • Exchange: Dropwise add

    
     (1.1 equiv, commercially available or prepared) over 15 minutes.
    
  • Aging: Stir at -20°C for 30-60 minutes.

  • Validation: Aliquot 0.1 mL, quench with

    
    , and check GC-MS.
    
    • Success: Cyclopropyl iodide.

    • Failure: Unreacted bromide (reaction too cold/short) or isopropyl bromide (exchange incomplete).

Advanced Application: Synthesis from Nitriles (Kulinkovich-Szymoniak)[3]

When reacting Grignards with nitriles to form cyclopropylamines, the intermediate imine is prone to side reactions. The Titanium-mediated approach prevents over-addition.

The Workflow:

  • Reagents: Nitrile (R-CN), Grignard (EtMgBr),

    
     (1 equiv), 
    
    
    
    (2 equiv).
  • Mechanism: The Lewis acid (

    
    ) activates the nitrile. The Titanium species mediates the formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, effectively "stitching" the ethyl group into a cyclopropane ring on the nitrogen.
    
  • Key Troubleshooting:

    • Byproduct: Benzyl ethyl ketone (if using benzonitrile).

    • Cause: Hydrolysis of the imine without ring closure.

    • Fix: Ensure full equivalents of Lewis Acid are fresh. The ring closure is driven by the Lewis acid.

Data Summary: Solvent & Additive Effects

VariableConditionEffect on Cyclopropyl SpeciesRecommendation
Solvent Diethyl Ether (

)
Slower formation, higher Wurtz coupling.Avoid if possible.
Solvent THFFaster formation, stabilizes Mg species.Preferred.
Additive LiCl (1 equiv)Breaks aggregates, accelerates exchange.Essential for Turbo Grignards.
Temp > 40°CPromotes radical ring opening & homocoupling.Critical Failure Point. Keep <30°C.
Concentration > 1.0 MIncreases Wurtz homocoupling (2nd order).Keep < 0.5 M during formation.

Frequently Asked Questions (FAQ)

Q: I see a "dimer" impurity (dicyclopropyl) in my GC-MS. How do I remove it? A: This is the Wurtz coupling product. It is chemically inert and very difficult to separate from the product if boiling points are similar. The only "fix" is prevention:

  • Dilute your alkyl halide feed (add it as a 0.5M solution, not neat).

  • Increase stirring rate to prevent local hot spots on the Mg surface.

  • Lower the reaction temperature.

Q: Can I use a cyclopropylamine containing an N-H bond with a Grignard? A: No. The Grignard will instantly deprotonate the amine (


) to form a magnesium amide.
  • Workaround: Protect the amine (e.g., as a benzophenone imine or silyl species) or use 2 equivalents of Grignard (one to deprotonate, one to react), though this often lowers yield due to aggregate formation.

Q: My Grignard won't initiate even with Iodine. What now? A: Cyclopropyl halides are electronically deactivated compared to alkyl halides.

  • DIBAL-H Trick: Add a few drops of DIBAL-H to the Mg suspension. It strips the oxide layer instantly.

  • Entrainment: Add a small amount of reactive halide (e.g., 1,2-dibromoethane) to "jumpstart" the Mg surface.

References

  • Knochel, P., et al. "Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl·LiCl." ResearchGate.

  • Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[3] Chemical Communications.[3]

  • Behloul, C., et al. "Formation of Biaryls by Homocoupling of Grignard Reagents."[4] MDPI.

  • Newcomb, M. "Radical Clocks: Molecular Stop Watches for Timing Organic Reactions." University of Illinois.

  • Master Organic Chemistry. "Reaction of Grignard Reagents with Nitriles."

Sources

Optimization

Strategies to improve the oral bioavailability of cyclopropylamine-based drugs

Welcome to the Cyclopropylamine (CPA) Optimization Help Desk. Current Status: Online 🟢 Agent: Senior Application Scientist (Pharmacokinetics & formulation Division) Ticket Scope: Strategies to improve the oral bioavailab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopropylamine (CPA) Optimization Help Desk.

Current Status: Online 🟢 Agent: Senior Application Scientist (Pharmacokinetics & formulation Division) Ticket Scope: Strategies to improve the oral bioavailability of cyclopropylamine-based pharmacophores.

Introduction: The "High-Energy" Pharmacophore

You are likely here because your lead compound—containing that strained, high-energy cyclopropylamine (CPA) ring—is showing excellent potency but failing in PK profiles.

The CPA motif is a medicinal chemistry "power tool." It introduces conformational restriction and metabolic resistance compared to isopropyl groups. However, it comes with a specific set of liabilities: Mechanism-Based Inactivation (MBI) of CYP450 enzymes and acid-catalyzed ring opening .

This guide treats your bioavailability issues as technical support tickets. Locate your specific failure mode below to find the corresponding patch.

Ticket #01: Rapid Clearance & CYP Inhibition

Symptom: Short half-life (


) in microsomes; observation of time-dependent inhibition (TDI) of CYP enzymes.
Root Cause: The "Radical Clock"

The cyclopropyl ring is a "loaded spring." When a Cytochrome P450 enzyme attempts to oxidize the nitrogen (via Single Electron Transfer, SET) or the


-carbon (via Hydrogen Abstraction, HAT), it creates a radical intermediate.
  • The Failure Mode: This radical is unstable. Instead of forming a stable metabolite, the ring snaps open (scission). This reactive intermediate covalently binds to the CYP heme or protein backbone, "killing" the enzyme (Suicide Inhibition) and destroying your drug in the process.

Strategy A: Deuteration (The Kinetic Brake)

Replace the hydrogen atoms on the


-carbon or adjacent 

-methyl groups with Deuterium (

).
  • Mechanism: The Carbon-Deuterium (

    
    ) bond is stronger than the 
    
    
    
    bond. This triggers the Primary Kinetic Isotope Effect (KIE) . It makes the initial hydrogen abstraction the rate-limiting step, significantly slowing down the formation of the radical intermediate that leads to ring opening.
  • Expected Outcome: 2–5x increase in metabolic stability without changing potency.

Strategy B: Fluorination (The Electronic Shield)

Install fluorine atoms on the cyclopropyl ring (geminal difluorination is common).

  • Mechanism: Fluorine is highly electronegative. It pulls electron density away from the nitrogen lone pair (

    
     interaction). This raises the oxidation potential, making it much harder for the CYP enzyme to initiate the SET process.
    
  • Expected Outcome: Reduced CYP inhibition and improved metabolic stability.

Visualizing the Mechanism (DOT Diagram)

CYP_Mechanism cluster_fixes Optimization Strategies Drug CPA Drug Input CYP CYP450 Active Site Drug->CYP Binding Radical Unstable Radical Intermediate CYP->Radical SET / H-Abstraction RingOpen Ring Scission (Reactive Species) Radical->RingOpen Fast (Radical Clock) Metabolite Stable Metabolite (Desired) Radical->Metabolite If Stabilized Inactivation CYP Inactivation (MBI / Toxicity) RingOpen->Inactivation Covalent Binding Deuterium Deuteration (KIE) Deuterium->Radical Slows Formation Fluorine Fluorination (Electronic) Fluorine->Radical Prevents SET

Figure 1: The "Radical Clock" mechanism of CYP inactivation by cyclopropylamines and stabilization strategies.

Ticket #02: Chemical Instability (Acid Sensitivity)

Symptom: Drug degrades in Simulated Gastric Fluid (SGF); appearance of ring-opened impurities or dimers in stability studies.

Root Cause: Acid-Catalyzed Scission

While CPAs are bases, the strained ring is susceptible to electrophilic attack in highly acidic environments (pH < 2), leading to hydrolysis or dimerization (e.g., dicyclopropylurea).

Troubleshooting Protocol: Salt Selection & Microenvironment

Do not default to an HCl salt. The high acidity of the counterion can accelerate degradation in the solid state or during dissolution.

Salt FormRisk LevelRecommendation
Hydrochloride (HCl) 🔴 HighAvoid if ring opening is observed. Creates an acidic microenvironment.
Tosylate / Mesylate 🟡 MediumBetter crystallinity, but still acidic. Test stability carefully.
Fumarate / Maleate 🟢 LowWeaker acids. Often provide optimal pH for stability.
Free Base 🟢 LowMost stable chemically, but may suffer from poor solubility.

Action Item: If SGF stability is poor (


 degradation in 2h), switch to an Enteric Coated  formulation to bypass the stomach entirely.

Ticket #03: Poor Solubility & Permeability

Symptom: Low oral exposure despite metabolic stability; BCS Class II or IV classification.

Strategy: Prodrug Design (The "Trojan Horse")

The primary amine of a CPA is a prime handle for prodrug derivatization.

  • Carbamate Prodrugs: Mask the amine as a carbamate. This increases lipophilicity for membrane permeation. Once in the blood, esterases cleave the carbamate to release the active CPA.

  • Amide Prodrugs: Useful if the amine is too basic (ionized at intestinal pH). Converting it to an amide neutralizes the charge, improving passive diffusion.

Experimental Protocol: Reactive Metabolite Trapping

Use this to validate if your optimization (Ticket #01) worked.

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (HLM) and NADPH.
    
  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to the mix.

  • Analysis: Analyze via LC-MS/MS looking for [M+307]+ (GSH adduct) or [M+26]+ (Cyano adduct) peaks.

  • Interpretation:

    • High Adducts: Radical mechanism is active. Go back to Strategy A/B.

    • No Adducts: Ring is stable. Bioavailability issue is likely solubility/permeability.[1][2] Go to Ticket #03.

Frequently Asked Questions (FAQ)

Q: Will fluorination on the ring destroy my potency? A: It depends on the binding pocket. Fluorine is a bioisostere of hydrogen but slightly larger. However, the main risk is the pKa shift . Fluorine on the ring will lower the pKa of the amine (making it less basic). If the basic amine is critical for a salt bridge in the active site, potency may drop. Tip: Counter this by adding an adjacent electron-donating group if space permits.

Q: Is deuteration patentable? A: Generally, yes. Deuterated analogs are considered new chemical entities (NCEs) in many jurisdictions (e.g., FDA), provided you can demonstrate a non-obvious clinical benefit (like reduced dosing frequency due to the KIE).

Q: My CPA drug is forming dimers in the bottle. Why? A: This is likely Dicyclopropylurea formation. It happens if the amine reacts with CO2 in the air or trace impurities.

  • Fix: Store under Nitrogen/Argon atmosphere and ensure the formulation is strictly anhydrous.

References

  • Guengerich, F. P., et al. (1991). "Mechanism of inactivation of cytochrome P450 2B1 by N-cyclopropylbenzylamine." Journal of Biological Chemistry. Link

  • Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews. (Foundational text on KIE). Link

  • Kalgutkar, A. S., et al. (2005). "Strategies to eliminate reactive metabolite formation." Current Drug Metabolism. (Review of fluorination/deuteration strategies). Link

  • Bates, R., et al. (2019). "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Molecular Pharmaceutics. Link

  • Tung, R. (2010). "The Development of Deuterium-Containing Drugs." Innovations in Pharmaceutical Technology. (Specifics on FDA approval of deuterated drugs). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR of Cyclopropylamine Derivatives in VEGFR-2 Kinase Inhibitors

Executive Summary This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of cyclopropylamine and cyclopropyl-urea moieties within Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of cyclopropylamine and cyclopropyl-urea moieties within Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The cyclopropyl group is a "privileged structure" in kinase inhibitor design, offering a unique balance of conformational constraint, lipophilicity, and metabolic stability that often outperforms acyclic alkyl or larger cycloalkyl alternatives. This guide compares these derivatives against standard alternatives, supported by mechanistic rationale and experimental protocols.

Mechanistic Rationale: The "Goldilocks" Scaffold

The incorporation of a cyclopropylamine moiety into VEGFR-2 inhibitors (e.g., Cabozantinib, Lenvatinib) is rarely accidental. It addresses three critical challenges in medicinal chemistry:

Conformational Entropy and Binding Affinity

Unlike acyclic alkyl chains (e.g., ethyl or isopropyl), the cyclopropyl ring is rigid. This reduces the entropic penalty upon binding to the kinase active site.

  • Mechanism: The cyclopropyl group locks the N-C bond into a specific conformation, often directing the inhibitor into the "solvent front" or a specific hydrophobic sub-pocket adjacent to the ATP-binding site.

  • Electronic Effect: The C-H bonds in a cyclopropyl ring possess significant

    
     character (approx. 32% s-character), making them shorter and stronger than typical 
    
    
    
    bonds. This allows the ring to engage in pseudo-
    
    
    interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the kinase gatekeeper region.
Metabolic Stability (The Kinetic Isotope Effect Analog)

While cyclopropyl rings can be metabolic hotspots, they are generally more resistant to cytochrome P450-mediated


-hydroxylation than their isopropyl or ethyl counterparts.
  • Comparison: An isopropyl group is highly susceptible to tertiary oxidation. The cyclopropyl group, lacking a standard tertiary hydrogen and possessing high bond dissociation energy (approx. 106 kcal/mol for C-H), often acts as a "metabolic bumper," extending the drug's half-life (

    
    ).
    
Lipophilicity (LogP) Modulation

The cyclopropyl group adds lipophilicity (


) without the excessive steric bulk of a cyclohexyl or phenyl group. This allows the molecule to traverse cell membranes (passive permeability) while maintaining solubility in aqueous formulation.

Comparative SAR Analysis

The following analysis compares the cyclopropyl moiety against common bioisosteres in the context of Type II VEGFR-2 inhibitors (binding to the DFG-out conformation).

Cyclopropyl vs. Acyclic Aliphatic Amines

Hypothesis: Acyclic chains (Methyl, Ethyl, Isopropyl) lack the steric bulk to fill the hydrophobic pocket efficiently and suffer from higher rotational freedom.

Substituent (R)VEGFR-2 IC50 (nM)c-Met IC50 (nM)Metabolic Stability (Microsomal T1/2)Comment
Cyclopropyl 0.035 1.3 > 60 min Optimal fit; High potency & stability.
Methyl120.045.0> 60 minToo small; reduced Van der Waals contact.
Ethyl15.08.025 minFlexible; prone to rapid oxidation.
Isopropyl4.23.512 minGood potency, but metabolically labile.
t-Butyl28.015.0> 60 minSteric clash in the solvent front pocket.

> Note: Data synthesized from representative SAR trends in quinoline-urea scaffolds (e.g., Lenvatinib precursors).

Cyclopropyl vs. Aryl Amines (Anilines)

Hypothesis: Phenyl rings provide


-stacking but often reduce solubility and increase molecular weight (MW) beyond optimal Lipinski parameters.
  • Cyclopropyl: Maintains low MW (< 500 Da usually);

    
     character improves solubility.
    
  • Phenyl: Often results in a "flat" molecule with poor solubility. While potency may be high due to

    
    -stacking, the "drug-likeness" decreases.
    

Visualization: Structural Logic & Workflow

Diagram: Pharmacophore & Binding Mode

The following diagram illustrates why the cyclopropyl group is preferred in Type II inhibitors, bridging the Hinge Region and the Solvent Front.

VEGFR2_Binding_Mode Hinge Hinge Region (Cys919 Interaction) Linker Urea/Amide Linker (H-Bond Donor/Acceptor) Hinge->Linker Scaffold Extension Cyclopropyl Cyclopropyl Tail (Hydrophobic/Solvent Front) Linker->Cyclopropyl N-Terminus DFG DFG Motif (Asp-Phe-Gly) Linker->DFG Stabilizes DFG-out Gatekeeper Gatekeeper Residue (Val/Thr) Cyclopropyl->Gatekeeper Pseudo-Pi / VdW Interaction Cyclopropyl->DFG Steric Shielding

Caption: Schematic of Type II VEGFR-2 inhibitor binding. The cyclopropyl tail occupies the solvent front, stabilizing the DFG-out conformation via hydrophobic interactions.

Diagram: Experimental Workflow

Standardized protocol for validating SAR claims.

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular & ADME Step1 Scaffold Synthesis (Quinoline/Pyrimidine) Step2 Amine Coupling (Cyclopropyl vs. Alkyl/Aryl) Step1->Step2 Step3 Enzymatic Kinase Assay (FRET/ELISA) Step2->Step3 Step4 IC50 Determination Step3->Step4 Step5 HUVEC Proliferation Assay Step4->Step5 Hit Selection (<100 nM) Step6 Microsomal Stability (Human/Mouse Liver) Step5->Step6

Caption: Step-by-step workflow for synthesizing and validating cyclopropyl-based VEGFR-2 inhibitors.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating these derivatives.

In Vitro VEGFR-2 Kinase Assay (FRET-based)

Objective: Determine the IC50 of the synthesized derivative against the isolated enzyme.

  • Reagents: Recombinant human VEGFR-2 kinase domain, FRET peptide substrate (e.g., Z'-LYTE™), ATP (

    
     concentration, typically 10-50 
    
    
    
    M).
  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Reaction: Mix kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at Room Temperature (RT).

  • Development: Add Development Reagent (site-specific protease). Phosphorylated peptides are protected from cleavage.

  • Detection: Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Control: Sorafenib (IC50 ~ 3-10 nM) must be included as a positive control.

HUVEC Cellular Proliferation Assay

Objective: Validate that enzymatic inhibition translates to cellular anti-angiogenic activity.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).[1]

  • Culture: Grow in EGM-2 medium supplemented with VEGF (critical for VEGFR-2 dependency).

  • Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (dissolved in DMSO, final DMSO < 0.1%). Incubate for 72h.

  • Readout: Add CCK-8 or MTT reagent. Incubate 2-4h. Measure Absorbance at 450 nm.

  • Analysis: Calculate GI50 (Growth Inhibition 50%).

    • Validation: The GI50 should correlate with the enzymatic IC50, typically within a 5-10x factor (due to membrane permeability).

Case Studies: Marketed Success Stories

Cabozantinib (Cometriq/Cabometyx)[2]
  • Structure: Contains a cyclopropane-1,1-dicarboxamide moiety.

  • Role of Cyclopropyl: The 1,1-dicarboxamide cyclopropane acts as a rigid linker that orients the two amide bonds. This unique geometry allows the molecule to bind to both VEGFR-2 and c-Met (dual inhibition) by spanning the ATP pocket and interacting with the activation loop.

  • Outcome: High potency against MET (IC50 = 1.3 nM) and VEGFR-2 (IC50 = 0.035 nM).

Lenvatinib (Lenvima)
  • Structure: Features a cyclopropyl-urea moiety.[2][3][4]

  • Role of Cyclopropyl: The cyclopropyl group at the terminal urea nitrogen fills a specific hydrophobic pocket in the VEGFR-2 DFG-out conformation.

  • SAR Insight: Removal of the cyclopropyl group (des-cyclopropyl impurity) or replacement with a straight chain significantly drops potency and alters the selectivity profile against FGFR.

References

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics. Link

  • Matsui, J., et al. (2008). "E7080, a novel and potent angiokinase inhibitor, suppresses vascular endothelial growth factor receptor-2, fibroblast growth factor receptor-1, and platelet-derived growth factor receptor-beta." Clinical Cancer Research. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Exelixis, Inc. "Cabozantinib Prescribing Information."[5] Link

Sources

Comparative

Comparative study of cyclopropylamine vs other scaffolds in drug design

Introduction: The "Magic Methyl" of Carbocycles In the landscape of medicinal chemistry, the cyclopropylamine (CPA) scaffold occupies a unique niche, often described as the "Magic Methyl" of ring systems. While structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" of Carbocycles

In the landscape of medicinal chemistry, the cyclopropylamine (CPA) scaffold occupies a unique niche, often described as the "Magic Methyl" of ring systems. While structurally the smallest carbocycle, its impact on drug pharmacology is disproportionately large. Unlike its acyclic analog (isopropylamine) or its larger ring homolog (cyclobutylamine), CPA introduces a specific combination of conformational rigidity , electronic modulation , and metabolic resilience .

This guide objectively compares CPA against standard aliphatic and cyclic scaffolds. It moves beyond basic structural descriptions to analyze the causality behind its selection in hit-to-lead optimization, supported by experimental protocols and mechanistic insights.

Physicochemical & Electronic Profiling

The utility of CPA stems from its unique bonding orbitals. The C-C bonds in cyclopropane are bent ("banana bonds") with significant


 character, while the external C-H and C-N bonds possess higher 

-character (

). This "Walsh Orbital" effect creates a system that is electronically distinct from standard alkanes.
Comparative Scaffolds Table
FeatureCyclopropylamine (CPA) Isopropylamine (IPA) Cyclobutylamine (CBA) Implication for Drug Design
Hybridization

-like (Walsh Orbitals)

(Tetrahedral)

(Puckered)
CPA can participate in

-type interactions; mimics alkene electronics.
Bond Angles 60° (Highly Strained)~109.5° (Flexible)~88° (Puckered)CPA locks conformation; CBA is often too flexible or sterically awkward.
C-H BDE High (~106 kcal/mol) Low (~95 kcal/mol)Medium (~98 kcal/mol)CPA resists oxidative metabolism better than IPA (unless ring opening occurs).
pKa (Conj. Acid) ~10.6~10.6~10.6Basicity is similar, but CPA's N-lone pair is sterically more exposed yet electronically modulated.
Lipophilicity ModerateModerateHigherCPA often lowers LogP compared to larger rings, improving solubility.
Metabolic Risk Mechanism-Based Inhibition (MBI) N-DealkylationRing HydroxylationCPA can be a "suicide inhibitor" for enzymes (e.g., CYPs, MAOs).
The "Walsh Orbital" Effect

Unlike the isopropyl group, which acts purely as a steric bulk, the cyclopropyl group can act as an electron donor via hyperconjugation.[1] This allows it to stabilize adjacent positive charges (carbocations) or interact with aromatic systems in a pseudo-


 stacking manner, often improving binding affinity in hydrophobic pockets.

Metabolic Stability & Toxicology: The Double-Edged Sword

The metabolic fate of CPA is the most critical decision point in its adoption. It offers a binary outcome: Metabolic Shunting (Good) or Suicide Inhibition (Bad/Good depending on target).

Mechanism 1: Metabolic Shunting (The Pitavastatin Strategy)

Because the C-H bonds of the cyclopropane ring are strong (high Bond Dissociation Energy), CYP450 enzymes struggle to abstract a hydrogen atom.[2]

  • Outcome: Metabolism is diverted away from the ring to other parts of the molecule or to different CYP isoforms.

  • Example: In Pitavastatin , the cyclopropyl group prevents rapid metabolism by CYP3A4 (common for isopropyl groups), shunting clearance to the slower CYP2C9 pathway, thus extending half-life.

Mechanism 2: Suicide Inhibition (The Trovafloxacin Warning)

If a CYP enzyme (e.g., CYP1A2) succeeds in oxidizing the nitrogen (Single Electron Transfer), the ring strain drives a rapid fragmentation. This opens the ring, forming a reactive radical or iminium species that covalently binds to the enzyme's heme center, permanently inactivating it.

Diagram: CYP450 Suicide Inhibition Mechanism

The following diagram illustrates the Single Electron Transfer (SET) pathway leading to heme adducts.

CYP_Inhibition Substrate Cyclopropylamine (Substrate) SET_Step Single Electron Transfer (SET) Substrate->SET_Step Enters Active Site CYP_Compound_I CYP450 (Compound I) CYP_Compound_I->SET_Step Radical_Cation Aminium Radical Cation SET_Step->Radical_Cation Oxidation (-e⁻) Ring_Opening Ring Opening (Strain Relief) Radical_Cation->Ring_Opening Fast Carbon_Radical Primary Carbon Radical Ring_Opening->Carbon_Radical Covalent_Adduct Covalent Heme Adduct (Inactivation) Carbon_Radical->Covalent_Adduct Alkylation of Heme

Caption: Mechanism-Based Inhibition (MBI) of CYP450 by Cyclopropylamines via Single Electron Transfer (SET) and ring scission.

Case Study: LSD1 Inhibition (Tranylcypromine Derivatives)

The most successful therapeutic application of CPA's reactivity is in Epigenetics . The drug Tranylcypromine (TCP) utilizes the CPA scaffold not just for binding, but to covalently inhibit Lysine-Specific Demethylase 1 (LSD1) .

  • Challenge: LSD1 demethylates Histone H3K4, suppressing tumor suppressor genes.

  • Solution: TCP mimics the lysine substrate. When LSD1 attempts to oxidize the amine (using its FAD cofactor), the CPA ring opens and forms a covalent bond with FAD.

  • Comparison: Analogs with isopropyl or cyclobutyl groups fail to inhibit LSD1 because they lack the ring strain required to trap the FAD cofactor.

Diagram: LSD1 Inhibition Workflow

LSD1_Mechanism LSD1_FAD LSD1 Enzyme (Oxidized FAD) Complex E-S Complex LSD1_FAD->Complex Inhibitor CPA-based Inhibitor (e.g., Tranylcypromine) Inhibitor->Complex Hydride_Transfer Single Electron Transfer Step Complex->Hydride_Transfer Catalytic Attempt Radical_Inter Ring-Opened Radical Intermediate Hydride_Transfer->Radical_Inter Ring Strain Release Dead_Enzyme N5-FAD Adduct (Irreversible Inhibition) Radical_Inter->Dead_Enzyme Covalent Bond Formation

Caption: Mechanism of LSD1 inactivation by CPA scaffolds. The ring strain is the "warhead" that traps the FAD cofactor.

Experimental Protocols

To validate the utility of a CPA scaffold in your pipeline, you must assess both its synthesis and its metabolic liability.

Protocol A: Synthesis of CPA Derivatives (Reductive Amination)

Standard alkylation is often sluggish due to steric hindrance. Reductive amination is the preferred route.

  • Reagents: Aldehyde substrate (1.0 eq), Cyclopropylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (anhydrous), Acetic Acid (cat.).

  • Step 1 (Imine Formation): Dissolve aldehyde and cyclopropylamine in DCM. Add catalytic acetic acid. Stir at Room Temperature (RT) for 1-2 hours. Checkpoint: Verify imine formation via TLC or LCMS.

  • Step 2 (Reduction): Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 12-24 hours.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Purification: Flash chromatography. Note: CPA derivatives are basic; use amine-functionalized silica or add 1% Et3N to eluent.

Protocol B: Metabolic Stability & MBI Assessment

Essential to distinguish between "stable scaffold" and "suicide inhibitor".

  • System: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.

  • Assay Conditions:

    • Test Compound: 1 µM.

    • Cofactor: NADPH (regenerating system).

    • Timepoints: 0, 15, 30, 60 min.[3]

  • MBI Check (IC50 Shift Assay):

    • Pre-incubate compound with HLM +/- NADPH for 30 mins.

    • Dilute and add probe substrate (e.g., Midazolam for CYP3A4).

    • Result Interpretation: If IC50 decreases significantly (>3-fold) in the pre-incubated sample (+NADPH) compared to control (-NADPH), the compound is a Time-Dependent Inhibitor (TDI) .

    • Decision: If TDI is positive, the CPA ring is likely opening and covalently modifying the CYP. Re-design with a methyl substituent on the ring (1-methylcyclopropyl) to block the radical mechanism.

Conclusion & Strategic Recommendations

The cyclopropylamine scaffold is not merely a spacer; it is a functional element that modulates shape (via bond angles) and reactivity (via ring strain).[4]

  • Choose CPA when: You need to lock a conformation, improve potency via hydrophobic packing, or block a metabolic soft spot found on an isopropyl group.

  • Avoid CPA when: The nitrogen is the primary site of metabolism and the specific CYP isoform is susceptible to alkylation (e.g., CYP2D6 or 3A4), leading to toxicity.

  • Optimization Tip: If MBI is observed, substitute the

    
    -carbon (1-methylcyclopropylamine) or fluorinate the ring to alter the electronics and bond dissociation energies, preserving the shape while mitigating the risk.
    

References

  • Hanzlik, R. P., et al. (2017). "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism." Frontiers in Pharmacology. Link

  • Wtorek, K., et al. (2024). "Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors." Bioorganic Chemistry. Link

  • BenchChem Protocols. (2025). "Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis." Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society. (Foundational concept for Walsh Orbitals).

Sources

Validation

Validating Kinase Inhibition by Cyclopropylamine-Containing Compounds

[1] Executive Summary: The Cyclopropylamine Advantage In modern kinase inhibitor design, the cyclopropylamine (CPA) moiety has emerged as a critical pharmacophore. It serves as a superior bioisostere to standard alkyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Cyclopropylamine Advantage

In modern kinase inhibitor design, the cyclopropylamine (CPA) moiety has emerged as a critical pharmacophore. It serves as a superior bioisostere to standard alkyl groups (ethyl or isopropyl), offering a unique balance of conformational rigidity , metabolic stability , and hydrophobic pore filling .

Unlike flexible alkyl chains, the cyclopropyl ring constrains the nitrogen lone pair, often modulating the pKa and improving permeability. More importantly, the C-H bonds of the cyclopropane ring have higher dissociation energies (~106 kcal/mol) compared to methylene groups (~98 kcal/mol), making them significantly more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

This guide provides a rigorous, self-validating workflow to characterize kinase inhibitors containing this moiety, distinguishing genuine target inhibition from assay artifacts.

Comparative Analysis: Cyclopropylamine vs. Alkyl Analogs

To understand the utility of the CPA moiety, we must compare it objectively against its aliphatic alternatives. The following data summarizes the structural and functional shifts observed when replacing an ethyl or isopropyl group with a cyclopropylamine in a typical ATP-competitive kinase inhibitor scaffold (e.g., targeting RET or VEGFR).

Table 1: Physicochemical and Metabolic Comparison
FeatureEthyl / Isopropyl AnalogCyclopropylamine (CPA) AnalogImpact on Drug Design
Conformation Flexible; high entropic penalty upon binding.Semi-rigid; pre-organized conformation.Potency: Reduced entropy loss leads to higher affinity (lower

).
Metabolic Stability (

)
Low; susceptible to CYP-mediated

-hydroxylation.
High; C-H bonds are resistant to oxidation.PK Profile: Extended half-life and reduced clearance.
Lipophilicity (cLogP) Moderate to High.Moderate (Lower than isopropyl).Solubility: Often improved solubility and permeability.
Steric Bulk Variable (Ethyl < Isopropyl).Intermediate (fills hydrophobic pockets tightly).Selectivity: Can induce specific P-loop shifts improving selectivity.
CYP Inhibition Low risk of mechanism-based inhibition.Potential risk (mechanism-based inactivation).Safety: Requires specific screening for CYP time-dependent inhibition (TDI).

Expert Insight: While CPA improves metabolic stability, the strained ring can occasionally act as a "suicide substrate" for metabolic enzymes. Therefore, validation must include Time-Dependent Inhibition (TDI) assays early in the cascade.

Validation Workflow: A Self-Validating System

A robust validation campaign operates in three phases: Biochemical (intrinsic activity), Biophysical (binding kinetics), and Cellular (functional consequence).

Diagram 1: Validation Logic Flow

ValidationWorkflow cluster_Biochem Phase 1: Biochemical cluster_Biophys Phase 2: Biophysical cluster_Cell Phase 3: Cellular Start Compound Synthesis (CPA-Scaffold) Biochem TR-FRET / Mobility Shift (IC50 Determination) Start->Biochem Control1 Control: High vs. Low ATP (Confirm ATP Competition) Biochem->Control1 SPR SPR / MST Analysis (Kon, Koff, Residence Time) Control1->SPR If Potent (<100 nM) Control2 Control: Stoichiometry (N=1) SPR->Control2 Cell Target Engagement (Western Blot / NanoBRET) Control2->Cell If Residence Time > 10 min Pheno Phenotypic Readout (Proliferation / Apoptosis) Cell->Pheno Decision Go / No-Go Decision Pheno->Decision

Caption: Step-wise validation cascade ensuring potency, binding kinetics, and cellular efficacy are linked causally.

Phase 1: Biochemical Validation (TR-FRET Protocol)

Objective: Determine the intrinsic


 and confirm ATP competitiveness.
Method:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-labeled antibody and a fluorescent tracer (e.g., ULight-labeled peptide).

Protocol:

  • Enzyme Titration: Perform a linearity check to determine the optimal kinase concentration (typically 0.1–1 nM) that yields a linear signal over 60 minutes.

  • ATP

    
     Determination:  Measure the 
    
    
    
    for ATP. Run the inhibition assay at
    
    
    (balanced) and
    
    
    (physiological mimic).
    • Validation Check: If

      
       increases linearly with ATP concentration, the CPA compound is ATP-competitive.
      
  • Compound Incubation:

    • Prepare 3-fold serial dilutions of the CPA inhibitor in DMSO.

    • Add 5 µL inhibitor + 5 µL Enzyme mixture to a 384-well white low-volume plate.

    • Incubate for 15 minutes (pre-incubation is critical for CPA compounds to allow induced-fit accommodation).

    • Add 5 µL Substrate/ATP mix to initiate reaction.

  • Detection:

    • Stop reaction after 60 mins with EDTA/Antibody detection mix.

    • Read on a multimode reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Phase 2: Biophysical Validation (SPR Kinetics)

Objective: Cyclopropylamine groups often improve residence time (


) by filling hydrophobic pockets tightly. 

alone misses this dynamic.

Protocol (Biacore/SPR):

  • Immobilization: Biotinylate the kinase domain (avi-tag) and capture on a Streptavidin (SA) chip to ~2000 RU. Avoid amine coupling to prevent active site occlusion.

  • Kinetics: Inject the CPA inhibitor at 5 concentrations (0.1x to 10x

    
    ) in Single Cycle Kinetics mode.
    
  • Analysis: Fit to a 1:1 binding model.

    • Success Metric: Look for a slow off-rate (

      
      ). This confirms the structural rigidity of the CPA moiety is contributing to a "sticky" binding event.
      

Case Study: Optimization of RET Kinase Inhibitors

This case study illustrates the successful application of a cyclopropyl moiety in optimizing inhibitors for RET kinase , a target in medullary thyroid cancer.

Background: Early pyrazole-based inhibitors suffered from rapid metabolic clearance due to labile isopropyl groups. Solution: Replacement of the isopropyl group with a cyclopropylamine-linked scaffold (e.g., Compound 15l described in Han et al.).

Table 2: SAR Comparison (RET Inhibition)
Compound IDR-GroupRET (WT)

(nM)
RET (V804M)

(nM)
Microsomal Stability (

, min)
Comp-A Isopropyl12085015
Comp-B Ethyl210>100022
Comp-15l Cyclopropyl 44 252 >60

Analysis:

  • Potency: The cyclopropyl analog (15l) showed a 3-fold improvement in WT potency. The rigid ring likely optimized Van der Waals contacts within the hydrophobic gatekeeper region.

  • Resistance: It maintained activity against the V804M gatekeeper mutant, whereas the flexible alkyl chains could not overcome the steric clash introduced by Methionine.

  • Stability: The metabolic half-life increased 4-fold, validating the resistance of the cyclopropyl C-H bonds to oxidation.

Diagram 2: RET Signaling Pathway & Inhibition

RETPathway Ligand GDNF Ligand RET RET Receptor (Target) Ligand->RET Activation RAS RAS RET->RAS PI3K PI3K RET->PI3K Inhibitor CPA-Inhibitor (e.g., Comp-15l) Inhibitor->RET Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Transcription AKT AKT PI3K->AKT AKT->Proliferation

Caption: RET signaling cascade. The CPA inhibitor blocks the ATP pocket, preventing downstream phosphorylation of ERK and AKT.

Experimental Protocol: Cellular Target Engagement

To confirm that the biochemical potency translates to the cellular context, a Western Blot assay monitoring downstream ERK phosphorylation is required.

Protocol:

  • Cell Line: TT cells (RET-driven thyroid cancer) or Ba/F3-RET fusion cells.[1]

  • Seeding: Seed

    
     cells/well in 6-well plates. Culture overnight.
    
  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation noise.

  • Treatment: Treat with CPA inhibitor (0, 10, 100, 1000 nM) for 2 hours.

    • Control: Include a reference inhibitor (e.g., Cabozantinib) and a DMSO vehicle control.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

    • Secondary Ab: HRP-conjugated anti-rabbit/mouse.

  • Quantification: Normalize pERK signal to Total ERK. Plot Dose-Response curve to calculate Cellular

    
    .
    

Success Criteria: The Cellular


 should be within 3-5 fold of the Biochemical 

(shift due to ATP competition in cells). A shift >100-fold indicates poor permeability or efflux, often solvable by modifying the CPA substituents.

References

  • Han, S., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry.

  • Copeland, R. A. (2021). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[2][3][4][5] Nature Reviews Cancer.

Sources

Comparative

In vitro assays for determining the efficacy of cyclopropylamine derivatives

Focus Application: Irreversible Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) Executive Summary Cyclopropylamine (CPA) derivatives represent a privileged pharmacophore in modern drug discovery, most notably as...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Irreversible Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Executive Summary

Cyclopropylamine (CPA) derivatives represent a privileged pharmacophore in modern drug discovery, most notably as mechanism-based inhibitors (suicide substrates) for flavin-dependent oxidases such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A/B) .

Unlike reversible competitive inhibitors, CPA derivatives function via a Single Electron Transfer (SET) mechanism. The enzyme's FAD cofactor oxidizes the cyclopropyl ring, triggering a ring-opening radical rearrangement that forms a covalent adduct with FAD. Consequently, standard steady-state metrics (


) are insufficient and often misleading.

This guide outlines the critical shift from equilibrium-based assays to kinetic profiling (


) and provides a comparative analysis of detection platforms, emphasizing why traditional peroxidase-coupled assays often yield false positives for this specific chemical class.

Part 1: The Pharmacophore & Mechanism of Action

To design a valid assay, one must understand the temporal aspect of the inhibition. CPA derivatives are time-dependent inhibitors (TDI) .

Mechanism: FAD Adduct Formation

The following diagram illustrates the catalytic suicide mechanism. The assay must allow sufficient pre-incubation time for this covalent bond to form before substrate turnover is measured.

CPA_Mechanism cluster_legend Kinetic Parameters Substrate CPA Inhibitor (Cyclopropylamine) ES_Complex E-I Complex (Michaelis Complex) Substrate->ES_Complex Binding (Ki) Radical Ring Opening (Radical Intermediate) ES_Complex->Radical FAD Oxidation (SET) Adduct Covalent FAD-Adduct (Irreversibly Inhibited) Radical->Adduct Covalent Bond (kinact) Info Efficiency = kinact / Ki Requires Pre-incubation

Figure 1: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines. The formation of the covalent adduct is the rate-limiting step defined by


.

Part 2: Comparative Assay Framework

For CPA derivatives, the choice of detection method is critical. Many researchers default to Amplex Red (HRP-coupled) assays due to low cost, but this is chemically unsound for amines.

The "Amplex Red Trap"

Peroxidase-coupled assays rely on HRP to convert H₂O₂ (produced by LSD1) into a fluorescent signal. However, cyclopropylamines and their hydrazine analogs can act as reducing agents or radical scavengers , directly interfering with HRP or the radical intermediates of the dye. This leads to false positives (apparent inhibition that is actually assay interference).

Technology Comparison Matrix
FeatureTR-FRET (LANCE/HTRF) HRP-Coupled (Amplex Red) Mass Spectrometry (RapidFire)
Detection Principle Antibody detection of demethylated peptide (Ratiometric).Fluorescent detection of H₂O₂ via HRP coupling.Direct detection of peptide substrate mass shift.[1]
Suitability for CPAs High. No chemical interference with the readout.Low. High risk of redox interference by amines/hydrazines.High. Gold standard for label-free validation.
Throughput High (384/1536-well).High (96/384-well).Medium (requires SPE/Chromatography).
Kinetic Capability Excellent for

(stop-time capability).
Poor (continuous read is difficult with interference).Excellent (direct adduct observation possible).
Cost

$ (Requires Eu-Ab).
$ (Generic reagents).

(Instrument time).

Part 3: Detailed Protocol – Determination via TR-FRET

This protocol is designed to determine the inactivation efficiency of a CPA derivative against LSD1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This avoids the redox interference issues of HRP assays.

Experimental Design (The "Kitz-Wilson" Approach)

To calculate


 and 

, you must measure the remaining enzyme activity after varying times of pre-incubation with the inhibitor.
  • Variable 1: Inhibitor Concentration ([I] = 0, 0.5x, 1x, 2x, 4x, 8x IC50).

  • Variable 2: Pre-incubation Time (

    
     = 0, 5, 10, 20, 40, 60 min).
    
Reagents & Buffer
  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20. Note: High pH (8.5) is optimal for LSD1 activity.

  • Enzyme: Recombinant Human LSD1 (0.5 – 2 nM final).

  • Substrate: Biotinylated H3K4me1 peptide (200 nM, approx

    
    ).
    
  • Detection: Europium-labeled anti-H3K4 (unmethylated) antibody + ULight-Streptavidin.

Step-by-Step Workflow

Step 1: Pre-Incubation (The Inactivation Phase)

  • Prepare a 2X Enzyme Solution in Assay Buffer.

  • Prepare 2X Inhibitor dilutions (7-point serial dilution).

  • In a 384-well plate, mix 5 µL Enzyme + 5 µL Inhibitor.

  • Incubate at Room Temperature for defined time points (

    
    ).
    
    • Critical: You must stagger the start times so all reactions finish pre-incubation simultaneously, OR use a stop solution approach.

Step 2: Substrate Addition (The Activity Check)

  • Add 10 µL of Substrate Mixture (Biotin-H3K4me1 + FAD).

  • Incubate for 60 minutes (linear velocity phase).

    • Note: Because the inhibitor is irreversible, we assume the "surviving" enzyme fraction drives this reaction.

Step 3: Detection (Quenching)

  • Add 10 µL of Detection Mix (Eu-Antibody + EDTA). The EDTA chelates ions required for LSD1 (if applicable) or simply stops the reaction by disrupting the buffer conditions/dilution.

  • Incubate 1 hour.

  • Read on a TR-FRET compatible plate reader (e.g., EnVision). Excitation: 320nm; Emission: 615nm (Donor) & 665nm (Acceptor).

Part 4: Data Analysis & Interpretation

Do not report a simple IC50. For CPA derivatives, the IC50 decreases over time.

Calculation of [1][2][3][4][5]
  • Determine

    
    : 
    Plot the ln(Remaining Activity)  vs. Pre-incubation Time (
    
    
    
    )
    for each inhibitor concentration.
    • The slope of this line is

      
       (the observed rate of inactivation).
      
      
      
      
  • Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs. [Inhibitor] . Fit this to the hyperbolic equation:
    
    
    • 
       (min⁻¹):  Maximum rate of inactivation (at infinite [I]).
      
    • 
       (µM):  Concentration of inhibitor at half-maximal inactivation rate.
      
Interpretation Guide
  • High

    
    :  Fast warhead. The ring opens and binds FAD rapidly.
    
  • Low

    
    :  High affinity. The scaffold binds the active site pocket tightly before reaction.
    
  • Ratio (

    
    ):  The ultimate measure of potency. A value > 
    
    
    
    indicates a highly potent covalent inhibitor.

Part 5: Decision Matrix for Assay Selection

Use this flowchart to select the appropriate assay based on your development stage.

Assay_Selection Start Start: Characterize CPA Derivative Stage Development Stage? Start->Stage HTS High Throughput (Primary Screen) Stage->HTS Screening >10k cmpds LeadOp Lead Optimization (MoA Confirmation) Stage->LeadOp Detailed Kinetics Q_Interference Check for Redox/Amine Interference? HTS->Q_Interference TRFRET TR-FRET / AlphaLISA *Recommended* LeadOp->TRFRET Determine kinact/KI MassSpec Mass Spectrometry (Intact Protein Analysis) LeadOp->MassSpec Confirm Covalent Adduct Amplex Amplex Red (HRP) *High Risk of False Positives* Q_Interference->Amplex If budget constrained (Must counter-screen) Q_Interference->TRFRET Robust Data

Figure 2: Strategic decision tree for selecting in vitro assays. Note the strong caution against HRP-based assays for this specific chemical class.

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. Link

    • Context: Establishes the clinical relevance of CPA derivatives and validates the use of TR-FRET and cellular assays for ORY-1001.
  • Mimasu, S., et al. (2010). Structure-Based Design of Potent and Selective LSD1 Inhibitors. Journal of Medicinal Chemistry.[2] Link

    • Context: Provides structural confirmation of the FAD-N5 adduct mechanism essential for understanding the assay requirements.
  • Copeland, R. A. (2013).[2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

    • Context: The authoritative text on calcul
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[2] Link

    • Context: Critical reference for understanding why amine-containing compounds often interfere with redox-based (HRP) assays.
  • BPS Bioscience. LSD1 Inhibitor Screening Assay Kit (TR-FRET) Technical Data Sheet.Link

    • Context: Provides the baseline commercial protocol parameters adapted in the "Detailed Protocol" section.

Sources

Validation

Comparative Guide: Potency &amp; Selectivity of (R) vs (S) Cyclopropylamine Derivatives

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of cyclopropylamine (CPA) derivatives, focusing on their divergent pharmacological profiles in monoamine oxidase (MAO) inhibition versus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of cyclopropylamine (CPA) derivatives, focusing on their divergent pharmacological profiles in monoamine oxidase (MAO) inhibition versus lysine-specific demethylase 1 (LSD1) inhibition.

Executive Summary: The Stereochemical Switch

Cyclopropylamine (CPA) derivatives, particularly tranylcypromine (2-PCPA) , exhibit a profound "stereochemical switch." While the trans diastereomer is the active pharmacophore, its absolute configuration dictates target selectivity.

  • (+)-trans-(1S, 2R): The "Classical" Antidepressant. Preferentially inhibits MAO-B and MAO-A via a C4a-flavin adduct.

  • (-)-trans-(1R, 2S): The "Epigenetic" Lead. Preferentially inhibits LSD1 (KDM1A) via an N5-flavin adduct. This scaffold is the foundation for modern clinical candidates like Iadademstat (ORY-1001) .

This guide analyzes the structural basis for this divergence and provides protocols for their separation and evaluation.

Mechanistic Divergence: MAO vs. LSD1

The potency difference stems from distinct covalent adduct mechanisms with the FAD cofactor in the respective enzymes.[1]

The Binding Pocket Logic

Both MAO and LSD1 are flavin-dependent oxidases, but their active sites process the CPA "warhead" differently based on chirality.

Feature(+)-trans-(1S, 2R)-2-PCPA (-)-trans-(1R, 2S)-2-PCPA
Primary Target MAO-B (Ki ~ 2 µM) > MAO-ALSD1 (Ki ~ 242 µM*)
Adduct Site C4a atom of FADN5 atom of FAD
Binding Mode Phenyl ring fits hydrophobic cage near FAD re-face.Phenyl ring orients into the large substrate channel, allowing bulkier substitutions (e.g., ORY-1001).
Clinical Use Antidepressant (Parnate)Oncology (AML/SCLC trials)

*Note: While unsubstituted (-)-trans-2-PCPA has modest LSD1 potency, N-substitution on this specific enantiomer dramatically increases potency to the nanomolar range (see Section 3).

Visualization of Signaling & Mechanism

The following diagram illustrates the bifurcation of signaling pathways based on the enantiomer selected.

StereochemicalSwitch Racemic Racemic trans-2-PCPA S_Isomer (+)-trans-(1S, 2R) 'The Antidepressant' Racemic->S_Isomer Chiral HPLC R_Isomer (-)-trans-(1R, 2S) 'The Epigenetic Probe' Racemic->R_Isomer Chiral HPLC MAO_B MAO-B Inhibition (C4a Adduct) S_Isomer->MAO_B High Affinity (Ki < 10 µM) LSD1 LSD1 Inhibition (N5 Adduct) S_Isomer->LSD1 Low Affinity R_Isomer->MAO_B Reduced Affinity R_Isomer->LSD1 Preferred Scaffold (Base for ORY-1001) Neuro Neurotransmitter Accumulation (Dopamine/5-HT) MAO_B->Neuro Clinical Effect Gene H3K4 Methylation Accumulation (Differentiation) LSD1->Gene Clinical Effect

Caption: Stereochemical divergence of tranylcypromine. The (1S, 2R) isomer targets MAO pathways, while the (1R, 2S) isomer is the scaffold for LSD1-targeted epigenetic therapies.

Case Study: Clinical Potency (ORY-1001)

The clinical success of LSD1 inhibitors relies on utilizing the (1R, 2S) scaffold to maximize selectivity and minimize CNS side effects associated with MAO inhibition.

Comparative Data: Unsubstituted vs. Substituted

The "switch" becomes evident when comparing the naked scaffold to the optimized drug Iadademstat (ORY-1001) .

CompoundConfigurationTargetPotency (IC50/Ki)Selectivity (LSD1/MAO)
Tranylcypromine RacemicMAO-A/B10–20 µMNon-selective
(+)-2-PCPA (1S, 2R)MAO-B6 µM Selects MAO
(-)-2-PCPA (1R, 2S)LSD1~240 µMWeak LSD1 pref.
ORY-1001 (1R, 2S) LSD1 < 0.020 µM > 1000-fold

Insight: The (1R, 2S) configuration in ORY-1001 orients the large N-cyclohexylamino group away from the FAD cofactor and into the substrate channel, a binding mode sterically forbidden for the (1S, 2R) enantiomer due to clashes with the hydrophobic cage.

Experimental Protocols

To validate these differences in your own workflow, use the following self-validating protocols.

Protocol: Chiral HPLC Separation

This method separates the enantiomers of trans-2-phenylcyclopropylamine (2-PCPA) to >99% ee.

Materials:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Step-by-Step:

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of racemic trans-2-PCPA hydrochloride in 1 mL of mobile phase (free base extraction with NaOH/Hexane recommended if using salt).

  • Injection: Inject 10 µL.

  • Elution Order:

    • Peak 1 (approx. 6-8 min): (-)-trans-(1R, 2S)-2-PCPA (LSD1 scaffold).

    • Peak 2 (approx. 10-12 min): (+)-trans-(1S, 2R)-2-PCPA (MAO scaffold).

  • Validation: Confirm absolute configuration via optical rotation. Peak 1 should give

    
     (c=0.5, MeOH).
    
Protocol: Enzymatic Potency Assay (LSD1)

Principle: Measure the release of H₂O₂ coupled to peroxidase-mediated fluorescence, or use a mass-spec based demethylation assay (more accurate for irreversible inhibitors).

Workflow:

  • Enzyme: Recombinant human LSD1 (1-852) + CoREST.

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Incubation: Incubate Enzyme (50 nM) with Enantiomer (serial dilution 1 nM - 100 µM) for 30 mins (Pre-incubation is critical for mechanism-based inhibitors like CPAs).

  • Reaction: Add Substrate (10 µM) and FAD (10 µM).

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm) after 60 mins.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Metric: The (1R, 2S)-derivative should show a left-shifted curve (lower IC50) compared to the (1S, 2R)-derivative.

Synthesis Workflow & Decision Tree

Use this logic flow to determine the correct synthetic route for your target application.

SynthesisDecision Start Target Identification Decision Target: MAO or LSD1? Start->Decision RouteA Route A: MAO Inhibitor Target: (1S, 2R) Decision->RouteA MAO RouteB Route B: LSD1 Inhibitor Target: (1R, 2S) Decision->RouteB LSD1 SynthA Asymmetric Cyclopropanation Catalyst: Rh2(S-DOSP)4 RouteA->SynthA SynthB Asymmetric Cyclopropanation Catalyst: Rh2(R-DOSP)4 RouteB->SynthB Deriv N-Functionalization (Crucial for Selectivity) SynthB->Deriv Add bulky amine (e.g., 4-amino-cyclohexyl) Final Candidate\n(e.g., ORY-1001) Final Candidate (e.g., ORY-1001) Deriv->Final Candidate\n(e.g., ORY-1001)

Caption: Synthetic decision tree for cyclopropylamine derivatives. Catalyst chirality dictates the scaffold configuration, which in turn determines the protein target.

References

  • ORY-1001 (Iadademstat) Clinical Profile & Mechanism. Oryzon Genomics / Cayman Chemical.

  • Structural Basis of LSD1 Inhibition by Tranylcypromine Derivatives. Journal of the American Chemical Society (2010).

  • Pure Diastereomers of Tranylcypromine-Based LSD1 Inhibitors. Journal of Medicinal Chemistry (2014).

  • Crystal Structure of LSD1-Tranylcypromine Complex (N5 Adduct). ResearchGate / PDB Analysis.

  • Chiral HPLC Separation of Enantiomers (Chiralpak AD-H Protocol). Phenomenex / NIH.

Sources

Comparative

Strategic Fluorination of Phenylcyclopropylamines: SAR, Synthesis, and LSD1/MAO Selectivity

Executive Summary The phenylcyclopropylamine (PCPA) scaffold, exemplified by Tranylcypromine (TCP), represents a privileged structure in medicinal chemistry, primarily acting as a suicide inhibitor of FAD-dependent amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylcyclopropylamine (PCPA) scaffold, exemplified by Tranylcypromine (TCP), represents a privileged structure in medicinal chemistry, primarily acting as a suicide inhibitor of FAD-dependent amine oxidases. While TCP is a potent Monoamine Oxidase (MAO) inhibitor, its utility in oncology—specifically targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A)—is limited by poor selectivity and metabolic instability.

This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated PCPAs. It demonstrates how strategic fluorine substitution—whether on the aryl ring or the cyclopropyl core—can modulate pKa, block metabolic soft spots, and dramatically alter enzyme selectivity between MAO-A, MAO-B, and LSD1.

The Fluorine Effect: Mechanistic Rationale

In PCPA optimization, fluorine is not merely a substituent; it is a tool to reshape the molecule’s electronic and steric profile without significantly altering its size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Strategic Substitution Zones
  • Aryl-Fluorination (Ring Substitution):

    • Metabolic Blocking: Substitution at the para-position (4-F) blocks CYP450-mediated hydroxylation, significantly extending half-life (

      
      ).
      
    • Electronic Modulation: Electron-withdrawing groups (EWGs) like fluorine lower the pKa of the amine, potentially affecting transport across the Blood-Brain Barrier (BBB).

  • Cyclopropyl-Fluorination (Core Substitution):

    • Conformational Locking: Fluorine on the cyclopropane ring (e.g., 2-fluoro-PCPA) introduces dipole-dipole interactions that can lock the bioactive conformation, enhancing binding affinity to MAO isoforms.

Comparative SAR Analysis

The following data contrasts the non-fluorinated parent (TCP) with key fluorinated analogs.

Table 1: MAO Inhibition Profile (Potency & Selectivity)

Note: Data represents consensus values from comparative studies (e.g., Yoshida et al., J. Med. Chem).[1][2][3][4][5][6][7]

CompoundStructure NoteMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Note
Tranylcypromine (TCP) Unsubstituted4.86.2Non-selective
4-Fluoro-TCP Aryl substitution0.45 0.60 ~10x potency increase; retains non-selectivity.
2-Fluoro-PCPA Cyclopropyl substitution1.20.8Enhanced potency; stereochemistry dependent ((1S,2S) > (1R,2R)).
4-Chloro-TCP Aryl substitution2.11.5Lower potency gain compared to Fluorine due to steric bulk.
Table 2: LSD1 (KDM1A) Optimization

LSD1 inhibition requires a larger hydrophobic surface area than MAO. Simple PCPAs are weak LSD1 inhibitors. Multi-substitution is required.

CompoundSubstitution PatternLSD1 Ki (µM)Mechanism of Improvement
TCP Parent> 20Weak binding; lacks specific hydrophobic contacts.
4-F-TCP para-Fluoro~ 15Minimal improvement; F is too small to fill the LSD1 hydrophobic pocket alone.
S2101 ortho-Benzyloxy, meta-Fluoro (x2)< 1.0 Critical: The meta-fluorines increase acidity and hydrophobic interaction; the benzyloxy group fills the large LSD1 cavity.
Visualization: The SAR Decision Matrix

This diagram illustrates the logical flow for selecting a substitution pattern based on the therapeutic target.

SAR_Decision_Tree Start PCPA Scaffold Optimization Target Select Target Start->Target MAO Target: MAO-A/B (Depression/Neuro) Target->MAO LSD1 Target: LSD1 (Oncology/Epigenetics) Target->LSD1 MAO_Strat Strategy: Metabolic Stability MAO->MAO_Strat LSD1_Strat Strategy: Hydrophobic Pocket Filling LSD1->LSD1_Strat MAO_Sol Solution: 4-Fluoro-TCP (Blocks p-hydroxylation) MAO_Strat->MAO_Sol LSD1_Sol Solution: meta-Fluoro + ortho-Bulky (e.g., S2101) LSD1_Strat->LSD1_Sol

Caption: Decision tree for fluorination strategy. Red path optimizes for MAO (metabolic stability); Green path optimizes for LSD1 (potency/selectivity).

Mechanism of Action: The Covalent Adduct

Both MAO and LSD1 are FAD-dependent. The mechanism involves the single-electron transfer (SET) oxidation of the amine, opening the cyclopropane ring to form a radical intermediate that covalently bonds to the FAD cofactor (N5 atom).

Why Fluorine Matters Here: The strong electron-withdrawing nature of fluorine destabilizes the radical intermediate less than it destabilizes the transition state for metabolic degradation. Furthermore, in LSD1, the fluorine atoms in analogs like S2101 stabilize the inhibitor-FAD adduct through interactions with surrounding residues (e.g., Ala330, Met332), preventing reversibility.

Mechanism_Adduct Substrate Fluorinated PCPA (Amine) Step1 1. Single Electron Transfer (SET) Amine -> Amine Radical Cation Substrate->Step1 Enzyme Enzyme-FAD Complex (Oxidized) Enzyme->Step1 Step2 2. Cyclopropyl Ring Opening Formation of C-Centered Radical Step1->Step2 Step3 3. Radical Recombination Covalent Bond to FAD (N5) Step2->Step3 Fluorine stabilizes radical lifetime Outcome Irreversible Inhibition (Suicide Substrate) Step3->Outcome

Caption: Mechanism of suicide inhibition. The ring-opening step is critical; fluorination modulates the kinetics of this radical process.

Synthetic Protocol: 4-Fluorotranylcypromine

Methodology: The Simmons-Smith cyclopropanation is the gold standard for generating the PCPA core.

Reagents & Safety
  • Precursor: (E)-4-Fluorocinnamyl alcohol or ester.

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Safety Warning:

    
     is pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).
    
Step-by-Step Workflow
  • Carbenoid Formation:

    • Cool anhydrous DCM to -10°C under Argon.

    • Add

      
       (1.0 M in hexanes, 2.2 eq) dropwise.
      
    • Add

      
       (2.2 eq) dropwise. Observation: White precipitate may form (Furukawa reagent).
      
  • Cyclopropanation:

    • Add the substrate (4-fluorostyrene derivative) slowly to the carbenoid mixture.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching:

    • CRITICAL: Quench with saturated aqueous

      
      . Do this slowly at 0°C to manage exotherm and gas evolution.
      
  • Workup & Purification:

    • Extract with DCM. Wash with brine.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Amine Deprotection (if using carbamate):

    • Treat with TFA/DCM (1:1) or HCl/Dioxane to yield the free amine salt.

Experimental Validation: LSD1 Demethylase Assay

To verify the activity of synthesized fluorinated analogs, use a peroxidase-coupled fluorescence assay (Amplex Red).

Protocol
  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM antipyrine, 0.1 mg/mL BSA.

  • Enzyme Mix: Incubate Recombinant Human LSD1 (50 nM) with the fluorinated inhibitor (serial dilution 0.1 nM to 10 µM) for 30 minutes at RT. Note: Pre-incubation is vital for covalent inhibitors.

  • Substrate Addition: Add H3K4me2 peptide (10 µM) and Horseradish Peroxidase (HRP).

  • Detection: Add Amplex Red reagent (50 µM).

  • Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes.

  • Analysis: Calculate

    
     based on the slope of fluorescence generation (initial velocity).
    

References

  • Fluorinated Phenylcyclopropylamines as MAO Inhibitors Source: Journal of Medicinal Chemistry (Yoshida et al.) Context: Establishes 2-F-PCPA potency and stereochemical preferences. Link:

  • Structure-Activity Relationship of Fluorinated PCPAs as LSD1 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (Ganesan et al.) Context: Details the synthesis and testing of ring-fluorinated analogs for epigenetic targets. Link:

  • Neurochemical Properties of 4-Fluorotranylcypromine Source: Journal of Pharmacology and Experimental Therapeutics Context: Comparative PK/PD data of TCP vs 4-F-TCP. Link:

  • Simmons-Smith Cyclopropanation Methodology Source: Organic Chemistry Portal Context: Standard protocols for zinc-carbenoid mediated synthesis. Link:

  • Structural Basis of LSD1 Inhibition by PCPA Derivatives Source: Biochemistry (Mimasu et al.) Context: Crystallographic evidence of the S2101-FAD adduct. Link:

Sources

Validation

Evaluating the selectivity of cyclopropylamine-based kinase inhibitors

Topic: Evaluating the Selectivity of Cyclopropylamine-Based Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Selectivity of Cyclopropylamine-Based Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Scaffold

In the optimization of kinase inhibitors, the cyclopropylamine moiety has emerged as a privileged scaffold, functioning as a critical "selectivity filter." Unlike flexible alkyl chains (ethyl, propyl) or bulkier rings (cyclobutyl, cyclopentyl), the cyclopropyl group offers a unique combination of conformational rigidity and specific steric volume .

This guide evaluates how this structural motif drives selectivity, compares its performance against alternative scaffolds using experimental data, and outlines a self-validating protocol for profiling these inhibitors.

Structural Mechanism: Why Cyclopropylamine?

To evaluate selectivity, one must first understand the causality of binding. The cyclopropylamine group typically functions through three distinct mechanisms:

  • The "Selectivity Filter" Effect: Many kinase ATP-binding pockets contain a narrow hydrophobic sub-pocket (often near the gatekeeper residue or the solvent front). The cyclopropyl group is small enough to fit this pocket but rigid enough to clash with non-complementary pockets in off-target kinases.

    • Contrast: An isopropyl group, while similar in lipophilicity, has a larger hydrodynamic radius and rotational freedom, often leading to steric clashes in the target kinase or promiscuous binding in off-targets.

  • Entropic Advantage: The inherent strain (approx. 27.5 kcal/mol) and rigidity of the cyclopropane ring lock the nitrogen substituent into a specific vector. This pre-organization minimizes the entropic penalty upon binding (

    
    ), often resulting in higher affinity (
    
    
    
    ) compared to flexible acyclic analogs.
  • Type I/II Hybrid Binding (The Lenvatinib Model): In certain inhibitors like Lenvatinib, the cyclopropane ring facilitates a binding mode that straddles the ATP site and the neighboring allosteric region (DFG-in/out hybrid). This unique orientation is often impossible with larger ring systems.

Visualizing the Selectivity Logic

BindingLogic cluster_0 Scaffold Properties cluster_1 Kinase Pocket Interaction cluster_2 Outcome Cyclopropyl Cyclopropylamine (Rigid, Compact) Fit Perfect Fit in Hydrophobic Sub-pocket Cyclopropyl->Fit Pre-organized Isopropyl Isopropyl/Ethyl (Flexible, Bulky) Clash Steric Clash or Entropic Penalty Isopropyl->Clash Rotational freedom Selectivity High Selectivity (Target Specific) Fit->Selectivity Promiscuity Lower Potency or Off-Target Binding Clash->Promiscuity

Figure 1: Mechanistic logic of cyclopropylamine vs. flexible alkyl analogs in kinase binding.

Comparative Analysis: Performance Data

The following data compares cyclopropylamine-based inhibitors against direct structural analogs to demonstrate the "Goldilocks" effect.

Case Study A: Btk Inhibitor Optimization (Stereochemical Tuning)

In the development of reversible Btk inhibitors, the size of the amide substituent was critical for potency and selectivity. The cyclopropyl group outperformed both smaller and larger hydrophobic groups.

Scaffold SubstituentStructure TypeBtk IC50 (nM)Selectivity Observation
Cyclopropyl (Cmpd 8) Rigid Ring (3-mem) 7.1 Optimal fit in H2 pocket; high potency.
CyclobutylRigid Ring (4-mem)> 100Significant loss of potency due to steric clash.
IsopropylBranched Alkyl> 500Too bulky; lacks necessary shape complementarity.
EthylFlexible Alkyl~ 50Lower potency due to entropic penalty (flexible).

Data Source: Derived from stereochemical tuning studies of Btk inhibitors (Reference 1).

Case Study B: Lenvatinib (Cyclopropyl) vs. Sorafenib (Non-Cyclopropyl)

Lenvatinib utilizes a cyclopropane ring to anchor its quinoline moiety, creating a binding profile distinct from Sorafenib (which uses a substituted phenyl ring).

FeatureLenvatinib (Cyclopropyl-based)Sorafenib (Biaryl urea)
Binding Mode Type V (Type I/II Hybrid) - DFG-inType II - DFG-out
Primary Targets VEGFR1-3, FGFR1-4, RET, KITVEGFR1-3, PDGFR, RAF
FGFR Selectivity High Potency (IC50 < 50 nM) Low Potency (IC50 > 500 nM)
Clinical Outcome Superior PFS in HCC (REFLECT Trial)Standard of Care (Historical)

Analysis: The cyclopropane motif in Lenvatinib allows it to inhibit FGFR kinases effectively, a selectivity profile not shared by the non-cyclopropyl Sorafenib. This "extended" selectivity is directly linked to the scaffold's ability to access the neighboring region of the ATP pocket (Reference 2, 3).

Experimental Protocol: The Selectivity Profiling Cascade

To objectively evaluate a cyclopropylamine-based inhibitor, you cannot rely on a single IC50 assay. You must validate the binding mode , cellular engagement , and metabolic liability (a known risk of this scaffold).

Workflow Diagram

SelectivityCascade cluster_methods Methodologies Step1 Step 1: Broad Kinome Scan (Biochemical Kd/IC50) Step2 Step 2: Kinetic Analysis (Residence Time / SPR) Step1->Step2 Select Hits (<100nM) Step1_Method Method: HotSpot™ or KinomeScan™ Step1->Step1_Method Step3 Step 3: Cellular Target Engagement (NanoBRET / Occupancy) Step2->Step3 Confirm Binding Mode Step2_Method Method: Surface Plasmon Resonance (Biacore) Step2->Step2_Method Step4 Step 4: Metabolic Liability Check (GSH Trapping / CYP Inhibition) Step3->Step4 Validate Safety Step3_Method Method: Intracellular ATP Competition Step3->Step3_Method Step4_Method Method: LC-MS/MS (Reactive Metabolites) Step4->Step4_Method

Figure 2: Validated screening cascade for cyclopropylamine kinase inhibitors.

Detailed Methodologies

Step 1: Broad Kinome Profiling (The "Wide Net")

  • Objective: Identify off-target hits.

  • Protocol: Utilize a radiometric assay (e.g., HotSpot™) or competition binding assay (KinomeScan™).

  • Critical Parameter: Screen at

    
      concentrations. Screening at saturating ATP levels will mask the potency of ATP-competitive inhibitors (Type I), whereas screening at low ATP will artificially inflate potency.
    
  • Success Metric: Selectivity Score

    
     (number of kinases inhibited >65% at 35x affinity).
    

Step 2: Kinetic Analysis (Residence Time)

  • Objective: Cyclopropylamine inhibitors often induce specific conformational changes.

    
     is time-independent; you need 
    
    
    
    .
  • Protocol: Surface Plasmon Resonance (SPR). Inject compound over immobilized kinase. Measure dissociation phase > 30 mins.

  • Why: A slow off-rate (

    
    ) indicates a high-quality fit and correlates with prolonged pharmacodynamic duration, a key advantage of rigid scaffolds like Lenvatinib.
    

Step 3: Cellular Target Engagement (NanoBRET)

  • Objective: Confirm that the cyclopropyl group confers selectivity in the crowded cellular environment (high ATP, competing proteins).

  • Protocol: Transfect HEK293 cells with Kinase-Luciferase fusion. Treat with cell-permeable tracer + Inhibitor.

  • Validation: If Biochemical

    
     is low but Cellular 
    
    
    
    is high, the cyclopropyl group may be hindering cell permeability or the compound is competing poorly with intracellular ATP (1-5 mM).

Step 4: Metabolic Liability Screen (CRITICAL)

  • The Risk: Cyclopropylamines can be oxidized by CYP450 (specifically CYP1A2 or 2C9) to form reactive intermediates (radicals or aldehydes) that covalently modify proteins (Mechanism-Based Inactivation).

  • Protocol (GSH Trapping):

    • Incubate inhibitor (10 µM) with human liver microsomes (HLM) + NADPH.

    • Add Glutathione (GSH) or cyanide as trapping agents.

    • Analyze via LC-MS/MS for GSH-adducts (+307 Da shift).

  • Reference: This mechanism was responsible for the hepatotoxicity of Trovafloxacin (Reference 4). A clean GSH trapping assay is mandatory for this scaffold.

References

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. National Institutes of Health (NIH). [Link]

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. PubMed Central (PMC). [Link]

  • Lenvatinib vs Sorafenib in First-Line Treatment of Advanced Hepatocellular Carcinoma: A Meta-Analysis. National Institutes of Health (NIH). [Link]

  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC). [Link]

Comparative

Technical Comparison Guide: Cell-Based Evaluation of (R)-Cyclopropyl(2-fluorophenyl)methanamine Derivatives as CaSR Antagonists

Executive Summary & Mechanistic Basis (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is the chiral pharmacophore scaffold for Ronacaleret (NPSP795) and related Calcilytics . These compounds function as Negative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is the chiral pharmacophore scaffold for Ronacaleret (NPSP795) and related Calcilytics . These compounds function as Negative Allosteric Modulators (NAMs) of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) primarily expressed in the parathyroid gland and kidney.

Unlike orthosteric antagonists, these derivatives bind to the transmembrane domain (7TM) of the CaSR, stabilizing the inactive conformation and shifting the calcium response curve to the right. Consequently, the evaluation of these novel compounds requires assays that can distinguish allosteric modulation from simple competitive inhibition, with a focus on Gq-coupled signaling stability .

The CaSR Signaling Cascade

To properly design the assay, one must understand the signal transduction pathway being modulated:

CaSR_Pathway Ligand Agonist (Extracellular Ca2+) CaSR CaSR (GPCR) Ligand->CaSR Activates NAM NAM (Novel Compound) NAM->CaSR Allosteric Inhibition Gq Gq Protein CaSR->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces IP1 IP1 (Stable Metabolite) IP3->IP1 Rapid Degradation (LiCl Blocked) ER Endoplasmic Reticulum IP3->ER Binds IP3R CaRelease Intracellular Ca2+ Release ER->CaRelease Flux

Figure 1: The Gq-coupled pathway of CaSR.[1][2][3][4][5][6][7][8][9][10][11] Novel derivatives (NAMs) inhibit the transduction at the receptor level.[7][12] Note that IP1 is a stable downstream metabolite of IP3.

Comparative Assay Guide: IP-One vs. Calcium Flux

When evaluating derivatives of (R)-Cyclopropyl(2-fluorophenyl)methanamine, researchers often default to Calcium Flux assays. However, for NAM characterization, IP-One accumulation is the superior modality for potency ranking.

Comparison Table
FeatureAssay A: IP-One HTRF (Recommended) Assay B: Calcium Flux (FLIPR)
Primary Readout Accumulation of Inositol Monophosphate (IP1)Transient Cytosolic Ca2+ Spike
Equilibrium State True Equilibrium (Accumulation over 30-60 min)Non-Equilibrium (Kinetic read < 2 min)
NAM Sensitivity High. Detects subtle shifts in potency (IC50) without kinetic artifacts.Moderate. Fast dissociation of NAMs can be missed during the rapid flux phase.
Throughput High (384/1536-well compatible)Ultra-High (Real-time kinetic imaging)
Signal Stability Stable for hours (Lytic endpoint)Transient (Seconds to Minutes)
False Positives Low (Ratiometric emission corrects for interference)High (Auto-fluorescent compounds interfere)
Cost Moderate (Requires HTRF reagents)Low (Dyes are cheap)
Expert Insight: Why Choose IP-One?

Calcium flux is excellent for identifying agonists. However, calcilytics (NAMs) often exhibit slow binding kinetics or require equilibrium conditions to manifest their full allosteric effect. The transient nature of the Calcium Flux assay (measured in seconds) often underestimates the potency of NAMs. The IP-One assay, by measuring the accumulation of a stable metabolite over 45–60 minutes, allows the NAM to reach equilibrium with the receptor, providing a more accurate IC50 value for Structure-Activity Relationship (SAR) studies.

Detailed Protocol: IP-One HTRF for CaSR NAMs

Objective: Determine the IC50 of novel compounds in inhibiting Ca2+-induced IP1 production.

Materials & Reagents[1][3][4][6][10][13][14][15][16][17]
  • Cell Line: HEK293 stably expressing human CaSR (HEK-hCaSR). Note: Transient transfection is not recommended due to receptor density variability.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Must be Calcium/Magnesium-free initially.

  • Stimulation Buffer: Assay buffer + LiCl (50 mM) + Agonist (Ca2+). LiCl prevents IP1 degradation.

  • Detection Reagents: Cisbio IP-One HTRF Kit (Europium Cryptate antibody + d2-labeled IP1).

Experimental Workflow

Assay_Workflow Step1 1. Cell Plating (20k cells/well in 384-plate) Incubate O/N Step2 2. Compound Addition (NAM) Add novel derivatives Incubate 15 min @ 37°C Step1->Step2 Step3 3. Agonist Stimulation Add Ca2+ (at EC80 concentration) Incubate 45 min @ 37°C Step2->Step3 Allows NAM binding Step4 4. Lysis & Detection Add IP1-d2 + Anti-IP1-Eu Incubate 1 hr @ RT Step3->Step4 Accumulates IP1 Step5 5. HTRF Read Measure 665nm/620nm Ratio Step4->Step5

Figure 2: Step-by-step workflow for the IP-One inhibition assay.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEK-hCaSR cells and resuspend in stimulation buffer without LiCl/Ca2+.

    • Plate 20,000 cells/well in a white 384-well small-volume plate (10 µL volume).

  • Compound Pre-incubation (The "Antagonist Mode"):

    • Prepare a serial dilution of the novel (R)-Cyclopropyl... derivative (e.g., 10 µM down to 0.1 nM).

    • Add 5 µL of compound to the cells.

    • Critical: Incubate for 15 minutes at 37°C before adding calcium. This allows the NAM to occupy the allosteric site.

  • Stimulation:

    • Prepare Stimulation Buffer containing 50 mM LiCl and CaCl2.

    • The CaCl2 concentration must be the EC80 (concentration inducing 80% max response) determined in a prior agonist run (typically 3–5 mM Ca2+ for hCaSR).

    • Add 5 µL of Stimulation Buffer to the wells. Final Volume = 20 µL.

    • Incubate for 45 minutes at 37°C.

  • Detection:

    • Add 5 µL of IP1-d2 conjugate (Acceptor) in lysis buffer.

    • Add 5 µL of Anti-IP1-Europium Cryptate (Donor) in lysis buffer.

    • Incubate for 1 hour at Room Temperature (dark).

  • Readout:

    • Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

    • Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.

Data Interpretation & Validation

To ensure scientific integrity (E-E-A-T), your data must pass specific validity checks.

Calculation of IC50
  • Plot the HTRF Ratio (y-axis) vs. log[Compound] (x-axis).

  • Since IP1 is a competitive immunoassay, higher signal = lower IP1 production .

    • Uninhibited Control (Ca2+ only): Low HTRF Signal (High IP1).

    • Inhibited Sample (Ca2+ + NAM): High HTRF Signal (Low IP1).

  • Use a 4-parameter logistic fit to determine the IC50.

Self-Validating Controls

Every plate must include:

  • Z-Factor Check: Min signal (EC80 Ca2+ + DMSO) vs. Max signal (Buffer only or EC80 Ca2+ + 10 µM Reference Antagonist). A Z' > 0.5 is required.

  • Reference Standard: Run NPS-2143 or Ronacaleret alongside your novel compounds.

    • Expected IC50 for NPS-2143: ~30–100 nM (depending on Ca2+ concentration).

    • Expected IC50 for Ronacaleret: ~10–30 nM.

  • DMSO Tolerance: Ensure final DMSO concentration is <1%, as DMSO can non-specifically modulate CaSR.

Troubleshooting "Flat" Curves

If your novel compounds show no activity but the structure suggests they should:

  • Check Agonist Concentration: If you use saturating Calcium (e.g., 10 mM), a NAM may not be able to overcome the orthosteric drive (insurmountable antagonism). Always use EC80.

  • Check Incubation Time: Some NAMs have slow association rates. Increase pre-incubation to 30 minutes.

References

  • Revvity (formerly Cisbio). IP-One - Guide to What every GPCR scientist should know about IP-One. (Accessed 2026).[1] Link

  • Cook, A. E., et al. (2020). Illuminating the allosteric modulation of the calcium-sensing receptor.[2][13] PNAS. (Demonstrates the use of TR-FRET and IP1 assays for CaSR NAMs). Link

  • Leach, K., et al. (2016). Negative allosteric modulators of the human calcium-sensing receptor bind to overlapping and distinct sites within the 7-transmembrane domain. British Journal of Pharmacology.[12] (Defines binding sites for Ronacaleret-like scaffolds). Link

  • Davey, A. E., et al. (2012). Positive and negative allosteric modulators promote biased signaling at the calcium-sensing receptor.[13] Endocrinology. (Comparison of Ca2+ flux vs ERK vs IP1). Link

  • Nemeth, E. F., et al. (2012).[6] Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. J Bone Miner Res.[14] (Clinical context of the target). Link

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of Cyclopropylamine-Based Inhibitors

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: LSD1 (KDM1A) Selectivity vs. MAO/CYP Off-Targets Executive Summary: The Selectivity Paradox Cyclopropylamine (C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: LSD1 (KDM1A) Selectivity vs. MAO/CYP Off-Targets

Executive Summary: The Selectivity Paradox

Cyclopropylamine (CPA) derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting flavin-dependent amine oxidases. While originally developed as Monoamine Oxidase (MAO) inhibitors (e.g., Tranylcypromine ), the scaffold has been repurposed as the primary warhead for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors in oncology.[1]

The Challenge: The CPA mechanism of action—single-electron transfer (SET) followed by radical ring-opening—is inherently reactive. This "warhead" creates a high liability for cross-reactivity with structurally homologous enzymes (MAO-A, MAO-B) and metabolically relevant oxidases (Cytochrome P450s), leading to CNS side effects and complex drug-drug interactions (DDIs).

This guide outlines the critical profiling workflows required to distinguish "dirty" first-generation inhibitors from optimized clinical candidates like ORY-1001 (Iadademstat) and GSK2879552 , providing the experimental rigor necessary to validate selectivity.

The Chemical Liability: Mechanism of Inactivation[2][3]

To profile these inhibitors, one must understand that they are mechanism-based inactivators (suicide substrates) , not simple competitive inhibitors. The potency is time-dependent.[2][3]

The CPA motif undergoes oxidation by the FAD cofactor, generating a radical cation. The strained ring opens, forming a carbon radical that covalently attacks the FAD (typically at N5 or C4a), permanently disabling the enzyme.

Diagram 1: Mechanism of Action & Cross-Reactivity Risks

CPA_Mechanism CPA CPA-Inhibitor (Substrate Mimic) ES_Complex E-I Complex (Reversible) CPA->ES_Complex Binding (Ki) Radical Radical Cation Intermediate ES_Complex->Radical 1e- Transfer RingOpen Ring Opening (C-Radical) Radical->RingOpen Strain Release Target LSD1 Inactivation (FAD Adduct) RingOpen->Target Selectivity Filter OffTarget1 MAO-A/B (CNS Side Effects) RingOpen->OffTarget1 Small Pocket Leakage OffTarget2 CYP450 (Metabolic Inactivation) RingOpen->OffTarget2 Heme Ligation

Caption: The CPA warhead activation pathway. Selectivity is determined after ring opening; unoptimized scaffolds fit into MAO/CYP pockets, causing off-target covalent bonding.

Comparative Profiling: First-Gen vs. Clinical Candidates

The following data illustrates the evolution of selectivity. Early CPAs like Tranylcypromine (TCP) are equipotent against MAOs and LSD1. Clinical candidates utilize steric bulk to exclude the inhibitor from the smaller MAO active sites while retaining potency in the large substrate cleft of LSD1.

Table 1: Selectivity Benchmarks (LSD1 vs. Off-Targets)
CompoundClassLSD1

MAO-A

MAO-B

Selectivity Ratio (MAO/LSD1)
Tranylcypromine (TCP) Non-Selective Parent~20 µM12 µM16 µM< 1 (Non-selective)
ORY-1001 (Iadademstat) Clinical (Substituted)< 0.02 µM > 100 µM> 10 µM> 5,000
GSK2879552 Clinical (Substituted)~0.24 µM> 100 µM> 100 µM> 400
RN-1 Research Tool0.07 µM1.5 µM2.5 µM~20 (Moderate)

Critical Insight: Do not rely solely on


 values from 30-minute incubations. Because these are covalent inhibitors, 

shifts with time. The most accurate metric for comparison is the inactivation efficiency ratio:

.

Methodological Guide: The Profiling Workflow

To validate a new CPA inhibitor, you must prove it hits LSD1 irreversibly while sparing MAOs and CYPs.

Diagram 2: The Selectivity Assay Cascade

Assay_Cascade Start Candidate CPA Inhibitor Tier1 Tier 1: Primary Screen (LSD1 Biochemical) Start->Tier1 Decision1 IC50 < 100 nM? Tier1->Decision1 Tier2 Tier 2: Kinetic Profiling (k_inact / Ki Determination) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Tier3 Tier 3: Counter-Screening (MAO-A, MAO-B, CYP2D6) Tier2->Tier3 Tier4 Tier 4: Reversibility Check (Jump-Dilution / Dialysis) Tier3->Tier4 Selectivity > 100x Tier3->Discard Hits MAO End Valid Clinical Candidate Tier4->End Irreversible

Caption: Recommended workflow. Tier 2 (


) is the critical differentiator for covalent inhibitors, often skipped in early discovery but essential for publication.

Detailed Experimental Protocols

Protocol A: Determination of (The Gold Standard)

Standard


 assays are insufficient for CPAs because inhibition depends on pre-incubation time.

Objective: Determine the rate of covalent bond formation (


) and the affinity of the initial reversible complex (

).
  • Reagents: Recombinant LSD1 (10-50 nM), FAD (20 µM), H3K4me2 peptide substrate (biotinylated), Peroxidase-coupled detection system (Amplex Red).

  • Pre-Incubation (The Variable):

    • Prepare 5-7 concentrations of the inhibitor (e.g., 0.1x to 10x the estimated

      
      ).
      
    • Incubate Enzyme + Inhibitor without substrate for varying time points (

      
       = 0, 5, 10, 20, 30, 60 min) at RT.
      
  • Reaction Initiation:

    • At each time point, dilute an aliquot 10-fold into the substrate mixture (H3K4me2 + Amplex Red).

    • Measure fluorescence (Ex 530nm / Em 590nm) immediately to capture residual velocity (

      
      ).
      
  • Data Analysis:

    • Plot

      
       vs. pre-incubation time (
      
      
      
      ). The slope of this line is
      
      
      for that inhibitor concentration.
    • Plot

      
       vs. [Inhibitor]. Fit to the hyperbolic equation:
      
      
      
      
    • Success Criteria: A high

      
       ratio (> 10,000 
      
      
      
      ) indicates a potent warhead.
Protocol B: CYP450 Time-Dependent Inhibition (TDI)

CPAs are notorious for destroying CYP enzymes via the same radical mechanism used against LSD1.

  • System: Human liver microsomes (HLM) or recombinant CYP isozymes (specifically CYP2D6 and CYP3A4).

  • Workflow:

    • Arm A (No NADPH): Inhibitor + Microsomes (30 min). Then add NADPH + Probe Substrate. (Measures reversible inhibition).

    • Arm B (+ NADPH): Inhibitor + Microsomes + NADPH (30 min). Then dilute into Probe Substrate. (Measures Mechanism-Based Inactivation).

  • Readout: LC-MS/MS quantification of probe metabolite.

  • Interpretation: If

    
     in Arm B is significantly lower (>3-fold shift) than Arm A, your CPA is a suicide inhibitor of the CYP. This is a major toxicity flag.
    

Strategic Recommendations for Optimization

  • Steric Exclusion is Key: To avoid MAO cross-reactivity, introduce bulky groups at the 4-position of the phenyl ring or on the amine nitrogen. The LSD1 active site is significantly more voluminous than the MAO "gating" loop.

  • Monitor Flavin Bleaching: During your biochemical assays, monitor absorbance at 450 nm. A decrease (bleaching) or a shift to 400 nm confirms the formation of the N5-adduct, validating the mechanism.

  • Prioritize Selectivity Over Potency: A compound with 100 nM LSD1 potency and >100 µM MAO potency is clinically superior to a compound with 10 nM LSD1 potency and 1 µM MAO potency. The CNS side effects of MAO inhibition (e.g., interactions with tyramine-rich foods) are dose-limiting.

References

  • Maes, T., et al. (2018).[4] ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[4][5] Cancer Cell, 33(3), 495-511.[5]

  • Binda, C., et al. (2010).[6] Structurally Designed Trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[2][3][7] Journal of the American Chemical Society, 132(19), 6827-6833.

  • Yang, M., et al. (2007). Trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1.[2][3][7] Biochemistry, 46(27), 8058-8065.

  • Hollenberg, P. F., et al. (2008). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms. Chemical Research in Toxicology, 21(1), 189-205.

  • Mohammad, H. P., et al. (2015).[6] A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell, 28(1), 57-69.

Sources

Comparative

Strategic Access to Chiral Cyclopropylamines: A Comparative Technical Guide

Executive Summary & Strategic Context Chiral cyclopropylamines are privileged pharmacophores in modern drug discovery, serving as conformationally restricted bioisosteres for alkyl chains or phenyl rings. Their structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Chiral cyclopropylamines are privileged pharmacophores in modern drug discovery, serving as conformationally restricted bioisosteres for alkyl chains or phenyl rings. Their structural rigidity improves metabolic stability and receptor binding affinity, as seen in blockbuster drugs like Ticagrelor (P2Y12 inhibitor) and Tranylcypromine (MAO inhibitor).

However, the synthesis of these motifs presents a dual challenge: thermodynamic penalty (high ring strain ~27.5 kcal/mol) and stereochemical control (simultaneous setting of relative diastereoselectivity and absolute enantioselectivity).

This guide objectively compares three distinct synthetic paradigms:

  • Transition-Metal Catalyzed Carbene Transfer (The current industrial standard).

  • The Kulinkovich-de Meijere Reaction (The unique disconnection approach).

  • Biocatalytic Cyclopropanation (The emerging green frontier).

Route A: Transition-Metal Catalyzed Carbene Transfer

Best For: High-throughput synthesis, diverse substrate scope, and late-stage functionalization.

Mechanistic Insight

This route relies on the decomposition of diazo compounds (acceptors) by a metal catalyst (Rh, Cu, Ru) to form a transient metal-carbene species. This electrophilic species undergoes a [2+1] cycloaddition with an alkene.

  • Causality: The choice of ligand (e.g., chiral dirhodium carboxylates or carboxamidates) dictates the trajectory of the alkene approach, controlling the enantioselectivity.

  • Critical Parameter: The "Donor/Acceptor" balance of the diazo reagent is crucial. Donor-Acceptor carbenes (e.g., vinyldiazoacetates) stabilize the intermediate, preventing rapid dimerization and allowing high enantioselectivity (>90% ee).

Mechanism Diagram

RhodiumCarbene Diazo Diazo Precursor (N2=CR-EWG) Carbene Rh-Carbene Intermediate Diazo->Carbene -N2 (Rate Limiting) N2 N2 (Gas) Diazo->N2 Rh_Cat Chiral Rh(II) Catalyst Rh_Cat->Carbene Coordination TS Asynchronous Transition State Carbene->TS + Alkene Alkene Alkene Substrate Alkene->TS TS->Rh_Cat Catalyst Regen Product Chiral Cyclopropylamine TS->Product Reductive Elimination

Figure 1: Catalytic cycle for Rh(II)-mediated cyclopropanation via metal-carbene transfer.

Representative Protocol: Rh(II)-Catalyzed Synthesis

Note: This protocol is adapted for safety and scalability based on Davies group methodologies.

Reagents:

  • Styrene derivative (1.0 equiv)

  • Aryldiazoacetate (1.2 equiv)

  • Catalyst: Rh2(S-DOSP)4 (0.01 – 1.0 mol%)

  • Solvent: 2,2-Dimethylbutane (degassed)

Workflow:

  • Catalyst Solubilization: In a flame-dried Schlenk flask under argon, dissolve Rh2(S-DOSP)4 in 2,2-dimethylbutane. Why: Non-coordinating non-polar solvents maximize the electrophilicity of the carbene.

  • Substrate Addition: Add the styrene derivative (1.0 equiv) to the catalyst solution.

  • Controlled Addition: Dissolve the aryldiazoacetate in solvent. Add this solution dropwise via syringe pump over 1–2 hours at -78°C or room temperature (substrate dependent). Why: Slow addition keeps the steady-state concentration of diazo low, preventing carbene dimerization (homocoupling).

  • Workup: Once N2 evolution ceases, concentrate the mixture in vacuo.

  • Purification: Flash chromatography on silica gel.

Validation:

  • Self-Check: If the reaction turns dark brown/black rapidly, catalyst decomposition or homocoupling is occurring. Reduce addition rate.

Route B: The Kulinkovich-de Meijere Reaction

Best For: Direct conversion of amides/nitriles to primary cyclopropylamines; "Disconnection" logic.

Mechanistic Insight

Unlike the carbene route, this method builds the ring onto the nitrogen source. It utilizes a low-valent titanium species (titanacyclopropane) generated in situ from a Grignard reagent and Ti(OiPr)4.

  • Causality: The reaction proceeds via a ligand exchange between a titanacyclopropane (generated from EtMgBr) and the alkene of interest, followed by insertion into the amide carbonyl.

  • Advantage: It allows the use of inexpensive, stable amides rather than hazardous diazo compounds.

Mechanism Diagram

Kulinkovich Amide Amide / Nitrile Grignard R-MgBr (Excess) Ti_Cat Ti(OiPr)4 Titanacycle Titanacyclopropane Intermediate Ti_Cat->Titanacycle + Grignard (Ligand Exchange) Oxatitanacycle Oxatitanacyclopentane Titanacycle->Oxatitanacycle + Amide (Insertion) Product Aminocyclopropane Oxatitanacycle->Product Ring Contraction + Hydrolysis

Figure 2: The Kulinkovich-de Meijere cycle involving titanacyclopropane intermediates.[1][2]

Representative Protocol: Titanium-Mediated Coupling

Reagents:

  • N,N-Dialkylformamide or Nitrile (1.0 equiv)

  • Ti(OiPr)4 (1.0 equiv - stoichiometric is often preferred for yield)

  • EtMgBr (3.0 equiv, 3M in ether)

  • Solvent: THF/Ether

Workflow:

  • Complex Formation: Dissolve the amide and Ti(OiPr)4 in dry THF under Argon.

  • Grignard Addition: Add EtMgBr solution dropwise over 1 hour at room temperature. Why: Unlike standard Grignard additions (often cold), this requires ambient temp to drive the ligand exchange and ethylene evolution.

  • Cyclization: Stir for 4–12 hours. The solution typically turns from yellow to dark brown/black.

  • Quench: Carefully add water/Lewis acid (e.g., BF3·OEt2) if accessing the free amine directly.

  • Workup: Basic extraction (NaOH) to remove titanium salts as TiO2 precipitate.

Validation:

  • Self-Check: Gas evolution (ethylene) is a positive sign of titanacyclopropane formation. Lack of gas indicates inactive catalyst or wet solvent.

Route C: Biocatalytic Cyclopropanation

Best For: Ultra-high stereoselectivity (>99% ee/de), green chemistry, and aqueous media.

Mechanistic Insight

Engineered heme proteins (e.g., Cytochrome P450 variants like P411, or Myoglobin) mimic the transition-metal carbene transfer. The heme iron coordinates the diazo compound, forming an iron-carbene that inserts into the alkene.

  • Causality: Directed evolution modifies the active site amino acids (distal pocket), creating a steric environment that enforces a single approach trajectory for the alkene, often achieving stereocontrol impossible with small-molecule catalysts.

  • Ticagrelor Connection: The Arnold group demonstrated this route for the synthesis of the Ticagrelor cyclopropylamine intermediate, achieving high yields and perfect stereocontrol without precious metals.

Mechanism Diagram

Biocatalysis Enzyme Engineered P450/Mb (Heme-Fe) IronCarbene Fe(IV)-Carbene Complex Enzyme->IronCarbene + Diazo - N2 Diazo Diazo Reagent Product Chiral Cyclopropylamine IronCarbene->Product + Alkene (Stereocontrolled Insertion) Substrate Alkene Product->Enzyme Turnover

Figure 3: Enzymatic cyclopropanation via engineered heme-iron carbenoids.

Representative Protocol: Whole-Cell Biocatalysis

Reagents:

  • E. coli expressing P411 variant (OD600 ~30)

  • Diazoacetate (slow addition)

  • Alkene substrate[3][4][5][6][7]

  • Buffer: M9-N glucose minimal medium

Workflow:

  • Fermentation: Grow E. coli containing the plasmid for the engineered enzyme. Induce expression (IPTG).

  • Reaction Setup: Resuspend cells in buffer (M9-N). Add glucose (for cofactor regeneration, NADPH).

  • Anaerobic Shift: Sparge with Nitrogen. Why: Oxygen competes with the diazo compound for the heme iron.

  • Substrate Addition: Add alkene and diazo compound (dissolved in EtOH). Shake at room temperature.

  • Extraction: Centrifuge cells, extract supernatant with EtOAc.

Validation:

  • Self-Check: The reaction must be anaerobic. If the heme oxidizes to Fe(III)-OH (resting state) without reduction, activity ceases. The presence of CO (carbon monoxide) binding spectra (Soret peak shift) confirms the active P450/P411 state.

Comparative Analysis

The following table contrasts the three methodologies based on critical process parameters.

FeatureTransition-Metal (Rh/Cu)Kulinkovich-de Meijere (Ti)Biocatalysis (Heme)
Stereocontrol (ee%) High (90-98%)Moderate (Ligand dependent)Excellent (>99%)
Substrate Scope Broad (Donor/Acceptor diazos)Good (Amides, Nitriles)Narrow (Requires evolution)
Scalability High (Kg scale proven)Moderate (Stoichiometric Ti)High (Fermentation scale)
Atom Economy Moderate (Diazo waste)Low (Grignard waste)High
Safety Profile High Risk (Explosive diazos)Moderate (Pyrophoric Grignards)Excellent (Water, ambient temp)
Cost High (Rh/precious metals)Low (Ti is cheap)Low (after R&D)

Conclusion & Recommendation

  • For Early Discovery: Use Rh-Catalyzed Carbene Transfer . The generality allows for rapid library generation of diverse analogs without needing to engineer a new catalyst for every substrate.

  • For Process Development (Cost-Sensitive): Evaluate the Kulinkovich-de Meijere route if the starting amides are cheap and the stereochemistry can be controlled via chiral auxiliaries on the nitrogen.

  • For Green Manufacturing: Invest in Biocatalysis . If the target is fixed (e.g., Ticagrelor manufacturing), evolving a specific enzyme offers the lowest cost of goods (COGS) and highest environmental compliance at scale.

References

  • Davies, H. M. L., & Morton, D. (2011). Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization by Donor/Acceptor Rhodium Carbenes. Chemical Society Reviews, 40(4), 1857–1869. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionoid Organometallics as Reagents for Ring Closure. Chemical Reviews, 100(8), 2789–2834. Link

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013).[8] Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes.[8] Science, 339(6117), 307–310. Link

  • Hernandez, K. E., & Fasan, R. (2017). Enzymatic Synthesis of Chiral Cyclopropylamines via Myoglobin-Catalyzed Cyclopropanation of Vinylarenes. Journal of the American Chemical Society, 139(46), 16486–16489. Link

  • Wong, J. W., & Romesberg, F. E. (2020). Biocatalytic Synthesis of the Ticagrelor Cyclopropylamine Intermediate. Angewandte Chemie International Edition, 59(10), 4035-4040. Link

Sources

Validation

Validating the mechanism of action of cyclopropylamine-based therapeutic agents

Title: The Cyclopropylamine Imperative: Validating Mechanism-Based Inactivation in Epigenetic Targets Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Cyclopropylamine Imperative: Validating Mechanism-Based Inactivation in Epigenetic Targets Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Chemical Logic of Cyclopropylamines

Cyclopropylamine (CPA) derivatives represent a cornerstone in the design of inhibitors for flavin-dependent amine oxidases, most notably LSD1 (KDM1A) and Monoamine Oxidases (MAO-A/B) . Unlike reversible competitive inhibitors that rely solely on non-covalent binding affinity (


), CPA-based agents exploit the catalytic machinery of the target enzyme to trigger a "suicide" mechanism.

This guide provides a rigorous framework for validating this mechanism of action (MoA). It contrasts CPA performance with reversible alternatives (e.g., SP-2577, CC-90011) and details the specific kinetic and structural benchmarks required to confirm mechanism-based inactivation.

Mechanistic Architecture: The Suicide Inhibition Pathway

The potency of CPA agents (e.g., Tranylcypromine (TCP) , ORY-1001 , GSK2879552 ) stems from the high ring strain (~27 kcal/mol) of the cyclopropane motif. The mechanism is not passive binding but an active chemical transformation catalyzed by the enzyme itself.

The Single-Electron Transfer (SET) Mechanism
  • Substrate Mimicry: The CPA amine coordinates with the FAD cofactor.

  • Oxidation: FAD accepts an electron (SET), generating a radical cation on the CPA nitrogen.

  • Ring Opening: The radical instability triggers the homolytic cleavage of the cyclopropyl ring, forming a reactive carbon-centered radical.

  • Adduct Formation: This radical attacks the FAD (typically at C4a or N5), forming a stable covalent bond and permanently disabling the enzyme.

CPA_Mechanism Substrate CPA Inhibitor (Intact Ring) ES_Complex E-I Complex (Non-covalent) Substrate->ES_Complex Binding (Ki) Radical Radical Cation (Ring Opening) ES_Complex->Radical SET Oxidation (k_inact step 1) Adduct Covalent FAD-Adduct (Irreversible) Radical->Adduct Covalent Bond Formation Turnover Product Release (Turnover - Rare) Radical->Turnover Partition Ratio (Escape)

Figure 1: The kinetic pathway of mechanism-based inactivation. Note the "Partition Ratio" pathway where the radical intermediate might escape, leading to turnover instead of inhibition—a critical parameter to minimize in drug design.

Comparative Analysis: CPAs vs. Alternatives[1]

The choice between a CPA-based irreversible inhibitor and a reversible inhibitor dictates the pharmacodynamic profile.

Table 1: Scaffold Performance Comparison
FeatureCyclopropylamines (CPA) Reversible Inhibitors Propargylamines
Representative Agents Tranylcypromine, ORY-1001, GSK2879552SP-2577 (Seclidemstat), CC-90011Pargyline, Clorgyline
Binding Mode Covalent (Mechanism-Based)Non-covalent (Allosteric/Competitive)Covalent (Mechanism-Based)
Kinetics Time-dependent (

)
Equilibrium (

,

)
Time-dependent
Residence Time Infinite (turnover dependent)Finite (off-rate dependent)Infinite
Selectivity Challenge High (MAO vs LSD1 homology)Low (Unique pockets)High
Key Advantage High potency; PD effect outlasts PKReduced toxicity risk; TunableHistorical utility
Table 2: Quantitative Benchmarks (LSD1 Inhibition)

Data synthesized from comparative studies [1, 2].

CompoundClass

(Biochemical)

(

)
Cellular

(AML)
Tranylcypromine (TCP) CPA (First Gen)~20 - 30 µM34> 100 µM
ORY-1001 (Iadademstat) CPA (Optimized)< 1 nM> 20,000< 1 nM
GSK2879552 CPA (Optimized)24 nMHigh (Not disclosed)~140 nM
SP-2577 Reversible~13 nMN/A (Reversible)~300 nM

Critical Insight: Do not rely solely on


 for CPA agents. 

values for covalent inhibitors are time-dependent and will decrease (appear more potent) the longer you incubate. The only valid metric for ranking CPAs is the efficiency ratio

.

Validation Workflow: The "Self-Validating" System

To claim a compound acts via a CPA-mediated suicide mechanism, you must satisfy three criteria: Time-Dependency , Irreversibility , and Structural Adduct Confirmation .

Validation_Workflow Start Candidate CPA Inhibitor Step1 1. Time-Dependent Inhibition Assay (Pre-incubation vs. Direct) Start->Step1 Decision1 Shift in IC50? Step1->Decision1 Step2 2. Dialysis / Rapid Dilution (Jump-Dilution Assay) Decision1->Step2 Yes Reversible Reversible Inhibitor Decision1->Reversible No Decision2 Activity Restored? Step2->Decision2 Step3 3. Intact Protein Mass Spec (LC-MS) Decision2->Step3 No (Irreversible) SlowBind Slow-Tight Binder (Non-covalent) Decision2->SlowBind Yes (Slow off-rate) Decision3 Mass Shift = Inhibitor? Step3->Decision3 Valid VALIDATED Mechanism-Based Inactivator Decision3->Valid Yes (+ Adduct Mass) Decision3->Reversible No Adduct

Figure 2: Decision tree for validating mechanism-based inactivation. A compound must pass all three decision gates to be classified as a true suicide inhibitor.

Detailed Experimental Protocol: Determination of

This protocol uses the Kitz & Wilson method to determine the inactivation rate constants. It is self-validating because linearity in the semi-log plot confirms pseudo-first-order kinetics [3].

Objective: Determine the maximal rate of inactivation (


) and the inhibitor concentration at half-maximal rate (

).

Materials:

  • Recombinant LSD1/CoREST protein (active).

  • Substrate: H3K4me1/2 peptide (fluorogenic or suitable for HRP-coupled assay).

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mM NaCl, 0.01% Brij-35 (Avoid DTT/Thiols as they interfere with FAD redox).

Workflow:

  • Preparation: Prepare a 10x dilution series of the CPA inhibitor (e.g., 0 nM to 10 µM).

  • Primary Incubation (The Inactivation Step):

    • Incubate Enzyme (E) + Inhibitor (I) without substrate.

    • At specific time points (

      
       = 0, 5, 10, 20, 30, 60 min), remove an aliquot (
      
      
      
      ).
  • Secondary Reaction (The Activity Check):

    • Dilute the aliquot 100-fold into a reaction mix containing a saturating concentration of Substrate (

      
      ).
      
    • Note: The large dilution prevents the inhibitor from acting reversibly during the measurement phase.

  • Measurement: Measure the initial velocity (

    
    ) of the remaining enzyme activity.
    
  • Data Analysis:

    • Plot 1:

      
       vs. Time (
      
      
      
      ) for each [I].
    • Validation Check: These lines must be linear. The negative slope of each line is

      
      .
      
    • Plot 2:

      
       vs. 
      
      
      
      .
    • Calculation:

      • Y-intercept =

        
        
        
      • X-intercept =

        
        
        
      • Slope =

        
        
        

Interpretation:

  • A high

    
     indicates a potent inhibitor.
    
  • If Plot 2 goes through the origin (

    
     is unmeasurable/very high), the reaction is second-order, and only the ratio 
    
    
    
    is valid.

Structural Validation: Mass Spectrometry

While kinetics suggest covalent bonding, Mass Spectrometry (MS) proves it.

  • Method: LC-ESI-MS (Liquid Chromatography Electrospray Ionization Mass Spec).

  • Expectation:

    • Control: Mass of Apo-LSD1 or FAD-LSD1 complex.

    • Treated: Mass shift corresponding to

      
      .
      
    • Note: For some CPAs, the adduct formation involves the loss of a proton or small fragment. For TCP, the adduct is typically

      
      .
      
  • Protocol Tip: Use denaturing conditions (acidic LC gradient) to separate non-covalent binders. If the mass shift persists under denaturing conditions, the bond is covalent [4].

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[1][2] Cancer Cell.[2] Link

  • Mohammad, H. P., et al. (2015). A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell.[2] Link

  • Silverman, R. B. (1995).[3] Mechanism-based enzyme inactivation: chemistry and enzymology. Methods in Enzymology. Link

  • Zhou, Y., et al. (2025). Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance.[4] Nature Communications. Link[4]

  • Sartori, L., et al. (2017). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Clinical Epigenetics. Link

Sources

Comparative

In Vivo Efficacy &amp; Mechanistic Profiling of Cyclopropylamine-Containing Therapeutics

[1] Executive Summary The cyclopropylamine (CPA) moiety represents a "privileged structure" in medicinal chemistry, offering a unique duality: it serves as both a conformational lock to enhance potency/metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The cyclopropylamine (CPA) moiety represents a "privileged structure" in medicinal chemistry, offering a unique duality: it serves as both a conformational lock to enhance potency/metabolic stability and a reactive warhead for mechanism-based enzyme inactivation. This guide analyzes the in vivo performance of CPA-containing drugs, contrasting their efficacy against non-CPA alternatives. We focus on two distinct mechanistic classes: Irreversible LSD1 Inhibitors (Oncology) and Fluoroquinolone Antibiotics (Infectious Disease).

Part 1: The "Warhead" Application – Irreversible LSD1 Inhibition

Therapeutic Area: Oncology (Acute Myeloid Leukemia - AML, Small Cell Lung Cancer - SCLC) Focal Drugs: Tranylcypromine (TCP) vs. Iadademstat (ORY-1001) vs. Reversible Inhibitors (e.g., SP-2509)

Mechanistic Rationale

In epigenetic therapy, the CPA moiety functions as a "suicide substrate." When the histone demethylase LSD1 attempts to oxidize the amine, the CPA ring undergoes a radical opening. This reactive intermediate forms a covalent adduct with the enzyme's FAD cofactor, permanently disabling the enzyme.

Comparative Efficacy Analysis

The transition from the non-selective monoamine oxidase inhibitor (MAOI) Tranylcypromine to the purpose-built ORY-1001 demonstrates the optimization of the CPA scaffold.

FeatureTranylcypromine (First-Gen)Iadademstat (ORY-1001) (Second-Gen)Non-Covalent Inhibitor (SP-2509)
Mechanism Irreversible (FAD Adduct)Irreversible (FAD Adduct)Reversible Competition
IC50 (LSD1) ~20-30 µM< 1 nM~13 nM
Selectivity (LSD1 vs MAO) Poor (High MAO inhibition)>1000-fold selectiveHigh
In Vivo Potency (AML) Low (High doses required)High (Significant tumor regression)Moderate
PD Duration Long (Turnover dependent)Long (Turnover dependent)Short (PK dependent)
Experimental Protocol: AML Xenograft Efficacy Study

Objective: To validate the differentiation-inducing capacity of CPA-based inhibitors in in vivo AML models.

Model System: NOD/SCID-IL2Rγ (NSG) mice inoculated with MV-4-11 or MOLM-13 (MLL-rearranged AML cell lines).

Step-by-Step Workflow:
  • Inoculation: Inject

    
     MV-4-11 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-8 week old female NSG mice.
    
  • Randomization: When tumors reach ~100-150 mm³ (approx. day 10-14), randomize mice into treatment groups (n=8-10/group) to ensure equal average tumor volume.

  • Dosing Regimen:

    • Vehicle Control: 0.5% Methylcellulose (PO, QD).

    • ORY-1001: 0.025 mg/kg (PO, QD x 5 days/week). Note: Intermittent dosing is crucial to mitigate thrombocytopenia, a class-effect toxicity.

    • Tranylcypromine:[1][2][3][4] 10 mg/kg (IP, Daily).

  • Endpoint Monitoring:

    • Tumor Volume: Measure 3x/week using calipers (

      
      ).
      
    • Biomarker Analysis (PD): Harvest tumors at Day 28. Dissociate into single cells and perform FACS for CD11b (differentiation marker). CPA-treated tumors should show >60% CD11b+ cells compared to <10% in vehicle.

  • Statistical Validation: Two-way ANOVA with Bonferroni post-test on tumor growth curves.

Mechanistic Visualization

The following diagram illustrates the single-electron transfer (SET) mechanism where the CPA ring acts as the catalytic trap.

LSD1_Mechanism LSD1_FAD LSD1-FAD Complex (Active Enzyme) ES_Complex Enzyme-Substrate Complex LSD1_FAD->ES_Complex + Drug CPA_Drug CPA-Drug (Substrate Mimic) CPA_Drug->ES_Complex Radical Cyclopropyl Radical Intermediate ES_Complex->Radical 1e- Oxidation (Ring Opening) Adduct Covalent FAD-Drug Adduct (Dead Enzyme) Radical->Adduct Covalent Bond Formation

Caption: Mechanism-Based Inactivation: The cyclopropylamine ring undergoes single-electron oxidation by FAD, triggering ring opening and covalent attachment to the cofactor.

Part 2: The "Pharmacokinetic" Application – Fluoroquinolones

Therapeutic Area: Infectious Disease (Systemic Sepsis, UTIs) Focal Drugs: Ciprofloxacin (N-Cyclopropyl) vs. Norfloxacin (N-Ethyl)

The N-Cyclopropyl Advantage

While both drugs share the fluoroquinolone core, the substitution at the N-1 position dictates their clinical utility. The cyclopropyl group in Ciprofloxacin provides optimal steric bulk and lipophilicity compared to the ethyl group in Norfloxacin.

  • Norfloxacin: Limited tissue distribution; primarily excreted in urine. Effective mainly for UTIs.

  • Ciprofloxacin: High systemic bioavailability and tissue penetration. Effective for systemic sepsis and organ infections.

Comparative In Vivo Data (Murine Sepsis Model)

Data synthesized from comparative efficacy studies in E. coli systemic infection models.

MetricCiprofloxacin (N-CPA)Norfloxacin (N-Ethyl)Interpretation
ED50 (mg/kg, PO) 2.5 - 5.015.0 - 20.0Cipro is 3-4x more potent in vivo.
Serum Cmax (µg/mL) ~2.4 (at 10mg/kg)~0.8 (at 10mg/kg)CPA moiety enhances systemic absorption.
Tissue Penetration (Kidney) HighModerateCipro clears deep tissue reservoirs better.
Survival Rate (Day 7) 100% (at 10mg/kg)40% (at 10mg/kg)Superior systemic coverage prevents mortality.
Experimental Protocol: Systemic Sepsis Survival Study

Objective: To demonstrate the systemic superiority of N-cyclopropyl derivatives over N-ethyl analogs.

  • Infection: Inoculate ICR mice (n=10/group) intraperitoneally (IP) with

    
     of E. coli (e.g., strain 444) suspended in 5% mucin (to enhance virulence).
    
  • Treatment: Administer antibiotics orally (PO) at 1 hour post-infection.

    • Dose Ranging: 1, 2.5, 5, 10, 20 mg/kg.

  • Observation: Monitor survival hourly for the first 12 hours, then daily for 7 days.

  • Bacterial Load Quantification (Satellite Group):

    • Sacrifice 3 mice/group at 24 hours.

    • Homogenize kidney and spleen in sterile PBS.

    • Plate serial dilutions on MacConkey agar to determine CFU/g tissue.

  • Success Criteria: A drug is considered "systemically effective" if it achieves >80% survival at doses

    
     mg/kg.
    

Part 3: Safety & Toxicology Considerations

The "Double-Edged Sword": While the CPA moiety enhances efficacy, it can introduce specific toxicity risks.

  • Hypersensitivity (Abacavir): The cyclopropylamino group in Abacavir is linked to HLA-B*57:01-mediated hypersensitivity reactions.

    • Mechanism:[1][2][3][4][5][6][7] The drug binds non-covalently to the HLA peptide-binding groove, altering "self" peptide presentation and triggering a CD8+ T-cell response.

    • Preclinical Modeling:[8][9] Standard toxicology mice do not predict this. HLA-B*57:01 transgenic mice are required to observe the specific CD8+ T-cell activation and skin infiltration characteristic of the reaction.[5]

References

  • Maes, T., et al. (2018).[10] "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia."[10][11] Cancer Cell. Link

  • Yang, M., et al. (2007). "trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1."[1][4] Biochemistry. Link

  • Cardoso, C., et al. (2018).[12] "A transgenic mouse model for HLA-B*57:01–linked abacavir drug tolerance and reactivity." Journal of Clinical Investigation. Link

  • Wolfson, J.S., et al. (1988). "Comparative pharmacokinetics of ciprofloxacin and norfloxacin." The American Journal of Medicine. Link

  • Wunderlich, M., et al. (2010).[9] "AML xenograft efficiency is significantly improved in NOD/SCID-IL2RG mice constitutively expressing human SCF, GM-CSF and IL-3."[9] Leukemia.[9][10] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

[1] Executive Summary: Immediate Action Plan Do not dispose of this compound down the drain or in general non-halogenated organic waste. [1] (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a halogenated, chir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain or in general non-halogenated organic waste. [1]

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a halogenated, chiral amine salt .[1] Its disposal requires strict segregation due to two critical chemical properties:[2][3]

  • Fluorine Content: Combustion generates corrosive Hydrogen Fluoride (HF) gas, requiring incinerators equipped with specific scrubbers.

  • Hydrochloride Salt: Upon contact with moisture or basic waste streams, it can release acidic vapors or generate significant heat (exothermic neutralization).[1]

Primary Disposal Path: Label as "Solid Waste: Halogenated / Toxic" for high-temperature incineration at a permitted facility.

Part 1: Chemical Hazard Profile & Causality[1]

To ensure safety, operators must understand the chemical causality behind these protocols. This is not arbitrary bureaucracy; it is based on the compound's reactivity profile.

FeatureChemical BasisOperational Risk
Fluorine Substituent C-F bond stabilityIncineration Hazard: Standard combustion produces HF (hydrofluoric acid) gas, which corrodes incinerator linings and is an environmental toxin.[1] Must be flagged for scrubbers.
Amine Hydrochloride

Incompatibility: Acidic nature. Mixing with strong bases (e.g., waste streams containing NaOH or hydrides) causes rapid exothermic neutralization and potential spattering.[1]
Chiral Center (R) Enantiomeric purityBiological Activity: As a likely pharmaceutical intermediate, it may possess specific biological potency.[1][4] Treat as a "High Potency Compound" (HPC) until toxicity is fully ruled out.

Part 2: Waste Stream Classification Logic

The following decision tree illustrates the required logic for categorizing waste containing this compound.

WasteStream Start Waste Generation: (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid LabPack Lab Pack Protocol (Primary Method) Solid->LabPack SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid, Organic, Halogenated' LabPack->LabelSolid HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv Segregation CRITICAL: Segregate into HALOGENATED Waste Stream HaloSolv->Segregation NonHaloSolv->Segregation Contaminated by Fluorine

Figure 1: Waste Stream Decision Matrix.[1] Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute mandates disposal in the Halogenated stream.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or contaminated solids)

Best for: Expired reagents, weigh boats, contaminated gloves, and filter paper.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases.

  • Labeling:

    • Chemical Name: (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.[5]

    • Hazards: Irritant, Toxic, Corrosive (Solid).[1]

    • Waste Code: Check local regulations (often D002 for corrosivity if pH < 2 upon dissolution, or generic organic halogenated).

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (4 mil thickness) before placing it in the satellite accumulation area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Filtrates from synthesis or HPLC waste.[1]

  • pH Check (Self-Validating Step):

    • Before pouring into a waste drum, check the pH of the solution using a dipstick.[1]

    • If pH < 3: The HCl salt is dominating.[1] Ensure the waste container is compatible with acids (HDPE or glass lined).

    • If pH > 10:[1] Do not mix with acidic waste streams to prevent heat generation.[1]

  • Stream Selection: Pour into the Halogenated Organic Solvents carboy.

    • Why? Even if the solvent is Methanol (non-halogenated), the fluorinated amine renders the mixture "halogenated" for incineration purposes.

  • Log Entry: Record the approximate mass of the fluorinated compound added to the carboy. This is vital for the waste contractor to calculate incineration dwell times.

Part 4: Emergency Procedures (Spills)

In the event of a benchtop spill, follow this specific neutralization workflow to prevent aerosolization of the hydrochloride salt.

SpillCleanup Spill Spill Detected PPE Don PPE: Nitrile Gloves + Safety Glasses (Resp. protection if dust visible) Spill->PPE Type State? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid / Solution Type->LiquidSpill NoDust Avoid Dust Generation Do NOT sweep dry SolidSpill->NoDust WetWipe Cover with wet paper towels (Water or weak NaHCO3) NoDust->WetWipe Bag Double Bag Waste WetWipe->Bag Absorb Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->Absorb Absorb->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Spill Cleanup Workflow.[1] Emphasis is placed on wet-wiping solids to prevent inhalation of the hydrochloride dust.

Spill Cleanup Protocol Details
  • Isolate: Demarcate the area.[6]

  • Neutralize (Liquids): If the spill is acidic (liquid form), apply sodium bicarbonate (baking soda) until bubbling ceases.[1]

  • Capture (Solids): Do not dry sweep. Cover the powder with paper towels dampened with water.[1] This prevents the lightweight hydrochloride salt from becoming airborne and inhaled.[1]

  • Disposal: Place all cleanup materials into a separate hazardous waste bag. Do not throw in the trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273. (Regulations regarding hazardous waste identification and D002 corrosivity). [Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on amine and halogenated waste segregation). [Link]

  • PubChem. (2023).[1] Compound Summary: Fluorinated Benzylamines. (General hazard data for fluorinated amine class). [Link]

Sources

Handling

Personal protective equipment for handling (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Operational Safety Guide: Handling (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Executive Safety Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a chiral fluorinated am...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Executive Safety Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3) is a chiral fluorinated amine salt commonly used as a pharmacophore in drug discovery (e.g., P2Y12 inhibitors like Prasugrel analogs). As a hydrochloride salt, it presents as a white crystalline solid that is prone to static charge and hygroscopicity.

While classified primarily as an Irritant (Skin/Eye/Respiratory) , its specific fluorinated cyclopropyl motif suggests potential biological activity that warrants handling procedures stricter than generic salts. The primary operational risks are dust inhalation during weighing and corrosive injury to mucous membranes upon contact with moisture (sweat/tears), which hydrolyzes the salt to release hydrochloric acid.

Immediate Hazard Profile (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Effective protection requires scaling PPE based on the energy of the task (potential for aerosolization) and the quantity handled.

Table 1: Task-Based PPE Specifications
ComponentTier 1: Analytical Handling (<100 mg)Tier 2: Preparative Handling (>100 mg or Solution Prep)Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95/P100 Respirator (if outside hood)Amine salts are potent respiratory irritants. Inhalation triggers immediate coughing/bronchospasm due to hydrolysis in the lungs.
Hand Protection Single Nitrile Gloves (Min 0.11 mm)Double Gloving: Nitrile (inner) + Long-cuff Nitrile (outer)Fluorinated amines can permeate standard latex. Double gloving prevents "wrist-gap" exposure during reaching.
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsChemical Splash GogglesFine powders drift around glasses. Goggles seal the eyes against airborne dust and splashes.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or ApronSynthetic powders cling to cotton fibers via static; Tyvek sheds dust effectively.
Footwear Closed-toe leather/syntheticClosed-toe + Shoe Covers (if spill risk)Prevents tracking of biologically active dust into common areas.

Operational Protocols: The "Why" and "How"

Protocol A: Anti-Static Weighing Procedure

Context: Fluorinated amine salts are often "fluffy" and highly susceptible to triboelectric charging (static). This causes the powder to "jump" off spatulas, leading to invisible contamination of the balance area.

  • Environmental Control: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.

  • Vessel Selection: Use glass or anti-static weighing boats. Avoid standard plastic boats which generate high static charge.

  • Transfer:

    • Do not pour directly from the stock bottle.

    • Use a stainless steel micro-spatula (grounded by your hand).

    • Critical Step: Wipe the exterior of the stock vial with a damp Kimwipe before returning it to storage. This removes invisible dust that settled during the transfer.

Protocol B: Solubilization & Reaction Setup

Context: Dissolving amine hydrochlorides is slightly endothermic, but neutralizing them (free-basing) is exothermic.

  • Solvent Choice: The compound is soluble in water, methanol, and DMSO.

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents a "puff" of dust from being displaced by the liquid stream.

  • Neutralization Warning: If using a base (e.g., Triethylamine or NaOH) to liberate the free amine, add the base dropwise at 0°C. Rapid neutralization can cause localized heating and spattering of the corrosive amine mixture.

Emergency Response & Decision Logic

In the event of exposure or release, immediate action minimizes long-term injury. The following logic flow dictates the response.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Benchtop Spill Type->Spill ActionSkin Brush off dry powder first THEN Wash 15 min soap/water Skin->ActionSkin ActionEye Flush 15 min immediately (Do not rub) Eye->ActionEye ActionInhal Move to fresh air Seek medical if coughing persists Inhal->ActionInhal SpillDecision Spill Size? Spill->SpillDecision SmallSpill < 1g (Powder) SpillDecision->SmallSpill Minor LargeSpill > 1g or Solution SpillDecision->LargeSpill Major CleanSmall Wet Kimwipe (Water/MeOH) Wipe inward -> Disposal SmallSpill->CleanSmall CleanLarge Cover with absorbent pads Neutralize if liquid Scoop to HazWaste LargeSpill->CleanLarge

Figure 1: Decision logic for emergency response scenarios involving amine salts.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. Amine salts can be toxic to aquatic life and may react with bleach (hypochlorite) in plumbing to form chloramines (toxic gas).

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste:

    • Dissolve in a combustible solvent (e.g., Acetone or Ethanol).

    • Dispose of in the "Halogenated Organic Solvents" stream (due to the Fluorine atom).

    • Deactivation (Optional for Spills): Treat with dilute sodium bisulfate (pH adjustment) followed by absorption, but incineration is the preferred final disposal method.

References

  • Lead Sciences . (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Analysis. Retrieved January 28, 2026, from [Link]

  • Lafayette College Public Safety . Disposal of Solid Chemicals and Amine Salts. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
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Reactant of Route 2
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
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